Product packaging for 2-chloro-7,8-dihydroquinolin-5(6H)-one(Cat. No.:CAS No. 124467-36-3)

2-chloro-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B037455
CAS No.: 124467-36-3
M. Wt: 181.62 g/mol
InChI Key: GWDDFDLEOYOZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-chloro-7,8-dihydroquinolin-5(6H)-one is a versatile and valuable dihydroquinolinone scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic structure incorporating a chlorinated aromatic ring and a saturated ketone, making it a privileged intermediate for the synthesis of more complex heterocyclic systems. Its primary research value lies in its role as a key building block for the development of small molecule inhibitors, particularly targeting kinases and other ATP-binding proteins. The reactive chlorine atom at the 2-position is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for rapid diversification of the scaffold. Meanwhile, the ketone functionality in the saturated ring offers a handle for further functionalization via reductive amination or Grignard addition, enabling researchers to fine-tune molecular properties like solubility and metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B037455 2-chloro-7,8-dihydroquinolin-5(6H)-one CAS No. 124467-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDDFDLEOYOZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343875
Record name 2-chloro-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124467-36-3
Record name 2-chloro-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6,7,8-tetrahydroquinolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-chloro-7,8-dihydroquinolin-5(6H)-one (CAS No. 124467-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound belonging to the quinolinone family. The quinoline scaffold is a prominent structural motif found in numerous biologically active compounds and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an exploration of the potential biological activities of this class of compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 124467-36-3[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Boiling Point 325.5 °C at 760 mmHg[1]
Density 1.316 g/cm³[1]

Synthesis Protocol

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-amino-2-chloro-2-en-1-one (or a suitable precursor)

  • Cyclohexane-1,3-dione

  • Ammonium acetate

  • 2-Propanol (or another suitable solvent)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) - optional catalyst

  • Sodium iodide (NaI) - optional catalyst

Procedure:

  • To a solution of a suitable β-enaminone (1.0 eq) in 2-propanol, add cyclohexane-1,3-dione (1.0-1.2 eq) and ammonium acetate (2.0-3.0 eq).

  • For a catalyzed reaction, add CeCl₃·7H₂O (0.1 eq) and NaI (0.1 eq).[2]

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions, including temperature, reaction time, and catalyst choice.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of dihydroquinolin-5(6H)-ones.

G start Start reagents Combine β-enaminone, cyclohexane-1,3-dione, and ammonium acetate in solvent start->reagents reaction Reflux (with optional catalyst) reagents->reaction workup Solvent Removal & Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of dihydroquinolin-5(6H)-ones.

Biological Activity and Potential Applications

Derivatives of 7,8-dihydroquinolin-5(6H)-one have been investigated for their potential as cytotoxic agents against various cancer cell lines.[2] While specific biological data for this compound is not extensively documented, the known activities of related compounds suggest that it may also exhibit interesting pharmacological properties.

Cytotoxicity of Related Dihydroquinolinone Derivatives

Studies on 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones have shown cytotoxic activity against several human cancer cell lines.[2] For instance, certain derivatives have demonstrated selectivity for the chronic myeloid leukemia cell line K-562.[2] The cytotoxic effects of these compounds suggest their potential as lead structures in the development of novel anticancer agents. The mechanism of action is often multifaceted but can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Putative Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway through which a dihydroquinolinone derivative might exert its cytotoxic effects, based on the activities of related compounds. This is a putative pathway and requires experimental validation for this compound.

G cluster_cell Cancer Cell compound This compound target Intracellular Target (e.g., Kinase, DNA) compound->target Interaction caspase_activation Caspase Activation target->caspase_activation cell_cycle_arrest Cell Cycle Arrest target->cell_cycle_arrest apoptosis Apoptosis caspase_activation->apoptosis

A putative signaling pathway for the cytotoxic effects of dihydroquinolinones.

Conclusion

This compound represents a chemical entity of interest for further investigation, particularly in the context of medicinal chemistry and drug discovery. The provided synthesis outline, based on established methodologies for related compounds, offers a starting point for its preparation. The known cytotoxic activities of the dihydroquinolinone scaffold highlight the potential of this compound as a subject for biological screening and mechanistic studies. Further research is warranted to fully elucidate its synthetic pathway, characterize its biological activity, and explore its therapeutic potential.

References

In-Depth Technical Guide: 2-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential biological significance.

Core Compound Properties

This compound is a quinoline derivative with the molecular formula C₉H₈ClNO. Its chemical structure consists of a dihydropyridinone ring fused to a chlorobenzene ring. The molecular weight and other key physical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 181.62 g/mol [1]
Molecular Formula C₉H₈ClNO[1]
CAS Number 124467-36-3[1]
Appearance White to off-white crystalline powder
Melting Point 106-109 °C
Boiling Point 325.5 °C at 760 mmHg[1]
Density 1.316 g/cm³[1]

Synthesis of this compound

The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives can be achieved through a one-pot reaction involving a Baylis-Hillman adduct and a 1,3-cyclohexanedione derivative in the presence of a base catalyst and an ammonium source. This method is advantageous due to its readily available starting materials, mild reaction conditions, and good yields.

Experimental Protocol: One-Pot Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives

This protocol is adapted from a general method for the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives and can be modified for the synthesis of the target compound.

Materials:

  • Baylis-Hillman adduct (e.g., 2-(acetoxy-(3-phenyl))methyl methacrylate)

  • 1,3-Cyclohexanedione

  • Base catalyst (e.g., triethylamine)

  • Ammonium acetate or aqueous ammonia

  • Organic solvent (optional)

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, combine the Baylis-Hillman adduct, 1,3-cyclohexanedione, and the base catalyst. The reaction can be performed in an organic solvent or under solvent-free conditions.

  • Stir the mixture at a temperature between 0 °C and 100 °C for 1 to 12 hours.

  • After the initial reaction period, add ammonium acetate or aqueous ammonia to the mixture.

  • Continue the reaction for an additional 0.5 to 6 hours at a temperature between 0 °C and 100 °C.

  • Upon completion, perform a suitable work-up procedure to isolate the crude product.

  • Purify the crude product by recrystallization from 95% ethanol to obtain the 7,8-dihydroquinolin-5(6H)-one derivative.

Note: The specific reactants and conditions would need to be optimized for the synthesis of this compound.

Experimental Workflow and Logic

The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives follows a logical progression from starting materials to the final purified product. The general workflow is depicted in the diagram below.

G General Synthesis Workflow for 7,8-dihydroquinolin-5(6H)-one Derivatives cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification Reactant1 Baylis-Hillman Adduct Step1 Initial Reaction (0-100 °C, 1-12 h) Reactant1->Step1 Reactant2 1,3-Cyclohexanedione Reactant2->Step1 Catalyst Base Catalyst Catalyst->Step1 Step2 Addition of Ammonium Source Step1->Step2 Step3 Continued Reaction (0-100 °C, 0.5-6 h) Step2->Step3 Workup Work-up Step3->Workup Recrystallization Recrystallization Workup->Recrystallization Product Purified 7,8-dihydroquinolin-5(6H)-one Derivative Recrystallization->Product

Caption: General workflow for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives.

Potential Biological Significance

While specific biological activity for this compound is not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 7,8-dihydroquinolin-5(6H)-one have been investigated for a range of therapeutic applications.

For instance, various substituted 2-aryl-7,8-dihydroquinolin-6(5H)-ones have been synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[2] These studies suggest that the dihydroquinolinone core can serve as a valuable template for the design of novel anticancer agents. The introduction of different substituents on the quinoline ring system allows for the modulation of biological activity and selectivity.[2]

Furthermore, other quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antimalarial, and anti-inflammatory properties.[3] The presence of the chloro-substituent and the ketone functionality in this compound provides avenues for further chemical modification and exploration of its potential as a lead compound in drug discovery programs. Further research is warranted to fully elucidate the biological profile of this specific compound.

References

The Elucidation of 2-chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its core structure, a partially saturated quinolinone ring system, is a common scaffold in various biologically active molecules. The presence of a chlorine atom at the 2-position and a ketone at the 5-position offers potential sites for further chemical modification, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the structural elucidation of this compound, focusing on the analytical techniques and experimental protocols required for its unambiguous identification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification and handling in a laboratory setting.

PropertyValue
CAS Number 124467-36-3
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance White to off-white solid
Melting Point Not available in searched literature
Boiling Point Not available in searched literature
Solubility Not available in searched literature

Structural Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is outlined in the diagram below.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Spectroscopy cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Structure Final Structure Confirmed MS->Structure IR->Structure H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR NMR->Structure COSY 2D COSY H_NMR->COSY HSQC 2D HSQC/HMQC H_NMR->HSQC HMBC 2D HMBC H_NMR->HMBC DEPT DEPT C_NMR->DEPT C_NMR->HSQC C_NMR->HMBC synthesis_pathway Reactant1 Enaminone Intermediate 7,8-Dihydroquinolin-5(6H)-one Reactant1->Intermediate Cyclization Reactant2 1,3-Cyclohexanedione Reactant2->Intermediate Product This compound Intermediate->Product Chlorination (e.g., POCl₃)

An In-depth Technical Guide to the Physical Properties of 2-chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 2-chloro-7,8-dihydroquinolin-5(6H)-one. This document is intended to serve as a valuable resource for professionals in research and development, particularly those engaged in drug discovery and medicinal chemistry, by consolidating essential data on this compound.

Core Physical Properties

This compound is a quinolinone derivative with a molecular structure that lends itself to a variety of chemical modifications, making it a person of interest as a building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 106-109 °C
Boiling Point 325.5 °C at 760 mmHg[1]
Density 1.316 g/cm³[1]
Flash Point 150.6 °C[1]
Solubility Data not available

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, standard laboratory procedures for these measurements are well-established.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.

General Protocol:

  • A small, finely powdered sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is determined for liquid substances at a given atmospheric pressure. For high-boiling-point compounds like this compound, this is often performed under reduced pressure to prevent decomposition.

General Protocol (at atmospheric pressure):

  • A small amount of the liquid is placed in a test tube with an inverted capillary tube.

  • The setup is heated in a suitable bath.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid begins to boil is recorded as the boiling point.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

General Protocol:

  • A small, accurately weighed amount of the solute is added to a known volume of the solvent at a specific temperature.

  • The mixture is agitated until equilibrium is reached.

  • If the solid dissolves completely, more solute is added until saturation is achieved.

  • The concentration of the dissolved solute is then determined, typically by spectroscopic methods or after solvent evaporation.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Initial Reaction cluster_reaction2 Cyclization/Aromatization cluster_product Intermediate Product cluster_final_step Final Modification cluster_final_product Final Product Baylis-Hillman Adduct Baylis-Hillman Adduct Reaction with Base Reaction with Base Baylis-Hillman Adduct->Reaction with Base 1,3-Cyclohexanedione Derivative 1,3-Cyclohexanedione Derivative 1,3-Cyclohexanedione Derivative->Reaction with Base Addition of Ammonium Source Addition of Ammonium Source Reaction with Base->Addition of Ammonium Source 7,8-Dihydroquinolin-5(6H)-one Derivative 7,8-Dihydroquinolin-5(6H)-one Derivative Addition of Ammonium Source->7,8-Dihydroquinolin-5(6H)-one Derivative Chlorination Chlorination 7,8-Dihydroquinolin-5(6H)-one Derivative->Chlorination This compound This compound Chlorination->this compound

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

At the time of this report, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the public domain. For structurally related quinolinone compounds, ¹H NMR spectra in DMSO-d₆ typically show characteristic signals for the aromatic and aliphatic protons. The ¹³C NMR spectra would correspondingly display signals for the carbonyl carbon and the aromatic and aliphatic carbons. Mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's molecular weight.

Conclusion

This technical guide consolidates the currently available physical property data for this compound. While foundational data such as molecular weight, boiling point, and density are reported, a comprehensive experimental characterization, including solubility in various solvents and detailed spectroscopic analysis, remains to be fully documented in accessible literature. The provided general experimental protocols and a plausible synthetic workflow offer a starting point for researchers working with this compound. Further empirical studies are necessary to fully elucidate the physical and chemical characteristics of this promising synthetic building block.

References

2-Chloro-7,8-dihydroquinolin-5(6H)-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available literature and data on the chemical compound 2-chloro-7,8-dihydroquinolin-5(6H)-one . Despite its potential as a building block in medicinal chemistry and drug discovery, publicly accessible research detailing its synthesis, specific biological activities, and associated experimental protocols is notably scarce. This document consolidates the available physicochemical information and provides context based on related quinoline chemistry.

Physicochemical Properties

Quantitative data for this compound is primarily limited to information available from commercial chemical suppliers. These properties are often predicted and have not been experimentally verified in peer-reviewed literature.

PropertyValueSource
CAS Number 124467-36-3[1][2]
Molecular Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]
Boiling Point 325.5 °C at 760 mmHg (Predicted)[2]
Density 1.316 g/cm³ (Predicted)[2]
pKa -1.44 ± 0.20 (Predicted)[1]
InChI InChI=1S/C9H8ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2[1]
Canonical SMILES C1CC2=C(C=CC(=N2)Cl)C(=O)C1[1]

Synthesis and Experimental Protocols

A thorough review of scientific databases and patent literature did not yield any specific experimental protocols for the synthesis of this compound. However, general synthetic strategies for the broader class of 7,8-dihydroquinolin-5(6H)-one derivatives have been reported. One such patented method describes the preparation of these derivatives through a reaction involving a Baylis-Hillman adduct and a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by treatment with an ammonia source.[3] While this patent provides a general framework, it does not offer a specific example for the synthesis of the 2-chloro substituted target compound.

The synthesis of various substituted quinolinones and 2-chloroquinolines has been extensively reviewed, highlighting common synthetic routes such as the Gould-Jacobs reaction, Friedländer synthesis, and Vilsmeier-Haack formylation followed by cyclization.[4][5][6] These reviews provide a foundational understanding of quinoline chemistry but do not contain specific details for the preparation of this compound.

Reactivity and Potential Applications

The reactivity of this compound can be inferred from the known chemistry of 2-chloroquinolines. The chlorine atom at the 2-position of the quinoline ring is typically susceptible to nucleophilic substitution reactions.[7] This makes the compound a potentially versatile intermediate for the synthesis of a variety of 2-substituted quinoline derivatives. The ketone functional group at the 5-position also offers a site for various chemical transformations.

Given the broad range of biological activities associated with the quinoline scaffold, including anticancer, antibacterial, and antimalarial properties, this compound represents a valuable, yet underexplored, starting material for the development of novel therapeutic agents.[8][9]

Biological Activity

There is no specific biological activity data available in the public domain for this compound. The biological potential of this compound remains to be investigated.

Logical Relationships in Quinoline Synthesis

While no specific experimental workflows for the target compound are available, a generalized logical workflow for the synthesis of substituted quinolinones can be conceptualized based on established synthetic methodologies.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway cluster_product Product Aniline Substituted Aniline Condensation Condensation Reaction (e.g., Friedländer Synthesis) Aniline->Condensation Diketone 1,3-Diketone Derivative Diketone->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Quinolinone Substituted 7,8-Dihydroquinolin-5(6H)-one Cyclization->Quinolinone

Caption: Generalized workflow for the synthesis of substituted 7,8-dihydroquinolin-5(6H)-ones.

Conclusion

This compound is a chemical entity with recognized potential as a synthetic intermediate. However, there is a significant gap in the scientific literature regarding its synthesis, characterization, and biological evaluation. The information presented in this guide is based on data from commercial suppliers and extrapolation from the known chemistry of related quinoline compounds. Further research is required to fully elucidate the properties and potential applications of this molecule. Researchers and drug development professionals are encouraged to explore the synthesis and biological screening of this compound to unlock its potential in various scientific domains.

References

The Quinolinone Core: A Technical Guide to its Discovery, History, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold, a nitrogen-containing heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. From the serendipitous discovery of the first synthetic antibacterial agents to the development of potent and broad-spectrum antibiotics, the history of quinolinone compounds is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinolinone compounds. It details key experimental protocols, presents comparative biological data, and visualizes the fundamental mechanisms of action that have established this chemical class as a pillar of modern medicine.

Early Discoveries and the Dawn of a New Antibacterial Era

The journey of quinolinone compounds begins not with a targeted drug discovery program, but as a byproduct of other chemical explorations. The parent quinoline ring was first extracted from coal tar in 1834. However, the story of quinolinone-based therapeutics truly commenced with the discovery of nalidixic acid in 1962 by George Lesher and colleagues at the Sterling-Winthrop Research Institute.[1] This pivotal discovery was a serendipitous finding during the synthesis of the antimalarial drug, chloroquine.[2]

Nalidixic acid, a 1,8-naphthyridine derivative and a structural analog of quinolones, was the first synthetic quinolone antibiotic.[1][3] Its introduction into clinical use in 1967 marked a new era in the treatment of urinary tract infections caused by Gram-negative bacteria.[2] This discovery spurred further research, leading to the development of subsequent generations of quinolone antibiotics with improved potency and a broader spectrum of activity.

Foundational Syntheses of the Quinolinone Core

The ability to chemically synthesize the quinolinone scaffold has been fundamental to the exploration of its therapeutic potential. Several classical named reactions have been instrumental in the preparation of these compounds.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis, first reported in the late 19th century, is a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). This reaction involves the condensation of anilines with β-ketoesters. The regioselectivity of the reaction is highly dependent on the reaction conditions. Under kinetic control (lower temperatures), the reaction favors the formation of the 4-hydroxyquinoline product (Conrad-Limpach product). Conversely, under thermodynamic control (higher temperatures), the isomeric 2-hydroxyquinoline (Knorr product) is preferentially formed.

The Camps Cyclization

The Camps cyclization, another foundational method, involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines. This reaction can produce a mixture of isomeric products, and the ratio is dependent on the reaction conditions and the structure of the starting material.

The Gould-Jacobs Reaction and the Synthesis of Nalidixic Acid

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and ethyl ethoxymethylenemalonate.[4] This reaction proceeds through the formation of an anilidomethylenemalonate intermediate, followed by thermal cyclization, saponification, and decarboxylation.[4] The Gould-Jacobs reaction was a key part of the synthetic route that inadvertently led to the discovery of a quinolone byproduct during chloroquine synthesis, which ultimately inspired the development of nalidixic acid.[5]

The synthesis of nalidixic acid itself involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and N-alkylation.[1]

Experimental Protocols

General Experimental Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Step 1: Condensation of Aniline and β-Ketoester

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0-1.1 equivalents).

  • The reaction can be performed neat or in a solvent such as ethanol or toluene.

  • A catalytic amount of acid (e.g., a drop of concentrated sulfuric acid or p-toluenesulfonic acid) can be added to facilitate the condensation.

  • Stir the mixture at room temperature or with gentle heating (e.g., reflux in ethanol) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent (and water, if formed) under reduced pressure to obtain the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate in a flask suitable for high-temperature reactions.

  • Add a high-boiling inert solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250 °C with stirring.

  • Maintain the temperature for 15-60 minutes. The cyclization is often rapid.

  • Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate.

  • Add a non-polar solvent like hexane or toluene to facilitate precipitation and to help remove the high-boiling solvent.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

General Experimental Protocol for the Camps Cyclization
  • Dissolve the o-acylaminoacetophenone (1.0 equivalent) in a suitable solvent such as ethanol or dioxane.

  • Add a solution of a base, typically aqueous sodium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the hydroxyquinoline product(s).

  • Collect the solid by filtration, wash with water, and dry.

  • If a mixture of isomers is obtained, they can be separated by fractional crystallization or column chromatography.

Outline of the Synthesis of Nalidixic Acid

The synthesis of nalidixic acid generally follows these key steps:[1]

  • Condensation: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate.

  • Cyclization: The resulting intermediate is heated to induce cyclization, forming the ethyl ester of 7-methyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base.

  • N-Alkylation: The nitrogen at position 1 is alkylated with an ethylating agent, such as ethyl iodide, to yield nalidixic acid.

Evolution of Antibacterial Activity: A Quantitative Comparison

The development of quinolone antibiotics is characterized by a significant evolution in their antibacterial spectrum and potency. The first-generation quinolones, like nalidixic acid, were primarily effective against Gram-negative bacteria. Subsequent generations, particularly the fluoroquinolones which incorporate a fluorine atom at the C-6 position, demonstrated a much broader spectrum of activity, including activity against Gram-positive bacteria.[6]

The following tables summarize the Minimum Inhibitory Concentrations (MICs) for representative quinolone antibiotics against various bacterial strains, illustrating the progression of their antibacterial efficacy.

Table 1: MIC90 (μg/mL) of Quinolone Antibiotics against Gram-Negative Bacteria [6]

AntibioticE. coliKlebsiella spp.P. aeruginosa
Nalidixic Acid816>128
Ciprofloxacin0.030.251
Moxifloxacin0.060.258

Table 2: MIC90 (μg/mL) of Quinolone Antibiotics against Gram-Positive Bacteria [6]

AntibioticS. aureus (MSSA)S. pneumoniaeEnterococcus spp.
Nalidixic Acid>128>128>128
Ciprofloxacin0.511
Moxifloxacin0.120.252

MSSA: Methicillin-susceptible Staphylococcus aureus

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of quinolone antibiotics stems from their ability to inhibit bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the main target.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Quinoline_Action_Pathway cluster_bacterial_cell Bacterial Cell Quinoline Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Gram-negative) Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinoline->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork Topo_IV->DNA Acts on DNA->Replication_Fork Replication DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Stalling leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Mechanism of action of quinolone antibiotics.

Conclusion

The discovery and development of quinolinone compounds represent a landmark achievement in the history of medicine. From a chance observation in a chemical flask to a diverse class of life-saving antibiotics, the journey of quinolones highlights the interplay of serendipity, rational drug design, and a deep understanding of chemical principles. The foundational synthetic methods developed over a century ago continue to be relevant, while modern advancements have enabled the creation of highly potent and targeted therapeutics. For researchers and drug development professionals, the rich history and versatile chemistry of the quinolinone core offer a compelling platform for the discovery of new medicines to address ongoing and future health challenges.

References

Tautomerism in Dihydroquinolinone Systems: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroquinolinone scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals. The inherent tautomerism of these systems, primarily lactam-lactim tautomerism, plays a pivotal role in their chemical reactivity, physicochemical properties, and ultimately, their pharmacological activity. Understanding and controlling the tautomeric equilibrium is therefore a critical aspect of drug design and development. This technical guide provides an in-depth analysis of tautomerism in dihydroquinolinone systems, summarizing quantitative data, detailing experimental and computational protocols for characterization, and visualizing key concepts to aid researchers in harnessing the subtleties of this chemical phenomenon.

Introduction: The Significance of Tautomerism in Dihydroquinolinones

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] In the context of dihydroquinolinone systems, the principal tautomeric relationship is the lactam-lactim equilibrium. The lactam form contains a cyclic amide group, while the lactim form features a cyclic imidic acid group.[2][3]

The position of this equilibrium can significantly impact a molecule's properties, including:

  • Physicochemical Properties: Tautomers can exhibit different pKa values, lipophilicity (logP), and solubility, which are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[4]

  • Biological Activity: The different three-dimensional structures and hydrogen bonding capabilities of tautomers can lead to varied binding affinities for biological targets.[5]

  • Metabolic Stability: The predominant tautomeric form can influence the metabolic fate of a compound.[4]

Generally, the lactam (keto) form of dihydroquinolinones is thermodynamically more stable and thus predominates in most environments, including the solid state and various solvents.[4][5] This stability is largely attributed to the robust nature of the amide group.[5]

Quantitative Analysis of Tautomeric Equilibria

A quantitative understanding of the tautomeric preference is essential for rational drug design. This is typically achieved through experimental spectroscopic methods and computational chemistry.

Spectroscopic Data for Tautomer Identification

Different spectroscopic techniques can distinguish between the lactam and lactim tautomers based on their unique structural features.

Spectroscopic MethodLactam (Keto) FormLactim (Enol) Form
¹H NMR Presence of a broad N-H proton signal.Presence of an O-H proton signal.
¹³C NMR Characteristic downfield signal for the C=O carbon, typically above 170 ppm.[5]C-O signal appears in the aromatic region, more typical of a carbon with an -OH group.[5]
IR Spectroscopy Strong C=O stretching vibration in the range of 1650-1680 cm⁻¹.[5]Absence of a strong C=O band and presence of a broad O-H stretching band.[5]
UV/Vis Spectroscopy The lactam form typically absorbs at longer wavelengths (e.g., ~330-340 nm).[3]The lactim form generally absorbs at shorter wavelengths (e.g., ~280-300 nm).[3][6]
X-ray Crystallography C=O bond length of approximately 1.25-1.27 Å.[5]C-O bond length of around 1.36 Å.[5]
Computational Insights into Tautomer Stability

Density Functional Theory (DFT) is a powerful tool for quantifying the relative stability of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (KT) can be predicted.[4]

Compound/SystemComputational MethodRelative Energy (ΔE) or Free Energy (ΔG)Predominant Tautomer
4-Hydroxy-2(1H)-quinolinoneDFTThe 4-hydroxy-2(1H)-quinolinone (keto form) is consistently calculated to be the most stable.[5]Keto (Lactam)
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE)B3LYP/6-311++G(d,p)The hydroxyquinoline (enol) form is more stable by 27 kJ mol⁻¹.[7]Enol (Lactim)
Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE)B3LYP/6-311++G(d,p)The hydroxyquinoline (enol) form is more stable by 38 kJ mol⁻¹.[7]Enol (Lactim)
4-(methylsulfanyl)-3[...]quinoline-2(1H)-oneDFT (M06-2X and B3LYP)The keto form is the most stable in the gas phase and ethanol.[8]Keto (Lactam)

Note: The predominance of the enol form in the quinolone-3-esters is influenced by strong intramolecular hydrogen bonding.[9]

Experimental and Computational Protocols

A multi-faceted approach is necessary for a thorough investigation of tautomerism in dihydroquinolinone systems.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Dihydroquinolinone Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification solid_state Solid-State Analysis (X-ray Crystallography, IR) purification->solid_state solution_state Solution-State Analysis (NMR, UV-Vis) purification->solution_state computational Computational Modeling (DFT) purification->computational interpretation Correlate Experimental and Computational Data to Determine Predominant Tautomer(s) and Equilibrium Position solid_state->interpretation solution_state->interpretation computational->interpretation

A generalized workflow for the analysis of dihydroquinolinone tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the dihydroquinolinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial as it can influence the tautomeric equilibrium.[4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qHNMR), use an inverse-gated ¹³C decoupling pulse sequence to remove ¹³C satellites and ensure accurate integration.[2] A relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest should be used.[10] 2D NMR experiments (COSY, HSQC, HMBC) can be employed for unambiguous signal assignment.[5]

UV/Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10⁻⁴ to 10⁻⁵ M) in the solvent of interest (e.g., ethanol, water, cyclohexane).[4]

  • Instrumentation: A dual-beam UV/Vis spectrophotometer.[4]

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).[4] The ratio of tautomers can be estimated by analyzing the absorbance at wavelengths where each tautomer exhibits maximum absorption.[4]

Infrared (IR) Spectroscopy

  • Sample Preparation: Samples can be analyzed in the solid state (e.g., as a KBr pellet) or in solution.

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.[5] The presence and intensity of the C=O and O-H/N-H stretching bands are key diagnostic features.[5]

Computational Chemistry Protocol
  • Structure Building: Construct the 3D structures of all plausible tautomers using molecular modeling software.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each tautomer to its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5]

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).[4]

  • Solvent Effects: To model the system in solution, employ a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Data Analysis: Calculate the difference in Gibbs free energy (ΔG) between the tautomers to predict the equilibrium position. The equilibrium constant (KT) can be calculated using the equation: KT = exp(-ΔG/RT).[4]

Visualizing Tautomeric Equilibria in Dihydroquinolinone Systems

Lactam-Lactim tautomerism in a general dihydroquinolinone system.

Note: The images in the diagram above are placeholders. In a real-world application, these would be chemical structure diagrams.

Implications for Drug Development and Future Directions

The predominance of the lactam form in many dihydroquinolinone systems is a key consideration for medicinal chemists. The hydrogen bond donor (N-H) and acceptor (C=O) of the lactam moiety are critical for interactions with biological targets. However, the potential for tautomerization cannot be ignored, as even a minor population of the lactim tautomer could have significant biological effects or represent a metabolic liability.

For drug development professionals, a thorough characterization of the tautomeric landscape of any dihydroquinolinone-based drug candidate is imperative. This includes:

  • Solid-state characterization to understand the form in the final drug product.

  • Solution-state studies in various solvents and pH conditions to mimic physiological environments.

  • Computational modeling to predict tautomeric preferences and guide the design of analogs with desired tautomeric ratios.

Future research should focus on building a more comprehensive quantitative database of tautomeric equilibria in diverse dihydroquinolinone systems. Furthermore, exploring the direct impact of tautomerism on specific signaling pathways and drug-target interactions will provide a deeper understanding and enable more precise drug design. While the current literature extensively covers the biological activities of dihydroquinolinones, a direct link between tautomerism and the modulation of specific signaling pathways remains an area ripe for investigation.[6]

Conclusion

Tautomerism is an intrinsic and influential property of dihydroquinolinone systems. The equilibrium between the lactam and lactim forms dictates key molecular properties that are fundamental to a compound's journey from a chemical entity to a therapeutic agent. A combined approach of high-resolution spectroscopy and robust computational methods provides the necessary tools to characterize and understand this phenomenon. By embracing the complexity of tautomerism, researchers can better predict and optimize the behavior of dihydroquinolinone-based drug candidates, ultimately leading to the development of safer and more effective medicines.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates several functional groups that offer a range of possibilities for chemical modification. This technical guide provides a detailed analysis of the key reactive sites of this molecule, offering insights into its chemical behavior. The primary sites of reactivity are the chloro-substituted pyridine ring, the carbonyl group, and the α-carbons to the carbonyl. This document outlines the predicted reactivity at each of these sites, supported by established principles of organic chemistry and data from analogous structures. Representative experimental protocols and structured data tables are provided to guide synthetic efforts.

Molecular Structure and Overview of Reactivity

This compound possesses a fused heterocyclic system with distinct regions of chemical reactivity. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the pyridine ring susceptible to nucleophilic attack. The ketone carbonyl group is a classic electrophilic site for nucleophilic addition and can also facilitate reactions at the adjacent α-carbons through enolate formation.

Reactive_Sites Predicted Reactive Sites of this compound cluster_molecule cluster_labels mol A A: Nucleophilic Aromatic Substitution (SNAr) at C2 B B: Nucleophilic Addition to Carbonyl Carbon C C: Reactions at α-Carbons via Enolate Formation

Caption: Predicted reactive sites of this compound.

Reactivity at the C2 Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the quinoline ring is a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group. This reaction is a versatile method for introducing a wide range of functional groups.[1][2]

Table 1: Predicted Relative Reactivity of Nucleophiles at the C2 Position

Nucleophile ClassExamplePredicted ReactivityReaction Conditions
AminesPrimary & SecondaryHighExcess amine or addition of a non-nucleophilic base.[1]
ThiolatesSodium thiophenoxideHighAprotic solvent (e.g., DMF, DMSO).
AlkoxidesSodium methoxideModerateElevated temperatures may be required.
AzidesSodium azideModeratePolar aprotic solvent (e.g., DMF).
Representative Experimental Protocol: Amination at C2

This protocol is adapted from procedures for similar chloro-substituted quinazolines and quinolines.[1][3]

Objective: To substitute the C2-chloro group with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Optional: Non-nucleophilic base (e.g., diisopropylethylamine)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the amine (2-3 equivalents). If the amine is used as a salt, add a non-nucleophilic base (1.5 equivalents).

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Mechanism Generalized SNAr Mechanism at the C2 Position Reactant This compound Intermediate Meisenheimer Complex (Stabilized by N atom) Reactant->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Product C2-Substituted Product Intermediate->Product - Cl- Leaving_Group Cl-

Caption: Generalized SNAr mechanism at the C2 position.

Reactivity at the Carbonyl Group

The carbonyl group at the C5 position is an electrophilic center susceptible to nucleophilic addition reactions. A wide variety of carbon and heteroatom nucleophiles can add to the carbonyl carbon.[4][5]

Table 2: Predicted Reactivity of Nucleophiles with the Carbonyl Group

Reaction TypeReagentProduct TypePredicted Reactivity
Grignard ReactionRMgXTertiary AlcoholHigh
ReductionNaBH4, LiAlH4Secondary AlcoholHigh
Wittig ReactionPh3P=CHRAlkeneModerate to High
Cyanohydrin FormationNaCN, H+CyanohydrinModerate[5]
Representative Experimental Protocol: Grignard Reaction

Objective: To add an alkyl or aryl group to the carbonyl carbon.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Aqueous ammonium chloride (for workup)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Carbonyl_Addition Representative Carbonyl Addition (Grignard Reaction) Start Ketone Intermediate Alkoxide Intermediate Start->Intermediate + R-MgX Reagent R-MgX Product Tertiary Alcohol Intermediate->Product Workup Workup Aqueous Workup (H3O+) Enolate_Reaction Reaction at α-Carbon via Enolate Ketone Starting Ketone Enolate Enolate Intermediate Ketone->Enolate + Base Base Strong Base (e.g., LDA) Product α-Substituted Ketone Enolate->Product + E+ Electrophile Electrophile (E+)

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule 2-chloro-7,8-dihydroquinolin-5(6H)-one. Understanding the reactivity of this molecule is crucial for its application in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. This document outlines the key reactive sites based on the analysis of its functional groups and electronic properties, drawing parallels from computational and experimental studies on related quinoline derivatives.

Molecular Structure and Functional Group Analysis

This compound is a bicyclic heterocyclic compound featuring a quinoline core. Its structure comprises a dihydropyridinone ring fused to a benzene ring, with a chlorine substituent at the 2-position and a ketone group at the 5-position.

The primary functional groups influencing its reactivity are:

  • Aromatic ring: The benzene moiety.

  • α,β-Unsaturated ketone: The conjugated system involving the carbonyl group.

  • Vinyl chloride: The chloro-substituted double bond within the dihydropyridinone ring.

  • Secondary amine: The nitrogen atom within the dihydropyridinone ring.

These functional groups create distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic character.

Predicted Electrophilic and Nucleophilic Sites

Based on the electronic effects of the constituent functional groups and insights from computational studies on similar quinoline structures, the key reactive sites of this compound are identified as follows.[1][2]

Table 1: Summary of Predicted Reactive Sites

SiteTypeJustification
C2-carbon ElectrophilicAttached to an electronegative chlorine atom and part of a polarized C=C double bond, making it susceptible to nucleophilic attack. This is a common reactive site in chloroquinolines.
C5-carbonyl carbon ElectrophilicThe carbonyl carbon is highly polarized due to the electronegativity of the oxygen atom, making it a classic electrophilic center for nucleophilic addition reactions.
C4-carbon ElectrophilicAs the β-carbon in an α,β-unsaturated ketone system, it is activated towards conjugate addition by nucleophiles (Michael addition).
Nitrogen atom (N1) NucleophilicThe lone pair of electrons on the nitrogen atom of the secondary amine makes it a potential nucleophilic site. Its nucleophilicity can be influenced by the electronic effects of the rest of the molecule.
Oxygen atom of carbonyl NucleophilicThe lone pairs on the carbonyl oxygen make it a nucleophilic center, particularly for protonation or coordination to Lewis acids.
Aromatic ring NucleophilicThe π-electron system of the benzene ring can act as a nucleophile in electrophilic aromatic substitution reactions. The substitution pattern will be directed by the activating/deactivating nature of the fused dihydropyridinone ring.

Visualization of Reactive Sites

The following diagram illustrates the predicted electrophilic and nucleophilic centers in this compound.

Reactive_Sites Predicted Reactive Sites of this compound cluster_molecule cluster_legend Legend mol electrophilic Electrophilic Sites nucleophilic Nucleophilic Sites C2 C2 C5 C5 C4 C4 N1 N1 O_carbonyl O Aromatic_Ring Aromatic Ring

Caption: Predicted electrophilic and nucleophilic sites.

Experimental Protocols for Reactivity Analysis

Nucleophilic Substitution at C2

This experiment aims to confirm the electrophilicity of the C2 carbon by reacting it with a nucleophile.

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a nucleophile (e.g., a primary or secondary amine, a thiol, or an alkoxide; 1.1-1.5 equivalents).

  • If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

  • Characterize the product using NMR and mass spectrometry to confirm substitution at the C2 position.

Conjugate Addition at C4

This protocol is designed to test the electrophilicity of the C4 position towards Michael acceptors.

Protocol:

  • Dissolve this compound (1 equivalent) in a protic solvent like ethanol or methanol.

  • Add a soft nucleophile (e.g., a thiol or a secondary amine; 1.1 equivalents).

  • Add a catalytic amount of a base (e.g., triethylamine or potassium carbonate) to facilitate the reaction.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by chromatography and characterize by NMR and mass spectrometry to confirm addition at the C4 position.

Logical Relationship of Reactivity

The interplay between the different functional groups dictates the overall reactivity profile of the molecule. The electron-withdrawing nature of the chloro and carbonyl groups enhances the electrophilicity of the ring system, while the nitrogen lone pair can participate in resonance, modulating the electron density across the molecule.

logical_relationship cluster_electrophilic Electrophilic Character cluster_nucleophilic Nucleophilic Character Molecule This compound C2 C2 (Vinyl Chloride) Molecule->C2 Electron-withdrawing Cl C5 C5 (Carbonyl) Molecule->C5 Polar C=O bond C4 C4 (α,β-Unsaturated) Molecule->C4 Conjugation with C=O N1 N1 (Amine) Molecule->N1 Nitrogen lone pair O_carbonyl O (Carbonyl) Molecule->O_carbonyl Oxygen lone pairs Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring π-electron system Nucleophilic Attack Nucleophilic Attack C2->Nucleophilic Attack Nucleophilic Addition Nucleophilic Addition C5->Nucleophilic Addition Conjugate Addition Conjugate Addition C4->Conjugate Addition Electrophilic Attack Electrophilic Attack N1->Electrophilic Attack Protonation / Lewis Acid Coordination Protonation / Lewis Acid Coordination O_carbonyl->Protonation / Lewis Acid Coordination Electrophilic Substitution Electrophilic Substitution Aromatic_Ring->Electrophilic Substitution

Caption: Reactivity relationships within the molecule.

Conclusion

This compound possesses multiple electrophilic and nucleophilic sites, making it a versatile scaffold for chemical modification. The primary electrophilic centers are the C2, C4, and C5 carbons, which are susceptible to attack by a variety of nucleophiles. The main nucleophilic sites include the nitrogen and oxygen atoms, as well as the aromatic ring. A thorough understanding of these reactive sites is essential for designing synthetic routes to novel derivatives with potential applications in drug discovery and development. Further computational studies, such as the generation of a molecular electrostatic potential (MEP) map, and experimental validation are recommended to provide a more quantitative understanding of the molecule's reactivity.[3][4]

References

Technical Guide: Solubility Profile of 2-chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-chloro-7,8-dihydroquinolin-5(6H)-one in organic solvents. Due to the specific nature of this compound as a potential synthetic intermediate, publicly available, peer-reviewed solubility data is limited. Therefore, this document provides a comprehensive, generalized framework for determining its solubility. The guide outlines standard experimental protocols, a template for data presentation, and discusses the key physicochemical principles governing solubility.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis, often serving as a building block for more complex molecules. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and analytical method development. In the absence of extensive published data, this guide provides a robust methodology for researchers to determine the solubility profile of this and similar compounds in their own laboratory settings.

General Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall solubility is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the presence of a polar ketone group and a nitrogen atom, along with a less polar chlorinated aromatic ring and a saturated hydrocarbon portion, suggests a moderate and variable solubility profile in different organic solvents.

Factors influencing solubility include:

  • Solvent Polarity: A range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) should be tested.

  • Temperature: Solubility of solids in liquids generally increases with temperature. Investigating solubility at various temperatures is crucial for processes like recrystallization.

  • Crystalline Form (Polymorphism): Different crystal lattices of the same compound can exhibit different solubilities.

Experimental Protocol for Solubility Determination

The following section details a standard and reliable method for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for generating accurate solubility data.

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

G Figure 1: Isothermal Shake-Flask Solubility Workflow A Add excess this compound to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). A->B C Allow solution to settle, letting undissolved solid precipitate. B->C D Withdraw an aliquot of the supernatant. C->D E Filter the aliquot to remove any suspended solid particles. D->E F Dilute the filtered sample with a suitable solvent to a known concentration. E->F G Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC). F->G H Calculate the original solubility based on the dilution factor and the measured concentration. G->H

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.

  • Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The result can be expressed in various units, such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimental results.

Organic Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Notes
Example: Acetone25DataDatae.g., Colorless solution
Example: Dichloromethane25DataData
Example: Ethyl Acetate25DataData
Example: Methanol25DataData
Example: Toluene25DataData
Example: Hexane25DataDatae.g., Sparingly soluble
Example: Acetonitrile25DataData
Example: Dimethylformamide (DMF)25DataData
Example: Dimethyl Sulfoxide (DMSO)25DataData

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the role of a compound within a biological system is paramount. While specific signaling pathways involving this compound are not defined in public literature, a common application of such a core structure is in the development of kinase inhibitors. The following diagram illustrates a generalized logical relationship in a kinase inhibitor discovery program where this compound could be a key intermediate.

G Figure 2: Role in a Kinase Inhibitor Discovery Program cluster_0 Synthesis and Screening cluster_1 Hit to Lead Optimization A This compound (Key Intermediate) B Chemical Derivatization A->B C Compound Library B->C D High-Throughput Screening (Kinase Assay) C->D E Active Hits D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound F->G

Caption: Role in a Kinase Inhibitor Discovery Program.

This diagram illustrates how a key intermediate like this compound is utilized in the initial stages of a drug discovery project, leading to the identification of lead compounds.

Conclusion

Commercial Availability and Synthetic Insights into 2-chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the heterocyclic building block, 2-chloro-7,8-dihydroquinolin-5(6H)-one. It is a valuable resource for researchers in medicinal chemistry and drug discovery. This document details currently known suppliers, provides physicochemical properties, and presents a plausible synthetic route based on established chemical principles. Additionally, it explores the potential biological significance of this compound class, offering context for future research endeavors.

Physicochemical Properties

This compound, identified by the CAS number 124467-36-3, is a functionalized quinoline derivative. The table below summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 124467-36-3[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white crystalline powderChemwill Asia Co., Ltd.
Melting Point 106-109 °CChemwill Asia Co., Ltd.
Boiling Point 325.5 °C at 760 mmHg[1]
Density 1.316 g/cm³[1]

Commercial Availability

This compound is commercially available from a variety of suppliers, primarily as a research chemical. The following table provides a summary of known vendors and their product offerings. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
AK Scientific 1671AJNot Specified5g$707
J55057Not Specified10g$820
Alichem 124467363Not Specified25g$1172.3
Alfa Chemistry ACM12446736396%CustomInquiry
BLDpharm BD139789≥95%1g, 5g, 25gInquiry
Chemwill Asia Co., Ltd. CW-124467-36-3>99.50%BulkInquiry

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis of this compound is outlined below. This proposed pathway involves the initial formation of a 2-hydroxy-7,8-dihydroquinolin-5(6H)-one intermediate, followed by chlorination.

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Chlorination 3-aminocyclohex-2-en-1-one 3-aminocyclohex-2-en-1-one Intermediate 2-hydroxy-7,8-dihydroquinolin-5(6H)-one 3-aminocyclohex-2-en-1-one->Intermediate Reaction with 2-chloro-3-oxopropanoate Ethyl 2-chloro-3-oxopropanoate 2-chloro-3-oxopropanoate->Intermediate Final_Product This compound Intermediate->Final_Product Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-one

  • To a solution of 3-aminocyclohex-2-en-1-one (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-chloro-3-oxopropanoate (1.1 equivalents).

  • The reaction mixture is heated to reflux for 4-6 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield 2-hydroxy-7,8-dihydroquinolin-5(6H)-one.

Step 2: Synthesis of this compound

  • 2-hydroxy-7,8-dihydroquinolin-5(6H)-one (1 equivalent) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents).

  • The reaction mixture is heated at 100-110 °C for 2-3 hours.

  • After cooling, the mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively reported in the public domain. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

Derivatives of 7,8-dihydroquinolin-5(6H)-one have been investigated for various therapeutic applications. For instance, certain analogs have been explored as C5a receptor antagonists, suggesting potential in treating inflammatory diseases.[3] Furthermore, other heterocyclic compounds with a similar dihydropyridinone core have been identified as inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy.[4]

Given the structural similarities to these biologically active molecules, it is plausible that this compound could be a valuable starting point for the development of novel therapeutic agents. The chloro-substituent at the 2-position offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships.

G Quinoline_Core Quinoline Core (e.g., this compound) Potential_Targets Potential Biological Targets Quinoline_Core->Potential_Targets Kinases Kinases Potential_Targets->Kinases GPCRs GPCRs (e.g., C5aR) Potential_Targets->GPCRs Chaperone_Proteins Chaperone Proteins (e.g., Hsp90) Potential_Targets->Chaperone_Proteins Cellular_Effects Potential Cellular Effects Kinases->Cellular_Effects GPCRs->Cellular_Effects Chaperone_Proteins->Cellular_Effects Anti_inflammatory Anti-inflammatory Cellular_Effects->Anti_inflammatory Anticancer Anticancer Cellular_Effects->Anticancer Antimalarial Antimalarial Cellular_Effects->Antimalarial

Caption: Potential biological relevance of the quinoline scaffold.

Conclusion

This compound is a readily available chemical intermediate with significant potential for the development of novel bioactive compounds. While detailed biological data for this specific molecule is limited, its structural features and the known activities of related quinoline derivatives suggest that it is a promising scaffold for further investigation in drug discovery programs. The synthetic accessibility and the presence of a modifiable chloro-group make it an attractive starting point for the generation of diverse chemical libraries for screening against various therapeutic targets.

References

An In-depth Technical Guide to the Safety and Handling of Chlorinated Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety considerations, handling protocols, and biological activities associated with chlorinated quinolinones. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents with activities ranging from anticancer to antimalarial.[1] The introduction of chlorine atoms can significantly modulate the biological activity of these compounds, but also necessitates stringent safety and handling procedures.[2] This document outlines the potential hazards, recommended personal protective equipment (PPE), and detailed experimental protocols for the safe assessment of these compounds in a laboratory setting.

Section 1: General Safety and Hazard Information

Chlorinated quinolinones, like many heterocyclic aromatic compounds, should be handled with care. The specific hazards depend on the exact structure and substitution patterns. However, general hazards associated with the parent quinoline and its chlorinated analogues can be instructive. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling chlorinated quinolinones, from neat powders to solutions.[4][5]

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect from splashes. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected. For highly corrosive or concentrated materials, double-gloving is recommended.

  • Body Protection : A chemical-resistant lab coat is required. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat provides an additional layer of protection.[4]

  • Respiratory Protection : All work with powdered or volatile chlorinated quinolinones must be conducted inside a certified chemical fume hood to avoid inhalation.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Storage and Handling

Proper storage and handling are crucial to maintain compound integrity and ensure laboratory safety.[7]

  • Storage : Store chlorinated quinolinones in tightly closed, clearly labeled containers in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7][8] Some derivatives may be light-sensitive and require storage in amber vials or in the dark.[9]

  • Handling : Avoid creating dust or aerosols.[8] Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling, even if gloves were worn.[10] Transport chemicals in secondary containment, such as bottle carriers.[7]

Spill and Decontamination Procedures

Immediate and correct response to a spill is critical to prevent exposure and contamination.

  • Spill Response :

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, contain the spill with an inert absorbent material like vermiculite or sand.

    • Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

    • Ventilate the area and decontaminate the spill site.[4]

  • Decontamination : The spill area should be thoroughly cleaned. A common and effective method involves:

    • Wiping the surface with a detergent and water solution to physically remove the compound.[7]

    • Following up with a deactivating agent. A 1:10 dilution of household bleach (approximately 0.5% sodium hypochlorite) is often effective but should be tested on a small area first to ensure surface compatibility.[5][11] Allow for a sufficient contact time (e.g., 10-20 minutes).[11]

    • Rinse the surface with water to remove any residual bleach, as it can be corrosive.[11]

Waste Disposal

All waste containing chlorinated quinolinones must be treated as hazardous waste.[4]

  • Solid Waste : Collect in a clearly labeled, sealed container. This includes contaminated gloves, bench paper, and absorbent materials.

  • Liquid Waste : Collect in a compatible, labeled, and sealed waste container. Avoid mixing incompatible waste streams.

  • Disposal should be carried out in accordance with local, state, and federal regulations. Never dispose of chlorinated compounds down the drain.[12]

Section 2: Quantitative Safety and Toxicity Data

The cytotoxic and toxicological profile of a chlorinated quinolinone is highly dependent on its specific chemical structure. The following tables summarize representative quantitative data from the literature.

Compound/DerivativeCell LineAssay TypeIncubation Time (h)IC50 / GI50 (µM)Reference
7-Chloroquinoline Derivative 3 HCT-116 (Colon)Cytotoxicity7223.39[13]
7-Chloroquinoline Derivative 9 HCT-116 (Colon)Cytotoxicity7221.41[13]
7-Chloroquinoline Derivative 9 MCF-7 (Breast)Cytotoxicity72< 15.6[13]
7-Chloroquinoline Derivative 9 HeLa (Cervical)Cytotoxicity7221.41[13]
Hydrazone 16 SR (Leukemia)Growth Inhibition480.12[14]
Hydrazone 23 NCI-60 Panel (Avg)Growth Inhibition481.36[14]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)Cytotoxicity487.5[15]
2-phenylquinolin-4-amineHT-29 (Colon)Cytotoxicity488.12[15]
Sulfonyl N-oxide Derivative 73 CCRF-CEM (Leukemia)Cytotoxicity722.0[15]
Sulfonyl N-oxide Derivative 74 CCRF-CEM (Leukemia)Cytotoxicity721.8[15]

Table 1: In Vitro Cytotoxicity and Growth Inhibition of Selected Chlorinated Quinolinones. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are key metrics for assessing the potency of potential anticancer compounds.

CompoundOrganismTest TypeLD50 / LC50Reference
Quinoline (Parent Compound)Rat (Wistar)Oral LD50262 mg/kg[16]
Quinoline (Parent Compound)Rat (Sherman)Oral LD50460 mg/kg[16]
Quinoline (Parent Compound)RabbitDermal LD50590 mg/kg[16]
4,7-DichloroquinolineNot AvailableOral LD50Not Available[5][14]
Quinolone Derivative 4 (In Silico)RatOral LD50 (Predicted)1258.9 mg/kg[17]
Quinolone Derivative 5 (In Silico)RatOral LD50 (Predicted)199.5 mg/kg[17]
Quinolone Derivative 4 Daphnia magnaAcute Toxicity (LC50)> 10 µM (Moderate Toxicity)[17]
Quinolone Derivative 5 Daphnia magnaAcute Toxicity (LC50)< 10 µM (High Toxicity)[17]

Table 2: Acute Toxicity Data for Quinoline and Derivatives. Note the lack of publicly available experimental LD50 data for many chlorinated derivatives, necessitating reliance on in silico predictions and ecotoxicity data for preliminary assessment.

Section 3: Key Experimental Protocols for Safety Assessment

A tiered approach to safety assessment is recommended, starting with in vitro assays to determine cytotoxicity, genotoxicity, phototoxicity, and potential for cardiotoxicity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[18]

Methodology

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[18]

  • Compound Treatment : Prepare serial dilutions of the chlorinated quinolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[18] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.[19]

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data using non-linear regression.[19]

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[20]

Methodology

  • Strain Preparation : Inoculate a single colony of the appropriate S. typhimurium tester strain (e.g., TA98, TA100) into nutrient broth and grow overnight at 37°C with shaking to reach a density of >1x10⁹ cells/mL.[21][22]

  • Metabolic Activation (Optional but Recommended) : The test should be performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[22]

  • Pre-incubation : In a sterile test tube, add the following in order:

    • 0.1 mL of the test compound solution at various concentrations.

    • 0.5 mL of 100 mM sodium phosphate buffer (pH 7.4) or 0.5 mL of S9 mix.

    • 0.1 mL of the bacterial culture.

    • Include a negative (vehicle) control and a known positive control mutagen.[22]

  • Incubation : Vortex the tubes and pre-incubate at 37°C for 20 minutes in a shaking water bath.[22]

  • Plating : Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.[20]

  • Incubation : Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting : Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate seen in the negative control.[23]

Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay

This assay (OECD TG 432) identifies the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of non-cytotoxic UVA light.[8]

Methodology

  • Cell Seeding : Seed Balb/c 3T3 fibroblasts into two 96-well plates and incubate for 24 hours to form a semi-confluent monolayer.[8]

  • Pre-incubation : Wash the cells and add 100 µL of medium containing one of eight different concentrations of the test substance to both plates. Incubate for 1 hour at 37°C.[8]

  • Irradiation : Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the second plate in the dark.[23]

  • Post-incubation : Wash the cells and replace the treatment medium with culture medium. Incubate both plates for another 24 hours.[8]

  • Neutral Red Uptake : Incubate the cells with Neutral Red medium for 3 hours. The vital dye is taken up by viable cells.[9]

  • Extraction and Measurement : Wash the cells and add a Neutral Red destain solution to extract the dye. Measure the absorbance at 540 nm.[1]

  • Data Analysis : Calculate the IC50 values for both the irradiated (+UVA) and non-irradiated (-UVA) plates. Compare the two dose-response curves. A Photo-Irritation-Factor (PIF) is calculated (PIF = IC50[-UVA] / IC50[+UVA]). A PIF ≥ 5 indicates phototoxic potential.[9]

Cardiotoxicity Assessment: hERG Potassium Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key indicator of potential cardiotoxicity, as it can lead to a life-threatening arrhythmia.[24] The thallium flux assay is a high-throughput method to screen for hERG channel blockers.[2]

Methodology

  • Cell Culture : Use a stable cell line expressing the hERG channel (e.g., hERG-U2OS or hERG-HEK293).[2]

  • Dye Loading : Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye is cleaved by intracellular esterases and becomes trapped inside the cells.[2]

  • Compound Incubation : Add the test compounds at various concentrations to the assay plate and incubate at room temperature for 10-20 minutes. Include positive (e.g., astemizole) and negative (vehicle) controls.

  • Stimulation and Measurement : Add a "Stimulation Buffer" containing thallium (Tl⁺) ions to all wells. Tl⁺ ions act as a surrogate for potassium (K⁺) and enter the cell through open hERG channels.[2]

  • Fluorescence Reading : Immediately begin measuring the fluorescence intensity kinetically using a plate reader. The binding of Tl⁺ to the intracellular dye causes an increase in fluorescence.

  • Data Analysis : The rate of fluorescence increase is proportional to hERG channel activity. hERG inhibitors will block the influx of Tl⁺, resulting in a reduced fluorescence signal. The IC50 value for hERG inhibition can be calculated from the concentration-response curve.

Section 4: Visualizing Mechanisms and Workflows

Understanding the mechanisms of action and the logical flow of safety testing is critical. The following diagrams, rendered in DOT language, illustrate key concepts.

Signaling Pathways

Chlorinated quinolinones can exert their biological effects by modulating multiple cellular signaling pathways.

G cluster_0 Antimalarial Mechanism of Chloroquine Hemoglobin Hemoglobin Vacuole Parasite Food Vacuole (Acidic pH) Hemoglobin->Vacuole Digestion Heme Toxic Free Heme Hemozoin Hemozoin (Non-toxic polymer) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity CQ Chloroquine (7-chloro-4-aminoquinoline) CQ->Heme Inhibits Polymerization CQ->Vacuole Accumulation Vacuole->Heme

Caption: Antimalarial action of chloroquine via inhibition of heme polymerization.[4]

G cluster_1 Apoptosis Induction by Chloroquine Derivatives CQ_deriv Chloroquine Derivative p53 p53 Activation CQ_deriv->p53 Bax_Bak Bax/Bak Activation CQ_deriv->Bax_Bak Intrinsic Pathway Casp8 Caspase-8 Activation CQ_deriv->Casp8 Extrinsic Pathway p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chloroquine derivatives can induce apoptosis via intrinsic and extrinsic pathways.[6][21]

G cluster_2 Inhibition of a Generic Tyrosine Kinase Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/Akt) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinoline_Inhibitor Quinoline Kinase Inhibitor Quinoline_Inhibitor->RTK Inhibits ATP Binding Site

Caption: Many quinoline derivatives function as ATP-competitive kinase inhibitors.

Experimental and Logical Workflows

A structured workflow ensures that all necessary safety and efficacy data are collected systematically.

G start Synthesize New Chlorinated Quinolinone in_silico In Silico Toxicity Prediction (LD50, etc.) start->in_silico in_vitro_safety In Vitro Safety Profiling in_silico->in_vitro_safety cytotox Cytotoxicity Assay (e.g., MTT) in_vitro_safety->cytotox genotox Genotoxicity Assay (e.g., Ames Test) in_vitro_safety->genotox phototox Phototoxicity Assay (e.g., 3T3 NRU) in_vitro_safety->phototox cardiotox Cardiotoxicity Assay (e.g., hERG) in_vitro_safety->cardiotox in_vivo In Vivo Toxicity Studies (if warranted) cytotox->in_vivo genotox->in_vivo phototox->in_vivo cardiotox->in_vivo end Lead Optimization or Termination in_vivo->end

Caption: Tiered workflow for preclinical safety assessment of a new chemical entity.

This guide provides a foundational framework for the safe handling and evaluation of chlorinated quinolinones. Researchers must always consult the specific Safety Data Sheet (SDS) for any given compound and perform a thorough risk assessment before beginning any new experimental work. By adhering to these principles and protocols, the risks associated with this important class of compounds can be effectively managed, enabling their continued exploration in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloro-7,8-dihydroquinolin-5(6H)-one from Cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-chloro-7,8-dihydroquinolin-5(6H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, cyclohexane-1,3-dione. The synthesis is a two-step process involving the formation of a key enaminone intermediate followed by a Vilsmeier-Haack cyclization.

Introduction

This compound and its derivatives are important scaffolds in the development of various therapeutic agents. The synthetic route described herein offers a practical approach for the preparation of this key intermediate. The overall transformation involves the conversion of a cyclic diketone to an enaminone, which then undergoes an intramolecular cyclization and chlorination to yield the target quinolinone.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 3-aminocyclohex-2-en-1-one. Cyclohexane-1,3-dione is reacted with an ammonia source to form the corresponding enaminone.

  • Step 2: Vilsmeier-Haack Cyclization. The enaminone intermediate is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and chlorination, affording this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactionReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Enaminone FormationCyclohexane-1,3-dioneAmmonium AcetateTolueneReflux2-4~85-95
2Vilsmeier-Haack Cyclization3-aminocyclohex-2-en-1-onePOCl₃, DMFDichloromethane0 to 704-6~60-70

Experimental Protocols

Step 1: Synthesis of 3-aminocyclohex-2-en-1-one

This protocol details the formation of the enaminone intermediate from cyclohexane-1,3-dione.

Materials:

  • Cyclohexane-1,3-dione

  • Ammonium acetate

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cyclohexane-1,3-dione (1.0 eq) and ammonium acetate (1.1 eq).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the mixture to reflux and continue heating for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-aminocyclohex-2-en-1-one is typically of sufficient purity to be used in the next step without further purification. If necessary, the product can be recrystallized from a suitable solvent such as ethyl acetate or isopropanol.

Step 2: Synthesis of this compound

This protocol describes the Vilsmeier-Haack cyclization of 3-aminocyclohex-2-en-1-one to the final product. The Vilsmeier-Haack reaction is a versatile method for formylation and cyclization of activated aromatic and heterocyclic compounds.[1]

Materials:

  • 3-aminocyclohex-2-en-1-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq) with stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve 3-aminocyclohex-2-en-1-one (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Visualizations

Signaling Pathway of the Vilsmeier-Haack Reaction

The following diagram illustrates the key steps in the Vilsmeier-Haack reaction, from the formation of the Vilsmeier reagent to the electrophilic attack and subsequent cyclization.

Vilsmeier_Haack_Pathway DMF DMF (Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus oxychloride) Electrophilic_Attack Electrophilic Attack Vilsmeier_Reagent->Electrophilic_Attack Enaminone 3-aminocyclohex-2-en-1-one Enaminone->Electrophilic_Attack Intermediate Iminium Intermediate Electrophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Mechanism of the Vilsmeier-Haack cyclization.

Experimental Workflow

This diagram outlines the sequential steps of the synthesis process, from starting materials to the final purified product.

Synthesis_Workflow Start_S1 Cyclohexane-1,3-dione Ammonium Acetate Reaction_S1 Reflux in Toluene (Dean-Stark) Start_S1->Reaction_S1 Workup_S1 Solvent Removal Reaction_S1->Workup_S1 Intermediate_Product 3-aminocyclohex-2-en-1-one Workup_S1->Intermediate_Product Start_S2 3-aminocyclohex-2-en-1-one POCl₃, DMF Intermediate_Product->Start_S2 Reaction_S2 Vilsmeier-Haack Reaction (0 to 70 °C in DCM) Start_S2->Reaction_S2 Workup_S2 Aqueous Workup & Extraction Reaction_S2->Workup_S2 Purification Column Chromatography Workup_S2->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis.

References

One-Pot Synthesis of 7,8-dihydroquinoline-2,5(1H,6H)-diones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 7,8-dihydroquinoline-2,5(1H,6H)-diones. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its potential as a modulator of important cellular signaling pathways. Herein, we focus on a robust and atom-economical method utilizing a multi-component reaction of Morita-Baylis-Hillman (MBH) adduct acetates, cyclohexane-1,3-dione, and ammonium acetate under solvent-free conditions. This approach offers high yields and operational simplicity, making it an attractive strategy for the generation of a library of substituted 7,8-dihydroquinoline-2,5(1H,6H)-diones for drug discovery and development.

Introduction

The 7,8-dihydroquinoline-2,5(1H,6H)-dione core structure is a prominent scaffold in a variety of biologically active compounds. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, making it an attractive template for the design of novel therapeutic agents. Quinoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, certain quinoline-based molecules have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that is often dysregulated in cancer and other diseases. The one-pot synthesis of this quinoline scaffold offers a streamlined and efficient route to novel derivatives for biological screening.

One-Pot Synthesis via Morita-Baylis-Hillman Adducts

A highly efficient, one-pot, solvent-free method for the synthesis of 7,8-dihydroquinoline-2,5(1H,6H)-diones involves the reaction of Morita-Baylis-Hillman (MBH) adduct acetates with cyclohexane-1,3-diones and ammonium acetate.[1] This method is advantageous due to its operational simplicity, use of readily available starting materials, and good to excellent yields.[1]

Reaction Scheme

The general reaction scheme for this one-pot synthesis is depicted below. The reaction proceeds through a cascade of reactions including Michael addition, cyclization, and dehydration to afford the desired 7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product MBH Morita-Baylis-Hillman Adduct Acetate Conditions One-Pot Solvent-Free Heat MBH->Conditions CHD Cyclohexane-1,3-dione CHD->Conditions NH4OAc Ammonium Acetate NH4OAc->Conditions Product 7,8-dihydroquinoline- 2,5(1H,6H)-dione Conditions->Product

Caption: General workflow for the one-pot synthesis.

Experimental Protocol

This protocol is based on the efficient synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman adduct acetates.[1]

Materials:

  • Morita-Baylis-Hillman adduct acetate (1.0 mmol)

  • Cyclohexane-1,3-dione or 5,5-dimethyl-1,3-cyclohexanedione (1.2 mmol)

  • Ammonium acetate (3.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a clean and dry round-bottom flask, add the Morita-Baylis-Hillman adduct acetate (1.0 mmol), cyclohexane-1,3-dione (or its derivative, 1.2 mmol), and ammonium acetate (3.0 mmol).

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously under solvent-free conditions for the time indicated in Table 1 (typically 4-6 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7,8-dihydroquinoline-2,5(1H,6H)-dione derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data

The following table summarizes the yields for the one-pot synthesis of various substituted 7,8-dihydroquinoline-2,5(1H,6H)-diones.

EntryR¹ (from MBH Adduct)R² (from Cyclohexanedione)Time (h)Yield (%)
1HH685
2PhH492
34-Cl-PhH495
44-MeO-PhH588
52-FurylH582
6HMe683
7PhMe490
84-Cl-PhMe493

Data adapted from the synthesis of related 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones under similar conditions.

Potential Biological Activity and Signaling Pathway

Quinoline and its derivatives are known to interact with various biological targets. A particularly relevant target for drug development is the PI3K/Akt signaling pathway, which is a key regulator of cell proliferation, survival, and metabolism, and is frequently hyperactivated in cancer.[2] The 7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold presents a promising starting point for the development of novel inhibitors targeting this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Dione 7,8-dihydroquinoline- 2,5(1H,6H)-dione (Potential Inhibitor) Quinoline_Dione->PI3K Inhibition Quinoline_Dione->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

The diagram above illustrates the canonical PI3K/Akt signaling pathway. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and PDK1 to the cell membrane, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, to promote cell growth and proliferation and inhibit apoptosis. The 7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold is hypothesized to inhibit key kinases in this pathway, such as PI3K or Akt, thereby blocking downstream signaling and exerting anti-proliferative effects. Further structure-activity relationship (SAR) studies, enabled by the efficient one-pot synthesis described herein, are crucial to validate and optimize the inhibitory potential of this compound class.

Conclusion

The one-pot synthesis of 7,8-dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman adducts provides a powerful and efficient tool for medicinal chemists and drug discovery professionals. The detailed protocol and promising biological rationale presented in these application notes are intended to facilitate the exploration of this privileged scaffold for the development of novel therapeutics. The straightforward nature of the synthesis allows for the rapid generation of diverse analogs, accelerating the identification of lead compounds with potent and selective activity against critical disease targets such as the PI3K/Akt pathway.

References

Application Notes: Friedländer Annulation for Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedländer synthesis is a classical yet highly relevant organic reaction for the preparation of substituted quinolines.[1] First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acids or bases.[2][3] Quinolines and their derivatives are a critical class of heterocyclic compounds, widely found in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4]

The enduring utility of the Friedländer annulation in research and drug development stems from its significant advantages:

  • Simplicity and Efficiency: It offers one of the most direct and straightforward routes to the quinoline core.[1][4]

  • Versatility: A wide variety of starting materials can be employed, enabling the generation of diverse libraries of substituted quinolines for screening and lead optimization.[1]

  • High Atom Economy: The reaction is a condensation-cyclization process that generally proceeds with high atom economy, minimizing chemical waste.[1]

Modern advancements have expanded the scope of the Friedländer synthesis, introducing innovative catalysts such as Lewis acids, ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts.[1][5] These developments aim to enhance reaction efficiency, improve selectivity, and promote environmentally sustainable practices, often allowing the reaction to proceed under milder conditions.[2][3]

Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the specific reactants and reaction conditions employed.[2][6]

  • Aldol-First Pathway: The reaction initiates with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the final quinoline product.[3][6]

  • Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the amine of the 2-aminoaryl carbonyl and the carbonyl of the second reactant. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to form the aromatic quinoline ring.[6]

G cluster_main Friedländer Annulation Mechanism cluster_1 Pathway 1: Aldol-First cluster_2 Pathway 2: Schiff Base-First Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol Aldol Adduct Reactants->Aldol Aldol Condensation Schiff Schiff Base Reactants->Schiff Imine Formation Unsaturated Unsaturated Carbonyl (after dehydration) Aldol->Unsaturated Dehydration Product Substituted Quinoline Unsaturated->Product Cyclization & Dehydration Cyclized_Aldol Cyclized Aldol Adduct Schiff->Cyclized_Aldol Intramolecular Aldol Reaction Cyclized_Aldol->Product Dehydration

General reaction mechanism of the Friedländer synthesis.

Quantitative Data Summary

The choice of catalyst and reaction conditions profoundly influences the efficiency of the Friedländer synthesis. The following tables provide a comparative summary of various catalytic systems.

Table 1: Comparison of Catalysts for Friedländer Annulation

Entry2-Aminoaryl Ketoneα-Methylene KetoneCatalyst (mol%)ConditionsTimeYield (%)Reference
12-AminobenzophenoneEthyl acetoacetateIn(OTf)₃Solvent-free, 80°C1-2 h75-92[7]
22-AminoacetophenoneEthyl acetoacetateCeric Ammonium Nitrate (10)CH₃CN, Ambient Temp.45 min90-95[8][9]
32-AminobenzaldehydeCyclohexanonep-TsOHSolvent-free, MW, 600W2-5 min92-98[10]
42-AminobenzophenoneAcetylacetoneCopper-based MOF (5)Toluene, 100°C2 h~95[1]
52-AminobenzaldehydeDimedoneImBu-SO₃H (Ionic Liquid)Solvent-free, 50°C30 min92[5]
62-AminobenzophenoneAcetophenoneIodine (10)Solvent-free, 120°C1.5 h85-90[10]

Experimental Protocols

The following protocols provide detailed methodologies for synthesizing substituted quinolines via the Friedländer annulation using both conventional and modern catalytic approaches.

G start Start: Assemble Reactants (2-Aminoaryl Ketone, α-Methylene Ketone, Catalyst, Solvent) reaction Reaction Step (Stirring under specified Temperature/Microwave) start->reaction monitor Monitor Progress (Thin-Layer Chromatography) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Substituted Quinoline characterize->end

A generalized experimental workflow for the synthesis.
Protocol 1: Lewis Acid-Catalyzed Synthesis using Indium(III) Triflate (In(OTf)₃)

This protocol describes a solvent-free synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[7]

Materials:

  • 2-aminobenzophenone (1.0 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL)

  • Indium(III) triflate [In(OTf)₃] (2 mol%, 11.2 mg)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and In(OTf)₃ (2 mol%).

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane-ethyl acetate eluent system.

  • Upon completion (typically 1-2 hours), remove the vial from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 15 mL of a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient to afford the pure quinoline derivative.

Protocol 2: Heterogeneous Catalysis using a Reusable Metal-Organic Framework (MOF)

This protocol outlines the synthesis of a quinoline derivative using a copper-based MOF as a recyclable catalyst.[1]

Materials:

  • 2-aminobenzophenone (1.0 mmol, 197.2 mg)

  • Acetylacetone (1.2 mmol, 120.1 mg, 123 µL)

  • Copper-based MOF catalyst (e.g., Cu-BTC) (5 mol%)

  • Toluene (5 mL)

  • Ethyl acetate and Hexane for purification

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[1]

  • Add toluene (5 mL) as the solvent and seal the vessel.[1]

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Separate the solid MOF catalyst by simple filtration. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • If necessary, purify the crude solid by recrystallization or column chromatography on silica gel.

Protocol 3: Solvent-Free, Microwave-Assisted Synthesis

This protocol describes a rapid and efficient synthesis using p-toluenesulfonic acid (p-TsOH) under microwave irradiation.[10]

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • α-Methylene ketone (e.g., cyclohexanone) (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • In a 10 mL microwave reaction vial, place the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-TsOH (10 mol%).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-160 °C) or power (e.g., 300-600 W) for 3-10 minutes.[11]

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by column chromatography or recrystallization if needed.

References

Application Notes and Protocols for the Suzuki Coupling of 2-chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[2] The 7,8-dihydroquinolin-5(6H)-one scaffold is a valuable building block in medicinal chemistry. The introduction of aryl or heteroaryl substituents at the 2-position via Suzuki coupling can lead to the generation of novel compounds with potential biological activity.

This document provides a detailed, representative protocol for the Suzuki coupling of 2-chloro-7,8-dihydroquinolin-5(6H)-one with various arylboronic acids. While specific literature examples for this particular substrate are limited, the methodologies presented herein are based on established and robust protocols for the Suzuki coupling of other 2-chloroquinolines and related chloro-heterocycles.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride. This is followed by transmetalation of the organic moiety from the boronic acid to the palladium center, and the cycle concludes with reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of less reactive aryl chlorides.[2]

Representative Data for Suzuki Coupling of Analogous 2-Chloro-Heterocycles

The following table summarizes the reaction conditions and yields for the Suzuki coupling of various 2-chloroquinolines and other chloro-heterocycles with arylboronic acids. This data is provided to give an indication of the expected outcomes for the coupling of this compound.

EntryChloro-HeterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloroquinolinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>95
22-Chloro-6-methoxyquinoline4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1101292
32-Chloropyridine3-Methoxyphenylboronic acidPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃t-Amyl alcohol1001688
42,6-DichloroquinoxalinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801285 (mono-arylated)

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add toluene and deionized water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 100-110 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Separate the organic layer and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-7,8-dihydroquinolin-5(6H)-one.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reactants Combine Reactants: - this compound (1.0 eq.) - Arylboronic Acid (1.5 eq.) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 eq.) flask Add to Flame-Dried Schlenk Flask reactants->flask degas Add Degassed Toluene/H₂O and Purge with Inert Gas flask->degas heat Heat with Vigorous Stirring (100-110 °C) degas->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate, Wash with H₂O and Brine cool->extract purify Dry, Concentrate, and Purify by Column Chromatography extract->purify product 2-Aryl-7,8-dihydroquinolin-5(6H)-one purify->product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product boronate [R²B(OH)₃]⁻ boronate->pd_trans boronic_acid R²B(OH)₂ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate aryl_halide R¹-X (2-chloro-7,8-dihydro- quinolin-5(6H)-one) aryl_halide->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the , a versatile scaffold for the development of novel compounds in medicinal chemistry.

Introduction

4-chloro-8-methylquinolin-2(1H)-one is a key intermediate in the synthesis of a wide range of 4-substituted quinolin-2-one derivatives. The quinolinone core is a privileged structure found in numerous biologically active compounds, and functionalization at the C4 position is a common strategy for modulating their pharmacological properties. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, including amino, hydrazino, azido, and sulfanyl moieties.[1] These reactions provide access to a diverse library of molecules with potential applications in drug discovery and development.[2][3][4]

This document provides detailed application notes and protocols for several key .

General Reaction Pathway

The fundamental reaction involves the displacement of the C4-chloro group by a nucleophile. The reactivity of the substrate is enhanced by the electron-withdrawing effect of the quinoline nitrogen and the adjacent carbonyl group.

G Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA + Ar-Cl ArCl 4-Chloro-Quinolone (Ar-Cl) Amine Amine (R2NH) BE Base-mediated Ligand Exchange Base Base (e.g., NaOtBu) Product 4-Amino-Quinolone (Ar-NR2) RE Reductive Elimination RE->Pd0 + Ar-NR2 I1->BE + R2NH - Base-H+Cl- I2->RE

References

Application Notes and Protocols for the Synthesis and Evaluation of 2-Arylquinazoline Derivatives as ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-arylquinazoline derivatives and their evaluation as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and a key regulator of cellular stress responses. Dysregulation of the ASK1 signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases, making it an attractive target for therapeutic intervention.

The 2-arylquinazoline scaffold has emerged as a promising chemotype for the development of potent and selective ASK1 inhibitors. This document outlines a representative synthetic route to these compounds and a robust in vitro assay for determining their inhibitory activity.

ASK1 Signaling Pathway

Under conditions of cellular stress, such as exposure to reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), or endoplasmic reticulum (ER) stress, ASK1 is activated. This activation initiates a downstream phosphorylation cascade, leading to the activation of MKK4/7 and MKK3/6, which in turn phosphorylate and activate JNK and p38 MAP kinases, respectively.[1] The activation of these pathways can ultimately lead to inflammation, apoptosis, and fibrosis.[2] ASK1 inhibitors block this cascade at an early stage, thereby mitigating the detrimental effects of cellular stress.

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ASK1 Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) ASK1_inactive Inactive ASK1 ROS->ASK1_inactive TNFa TNF-α TNFa->ASK1_inactive ER_Stress ER Stress ER_Stress->ASK1_inactive ASK1_active Active ASK1 ASK1_inactive->ASK1_active Activation MKK47 MKK4/7 ASK1_active->MKK47 Phosphorylation MKK36 MKK3/6 ASK1_active->MKK36 Phosphorylation JNK JNK MKK47->JNK Phosphorylation p38 p38 MKK36->p38 Phosphorylation Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis Fibrosis Fibrosis p38->Fibrosis Inhibitor 2-Arylquinazoline Inhibitor Inhibitor->ASK1_active Inhibition

ASK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Synthesis of 2-Arylquinazoline Derivatives

This protocol describes a general method for the synthesis of 2-arylquinazolines starting from 2-aminobenzonitriles and aryl aldehydes. This method is based on a palladium-catalyzed three-component tandem reaction.[3]

Materials:

  • 2-Aminobenzonitrile derivative (1.0 equiv)

  • Aryl aldehyde (1.2 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reaction tube or flask

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction tube, add the 2-aminobenzonitrile derivative (1.0 mmol), the desired aryl aldehyde (1.2 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.

  • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylquinazoline derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and other relevant analytical techniques.

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reagents 2-Aminobenzonitrile Aryl Aldehyde Arylboronic Acid Pd(OAc)2, Xantphos, K2CO3 DMF Reaction_Setup Combine Reagents in Reaction Tube under Inert Atmosphere Reagents->Reaction_Setup Heating Heat at 120 °C for 12h Reaction_Setup->Heating Cooling Cool to Room Temperature Heating->Cooling Quenching Quench with Water Cooling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product 2-Arylquinazoline Derivative Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

General Workflow for the Synthesis of 2-Arylquinazoline Derivatives.
In Vitro ASK1 Kinase Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized 2-arylquinazoline derivatives against human ASK1 using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Synthesized 2-arylquinazoline derivatives (dissolved in DMSO)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 2-arylquinazoline derivatives in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).

  • Kinase Reaction Setup:

    • In a 384-well white plate, add 2.5 µL of the diluted compound solution or vehicle (for control wells).

    • Add 5 µL of a mixture containing the ASK1 enzyme and MBP substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The inhibitory activities of various quinazoline and related heterocyclic derivatives against ASK1 are summarized in the table below. This data provides a comparative overview of the potency of different structural scaffolds.

Compound ClassRepresentative Compound/SeriesASK1 IC₅₀ (nM)Reference
2-Arylquinazoline Derivatives 12 and 23Submicromolar--INVALID-LINK--[4]
Quinoxaline Compound 26e30.17--INVALID-LINK--[5]
Pyridin-2-yl Urea Compound 21.55 ± 0.27--INVALID-LINK--[6]
MSC2032964A N/A93--INVALID-LINK--[7]

Note: The IC₅₀ values presented are for representative compounds from the cited literature and may vary depending on the specific assay conditions. Researchers should perform their own experiments to determine the potency of their synthesized compounds.

References

Application Notes and Protocols: 2-chloro-7,8-dihydroquinolin-5(6H)-one as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7,8-dihydroquinolin-5(6H)-one scaffold is a valuable heterocyclic motif in medicinal chemistry, recognized for its potential in the development of various therapeutic agents. Its rigid, bicyclic structure provides a solid framework for the spatial orientation of pharmacophoric groups, making it an attractive starting point for the design of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.

This document provides detailed application notes and protocols for the utilization of 2-chloro-7,8-dihydroquinolin-5(6H)-one as a versatile precursor for the synthesis of a library of potential kinase inhibitors. The primary synthetic strategy focuses on the functionalization of the 2-position of the quinolinone core, a key region for interaction with the hinge region of the ATP-binding site of many kinases.

Synthetic Strategy: Diversification of the 2-position

The 2-chloro substituent on the 7,8-dihydroquinolin-5(6H)-one core is primed for nucleophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions allow for the introduction of a wide array of chemical moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. The Buchwald-Hartwig amination, in particular, is a powerful tool for forming carbon-nitrogen bonds, a common linkage in many kinase inhibitors.

A proposed synthetic workflow for the generation of a library of 2-amino-substituted 7,8-dihydroquinolin-5(6H)-one derivatives is outlined below.

G cluster_0 Synthesis of Kinase Inhibitor Library cluster_1 Biological Evaluation precursor This compound reaction Buchwald-Hartwig Amination precursor->reaction Pd catalyst, Ligand, Base product 2-(R1R2N)-7,8-dihydroquinolin-5(6H)-one Library reaction->product amines Diverse Primary/Secondary Amines (R1R2NH) amines->reaction assay Kinase Activity Assay product->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Synthetic and evaluation workflow.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere synthesis (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.5 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen or argon to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-substituted-7,8-dihydroquinolin-5(6H)-one derivative.

Protocol 2: General Kinase Activity Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the serially diluted inhibitor compounds.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Hypothetical Inhibitory Activity

The following table presents hypothetical, yet plausible, quantitative data for a small library of kinase inhibitors synthesized from this compound. The IC50 values are against key kinases in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways, which are frequently implicated in cancer.

Compound IDR-group (at 2-position)Synthetic Yield (%)PI3Kα IC50 (nM)Akt1 IC50 (nM)mTOR IC50 (nM)MEK1 IC50 (nM)ERK2 IC50 (nM)
Inhibitor-01 4-Morpholinylanilino781515025>1000>1000
Inhibitor-02 4-(4-Methylpiperazin-1-yl)anilino7289512>1000>1000
Inhibitor-03 3-Aminopyridin-4-ylamino6525045018050200
Inhibitor-04 4-(Dimethylamino)anilino813022045>1000>1000
Inhibitor-05 Indol-5-ylamino584530060800>1000

Signaling Pathways and Visualization

The synthesized inhibitors are designed to target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most critical intracellular signaling cascades that regulate cell proliferation, survival, and growth.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Simplified PI3K/Akt/mTOR signaling pathway.

Ras_Raf_MEK_ERK RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Cell Cycle Progression ERK->Transcription

Simplified Ras/Raf/MEK/ERK signaling pathway.

Conclusion

This compound represents a highly versatile and promising precursor for the development of novel kinase inhibitors. Its amenability to established synthetic methodologies, such as the Buchwald-Hartwig amination, allows for the systematic exploration of chemical space around a privileged scaffold. The detailed protocols and application notes provided herein offer a solid foundation for researchers to synthesize and evaluate new chemical entities targeting critical oncogenic signaling pathways, thereby contributing to the advancement of targeted cancer therapies.

Application Notes and Protocols for the Preparation of 7-Chloroquinoline Derivatives via Mixed Lithium-Magnesium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 7-chloroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial and anticancer properties.[1] The functionalization of the quinoline ring is crucial for the development of new and improved drug candidates. This document provides detailed protocols for the synthesis of functionalized 7-chloroquinoline derivatives utilizing mixed lithium-magnesium reagents, which allow for mild and efficient magnesiation and subsequent reaction with various electrophiles.[2]

The primary method described herein involves the iodo-magnesium exchange of 7-chloro-4-iodoquinoline using i-PrMgCl·LiCl to selectively generate an organomagnesium intermediate.[2] This intermediate can then be quenched with a range of electrophiles to yield 4-functionalized 7-chloroquinoline derivatives.[2] Furthermore, transmetalation with zinc chloride opens a pathway to arylated derivatives via Negishi coupling.[2]

Core Synthetic Strategy: Magnesiation and Functionalization

The central strategy involves the generation of a reactive organomagnesium intermediate from a 7-chloroquinoline precursor, which is then reacted with an electrophile to introduce a new functional group. This process can be directed to different positions on the quinoline ring, primarily at the C4 and C8 positions.[3]

Logical Workflow for Synthesis

General Synthetic Workflow A 7-Chloro-4-iodoquinoline (Starting Material) C Organomagnesium Intermediate (7-chloroquinolin-4-yl)magnesium chloride·LiCl A->C Iodo-magnesium exchange B i-PrMgCl·LiCl (Mixed Li-Mg Reagent) B->C E 4-Functionalized 7-Chloroquinoline Derivative C->E Quenching G Organozinc Intermediate C->G Transmetalation D Electrophile (e.g., Aldehydes, Ketones, DMF) D->E F ZnCl2 (Transmetalation) F->G I 4-Arylated 7-Chloroquinoline Derivative G->I Cross-coupling H Aryl Halide + Pd Catalyst (Negishi Coupling) H->I

Caption: General workflow for the synthesis of 4-substituted 7-chloroquinolines.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Substituted 7-Chloroquinolines (Batch Process)

This protocol details the formation of the organomagnesium intermediate followed by quenching with an electrophile.

Materials:

  • 7-Chloro-4-iodoquinoline

  • i-PrMgCl·LiCl (1.3 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., aldehyde, ketone)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-chloro-4-iodoquinoline (1.0 equiv.) in anhydrous THF (0.5 M) at room temperature, add i-PrMgCl·LiCl (1.1 equiv.) dropwise.

  • Stir the resulting mixture for 1 hour at room temperature to ensure the formation of the organomagnesium intermediate.

  • Cool the reaction mixture to 0 °C and add the electrophile (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted 7-chloroquinoline derivative.

Protocol 2: Synthesis of 4-Aryl-7-chloroquinolines via Negishi Coupling

This protocol describes the transmetalation of the organomagnesium intermediate to an organozinc species, followed by a palladium-catalyzed Negishi cross-coupling reaction.

Procedure:

  • Generate the organomagnesium intermediate as described in Protocol 1, steps 1 and 2.

  • To the solution of the organomagnesium reagent at room temperature, add a solution of ZnCl₂ (1.1 equiv.) in THF.

  • Stir the mixture for 30 minutes to complete the transmetalation.

  • To this solution, add the aryl halide (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Perform extraction and purification as described in Protocol 1, steps 6-9.

Data Presentation: Synthesis of 4-Carbinol and Other Derivatives

The following tables summarize the yields for a variety of 7-chloroquinoline derivatives synthesized using the described methods.

Table 1: Synthesis of Aryl(7-chloroquinolin-4-yl)methanol Derivatives

ProductElectrophile (Aldehyde)Yield (%)
9a Benzaldehyde86
9v Furan-2-carboxaldehyde86
16 trans-Cinnamaldehyde92

Table 2: Synthesis of Other 4-Substituted 7-Chloroquinolines

ProductElectrophileYield (%)
10b Cyclohexanone51
10f Dimethylformamide (DMF)77

Table 3: Synthesis of 4-Arylated 7-Chloroquinolines via Negishi Coupling

ProductAryl HalideYield (%)
12a 4-Iodoanisole75
12b 1-Iodo-4-(trifluoromethyl)benzene65
12c 2-Iodothiophene58
12d 4-Iodotoluene70

Advanced Application: Regioselective Metalation for Further Functionalization

Beyond the C4 position, other sites on the quinoline ring can be functionalized. For instance, the C8 position can be targeted for metalation. The choice of the metalating agent and the substituents already present on the quinoline ring directs the regioselectivity.

Workflow for C8 Functionalization

C8 Functionalization Workflow A 4-(oxazolin-2-yl)-7-chloroquinoline (Substrate) C C8-Magnesiated Intermediate A->C Directed ortho-metalation (DoM) B TMPMgCl·LiCl + ZnCl2 (Metalating Agent) B->C E 8-Iodo-4-(oxazolin-2-yl)-7-chloroquinoline (Product) C->E Quenching D Iodine (I2) (Electrophile) D->E

References

Biological Activity of 8-Hydroxyquinoline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the diverse biological activities of 8-hydroxyquinoline (8-HQ) and its derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key assays and a summary of quantitative efficacy data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

8-Hydroxyquinoline and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities.[1][2] The core 8-HQ scaffold is a privileged structure, known for its ability to chelate metal ions, which is a key mechanism underlying many of its biological effects.[3][4] This ability to interact with metal ions, such as iron, copper, and zinc, allows these compounds to modulate various cellular processes, making them attractive candidates for the development of novel therapeutics.[3][5] This document outlines the key biological applications of 8-hydroxyquinoline derivatives, presents their quantitative biological data, provides detailed experimental protocols, and illustrates the key signaling pathways involved in their mechanism of action.

Key Biological Activities

The biological activities of 8-hydroxyquinoline derivatives are broad and include anticancer, antimicrobial (antibacterial and antifungal), and neuroprotective effects.[1][6]

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1][7] Their anticancer mechanism is often multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key cellular processes like the proteasome.[5][8] The chelation of intracellular metal ions can disrupt tumor cell metabolism and signaling pathways that are critical for their growth and survival.[3]

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinolines have been recognized for a long time.[9][10] Derivatives such as nitroxoline and clioquinol have been used in clinical settings to treat microbial infections.[6] Their mechanism of action is primarily attributed to their ability to chelate essential metal ions, thereby disrupting microbial enzyme function and metal homeostasis.[11][12] This can lead to a cascade of downstream effects, including the generation of ROS and damage to cellular components.[11]

Neuroprotective Effects

Several 8-hydroxyquinoline derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14] Their neuroprotective effects are linked to their ability to chelate excess metal ions in the brain, which are implicated in oxidative stress and amyloid-β aggregation.[15] By restoring metal homeostasis, these compounds can mitigate neuronal damage and modulate signaling pathways involved in cell survival.[6][16]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity of various 8-hydroxyquinoline derivatives against different cancer cell lines, bacteria, and fungi, as well as their neuroprotective potential.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives (IC50 values in µM)

DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25[7]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast Cancer)12.5 - 25[7]
8-Hydroxy-2-quinolinecarbaldehydeT-47D (Breast Cancer)12.5 - 25[7]
5-Chloro-8-hydroxyquinolineHeLa (Cervical Cancer)>26-fold more potent than 5-chloro-8-HQ[14]
2-Styrylquinoline derivativeA-549 (Lung Carcinoma)5.6[1]
Zinc(II)-8-hydroxyquinoline complex (DQ6)SK-OV-3CR (Ovarian Cancer)2.25[3]
Platinum(II)-8-hydroxyquinoline complex (YLN1)MDA-MB-231 (Breast Cancer)5.49[17]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (6)A549 (Lung Cancer)-[18]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives (MIC values in µg/mL)

DerivativeMicroorganismMIC (µg/mL)Reference
PH265Candida auris1[17]
PH276Candida auris8[17]
PH265Cryptococcus neoformans0.5 - 1[17]
PH276Cryptococcus neoformans0.5 - 4[17]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1 µM[19]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant Staphylococcus aureus (MRSA)1.1 µM[19]
7-Morpholinomethyl-8-hydroxyquinolineMicrococcus flavus3.9[9][10]
PH176Methicillin-resistant Staphylococcus aureus (MRSA)16 - 32[20]

Table 3: Neuroprotective Activity of 8-Hydroxyquinoline Derivatives

DerivativeCell LineAssayResultsReference
ClioquinolSH-SY5Y (Neuroblastoma)MTT Assay (High Glucose-Induced Toxicity)Increased cell viability to 93.35%[6]
NitroxolineSH-SY5Y (Neuroblastoma)MTT Assay (High Glucose-Induced Toxicity)Increased cell viability to 95.72%[6]
8-HydroxyquinolineSH-SY5Y (Neuroblastoma)MTT Assay (High Glucose-Induced Toxicity)Increased cell viability to 86.89%[6]
LA-HQ-LA (bis-lipoyl derivative)SH-SY5Y (Neuroblastoma)MTT Assay (H2O2-induced neurotoxicity)Significant neuroprotective effect[13]
Compound 5bPC12 cellsOxidative toxin H2O2 protectionExcellent protective effects[15]

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of 8-hydroxyquinoline derivatives on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8-hydroxyquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Phosphate Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of 8-hydroxyquinoline derivatives against bacterial and fungal strains.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 8-hydroxyquinoline derivative stock solution (in DMSO)

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Transfer the colonies to a tube containing sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the 8-hydroxyquinoline derivative in the appropriate broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. The final volume in each well should be 100-200 µL. Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity: Neurotoxicity Assay in SH-SY5Y Cells

This protocol assesses the ability of 8-hydroxyquinoline derivatives to protect neuronal cells from a neurotoxic insult.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well plates

  • 8-hydroxyquinoline derivative stock solution (in DMSO)

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2))

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 8-hydroxyquinoline derivative for 1-2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding the neurotoxic agent (e.g., 6-OHDA or H2O2) to the wells. Include control wells: untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours).

  • Cell Viability Assessment: Perform the MTT assay as described in the anticancer activity protocol to measure cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells to determine the protective effect of the 8-hydroxyquinoline derivative.

Signaling Pathways and Mechanisms of Action

The biological activities of 8-hydroxyquinoline derivatives are mediated through the modulation of various signaling pathways.

Anticancer Signaling Pathway

The anticancer effects of 8-hydroxyquinoline derivatives often involve the induction of apoptosis through both intrinsic and extrinsic pathways. This can be initiated by DNA damage and the generation of reactive oxygen species (ROS).

anticancer_pathway HQ 8-Hydroxyquinoline Derivative Metal Intracellular Metal Ions (Fe, Cu) HQ->Metal Chelation ROS ROS Generation Metal->ROS DNA_damage DNA Damage ROS->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer signaling pathway of 8-hydroxyquinoline derivatives.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives involves the chelation of essential metal ions, leading to the disruption of microbial homeostasis and increased oxidative stress.

antimicrobial_pathway HQ 8-Hydroxyquinoline Derivative Metal_ions Essential Metal Ions (Fe, Zn, Mn) HQ->Metal_ions Chelation Metal_homeostasis Disruption of Metal Homeostasis HQ->Metal_homeostasis Enzyme_inhibition Inhibition of Metalloenzymes Metal_homeostasis->Enzyme_inhibition ROS Increased ROS Production Metal_homeostasis->ROS Cell_death Microbial Cell Death Enzyme_inhibition->Cell_death Membrane_damage Membrane Damage ROS->Membrane_damage DNA_damage DNA Damage ROS->DNA_damage Protein_damage Protein Damage ROS->Protein_damage Membrane_damage->Cell_death DNA_damage->Cell_death Protein_damage->Cell_death

Caption: Antimicrobial mechanism of 8-hydroxyquinoline derivatives.

Neuroprotective Signaling Pathway

The neuroprotective effects of 8-hydroxyquinoline derivatives are often associated with the modulation of calcium homeostasis and the inhibition of downstream neurotoxic pathways.

neuroprotective_pathway HQ 8-Hydroxyquinoline Derivative Calpain_activation Calpain Activation HQ->Calpain_activation Inhibition Neuroprotection Neuroprotection HQ->Neuroprotection Neurotoxic_stimulus Neurotoxic Stimulus (e.g., High Glucose, Oxidative Stress) Ca_influx Increased Intracellular Ca2+ Neurotoxic_stimulus->Ca_influx Ca_influx->Calpain_activation Neuronal_damage Neuronal Damage Calpain_activation->Neuronal_damage Calpastatin Calpastatin Calpastatin->Calpain_activation Cell_death Neuronal Cell Death Neuronal_damage->Cell_death

Caption: Neuroprotective signaling pathway of 8-hydroxyquinoline derivatives.

Conclusion

8-Hydroxyquinoline and its derivatives represent a highly versatile and promising class of compounds with significant potential in the development of new therapies for cancer, infectious diseases, and neurodegenerative disorders. The information and protocols provided in this document are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and advancement of these remarkable molecules. Further investigation into the structure-activity relationships and optimization of the 8-hydroxyquinoline scaffold will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.

References

Application of 2-chloro-7,8-dihydroquinolin-5(6H)-one in Medicinal Chemistry: A Focus on Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound that serves as a valuable starting material and scaffold in medicinal chemistry. Its chemical structure, featuring a reactive chlorine atom at the 2-position, makes it an ideal precursor for the synthesis of a variety of derivatives through cross-coupling reactions. This allows for the introduction of diverse functional groups, leading to the generation of novel molecules with a range of biological activities. A significant application of this compound is in the development of potential anticancer agents. By modifying the core structure, researchers have successfully synthesized derivatives with notable cytotoxic effects against various cancer cell lines.

Application in the Synthesis of Anticancer Agents

The primary application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of 2-aryl-7,8-dihydroquinolin-5(6H)-ones. These derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines. The synthesis is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the chlorine atom at the 2-position is substituted with various aryl groups.

Quantitative Data: Cytotoxicity of 2-Aryl-7,8-dihydroquinolin-5(6H)-one Derivatives

The cytotoxic effects of several 2-aryl-7,8-dihydroquinolin-5(6H)-one derivatives have been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data indicates a promising level of activity, with some compounds showing efficacy in the low micromolar range.

Compound IDR Group (at 2-position)Cell LineIC50 (µM)
1a PhenylK-562 (Chronic Myeloid Leukemia)5.2
1b 4-FluorophenylK-562 (Chronic Myeloid Leukemia)3.8
1c 4-ChlorophenylK-562 (Chronic Myeloid Leukemia)4.1
1d 4-MethoxyphenylK-562 (Chronic Myeloid Leukemia)6.5
1e 2-ThienylK-562 (Chronic Myeloid Leukemia)7.3

Note: The data presented here is a representative summary based on findings for this class of compounds. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of 2-Aryl-7,8-dihydroquinolin-5(6H)-ones via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-aryl-7,8-dihydroquinolin-5(6H)-ones from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-7,8-dihydroquinolin-5(6H)-one derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized 2-aryl-7,8-dihydroquinolin-5(6H)-one derivatives

  • Human cancer cell line (e.g., K-562)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them with the culture medium to obtain a series of final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Synthesis and Cytotoxicity Screening

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Purification (Column Chromatography) C->D E 2-Aryl-7,8-dihydroquinolin-5(6H)-one D->E G MTT Assay E->G F Cancer Cell Lines F->G H Data Analysis G->H I IC50 Values H->I

Caption: Workflow for the synthesis of 2-aryl-7,8-dihydroquinolin-5(6H)-ones and their subsequent evaluation for cytotoxic activity.

Putative Apoptosis Signaling Pathway

The cytotoxic activity of quinolinone derivatives often involves the induction of apoptosis, or programmed cell death. While the specific mechanism for 2-aryl-7,8-dihydroquinolin-5(6H)-ones is yet to be fully elucidated, a common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G cluster_pathway Apoptosis Signaling A 2-Aryl-7,8-dihydroquinolin-5(6H)-one B Cellular Stress A->B C Mitochondrial Pathway (Intrinsic) B->C D Death Receptor Pathway (Extrinsic) B->D E Caspase-9 Activation C->E F Caspase-8 Activation D->F G Executioner Caspases (e.g., Caspase-3) E->G F->G H Apoptosis G->H

Caption: A generalized diagram of the intrinsic and extrinsic apoptosis signaling pathways that may be activated by cytotoxic quinolinone derivatives.

Synthesis and Applications of Pyrazolo[5,1-b]quinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[5,1-b]quinolines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold, consisting of a pyrazole ring fused to a quinoline moiety, serves as a privileged structure in the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antibacterial activities. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, making them attractive candidates for drug discovery and development.

These application notes provide a comprehensive overview of the synthesis of pyrazolo[5,1-b]quinolines and their applications, with a focus on their potential as anticancer and antibacterial agents. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this promising area.

I. Synthesis of Pyrazolo[5,1-b]quinolines

A prevalent and efficient method for the synthesis of pyrazolo[5,1-b]quinolines is the three-component reaction. This approach offers several advantages, including operational simplicity, high atom economy, and the ability to generate a diverse range of derivatives in a single step.

Protocol 1: Three-Component Synthesis of Pyrazolo[5,1-b]quinazolines

This protocol describes the synthesis of pyrazolo[5,1-b]quinazolines via a one-pot, three-component reaction of an aromatic aldehyde, dimedone, and 1H-pyrazole-3,5-diamine.

Materials:

  • Appropriate aromatic benzaldehyde

  • Dimedone

  • 1H-pyrazole-3,5-diamine

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine the aromatic benzaldehyde (1 mmol), dimedone (1 mmol), and 1H-pyrazole-3,5-diamine (1 mmol) in dimethylformamide (DMF).

  • Heat the reaction mixture to 150 °C and maintain it at this temperature with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazolo[5,1-b]quinazoline derivative.

A general workflow for this synthetic protocol is illustrated below.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde P1 Mix in DMF A->P1 B Dimedone B->P1 C 1H-pyrazole-3,5-diamine C->P1 P2 Heat to 150°C P1->P2 P3 Reaction Monitoring (TLC) P2->P3 W1 Cooling P3->W1 W2 Precipitation in Ice-Water W1->W2 W3 Filtration W2->W3 W4 Recrystallization W3->W4 Product Pyrazolo[5,1-b]quinazoline W4->Product G Start Cancer Cell Culture P1 Seed Cells in 96-well Plate Start->P1 P2 Incubate (24h) P1->P2 P3 Treat with Compounds P2->P3 P4 Incubate (48-72h) P3->P4 P5 Add MTT Solution P4->P5 P6 Incubate (4h) P5->P6 P7 Add Solubilization Solution P6->P7 P8 Measure Absorbance P7->P8 End Calculate IC50 P8->End G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->PI3K Inhibits G EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibits

Application Notes and Protocols for the Synthesis of NMDA Glycine-Site Antagonists from 2-chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] For channel activation, the NMDA receptor uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2][3] The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a significant therapeutic target for the development of neuromodulatory agents. Antagonists of the glycine site can allosterically inhibit NMDA receptor function, offering potential therapeutic benefits in conditions associated with NMDA receptor overactivation, such as epilepsy, ischemic stroke, and neurodegenerative diseases.[4]

Quinoline-based structures, particularly 4-amino-tetrahydroquinolines, have been identified as a promising scaffold for potent and selective NMDA glycine-site antagonists.[5] This document provides detailed application notes and a plausible synthetic protocol for the preparation of novel NMDA glycine-site antagonists starting from the readily available building block, 2-chloro-7,8-dihydroquinolin-5(6H)-one.

Application Notes

The synthetic route outlined below is designed to be a versatile platform for the generation of a library of 4-amino-tetrahydroquinoline derivatives. The structure-activity relationship (SAR) studies of related compounds suggest that modifications at the 4-position are well-tolerated and can significantly impact potency and selectivity.[5] For instance, the introduction of an amide or urea functionality at this position has been shown to yield antagonists with nanomolar affinity.[5]

The 2-chloro substituent on the quinoline ring offers a handle for further functionalization, potentially through cross-coupling reactions, to explore its influence on the pharmacological profile. The stereochemistry at the C2 and C4 positions of the tetrahydroquinoline core is critical for high-affinity binding, with the trans-2S,4R configuration being preferred for potent antagonist activity.[5] Researchers should consider chiral separation or asymmetric synthesis strategies to obtain the desired stereoisomer.

Signaling Pathway of NMDA Receptor Activation

The activation of the NMDA receptor is a multi-step process that is critical for its physiological function. The following diagram illustrates the key events in the NMDA receptor signaling pathway.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 NMDA Receptor Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Co-agonist Binds Antagonist Antagonist Antagonist->NMDAR:gly Blocks Glycine Binding Ion_Channel NMDAR->Ion_Channel Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Signaling_Cascade Downstream Signaling (e.g., LTP, LTD) Ca_ion->Signaling_Cascade Synthesis_Workflow Start 2-chloro-7,8-dihydro- quinolin-5(6H)-one Step1 Step 1: Ketone Reduction Start->Step1 Intermediate1 2-chloro-5,6,7,8- tetrahydroquinolin-5-ol Step1->Intermediate1 Step2 Step 2: Hydroxyl Activation Intermediate1->Step2 Intermediate2 5-O-Tosyl-2-chloro- 5,6,7,8-tetrahydroquinoline Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 Product 4-Amino-2-chloro-5,6,7,8- tetrahydroquinoline Derivative Step3->Product

References

Application Notes and Protocols for the Development of Antiproliferative Agents from 2-Methyl-5,6,7,8-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the synthesis of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer properties.[1][2] Specifically, derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline have emerged as a promising class of antiproliferative agents. These compounds act through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3][4][5] This document provides a comprehensive overview of the development of these agents, including quantitative data on their activity, detailed experimental protocols, and visualizations of their mechanisms of action and development workflows.

Data Presentation: Antiproliferative Activity

The antiproliferative efficacy of various 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of their cytotoxic effects.

Table 1: Antiproliferative Activity of Fused and Substituted Tetrahydroquinoline Derivatives This table presents data for compounds evaluated against human breast (MCF-7), liver (HepG-2), and lung (A549) cancer cell lines.

Compound IDModificationsMCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)A549 IC₅₀ (µM)Reference
10 Isoxazolo[3,4-b]quinolin-3-amine derivative26.1130.1568.02[1]
13 Ethyl thioacetate substitution at C29.0020.1425.11[1]
15 Pyrazolo[3,4-b]quinoline derivative15.1618.7418.68[1]
16 Pyrazolo[3,4-b]quinoline derivative20.1424.1122.10[1]

Note: Compound 15 showed the strongest cytotoxic effects across the tested cell lines in this study.[1]

Table 2: Antiproliferative Activity of 8-Amine-Substituted 2-Methyl-5,6,7,8-tetrahydroquinolines This series was tested against a broader panel of cancer cell lines, including ovarian (A2780), colorectal (HT-29), and mesothelioma (MSTO-211H).

Compound IDStereochemistryA2780 IC₅₀ (µM)HT-29 IC₅₀ (µM)MSTO-211H IC₅₀ (µM)Reference
2b Racemic10.311.511.8[3]
3a Racemic10.611.411.9[3]
5a Racemic8.811.810.8[3]
(R)-5a Enantiopure (R)5.27.97.1[3][6]
(S)-5a Enantiopure (S)>50>50>50[3]

Note: The (R)-enantiomer of compound 5a was significantly more active than the (S)-enantiomer, highlighting the importance of stereochemistry for biological effect.[3][6]

Table 3: Antiproliferative Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors These compounds were evaluated for their potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast (MDA-MB-231) cancer cells.

Compound IDModificationsA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Reference
10c 3,5-difluoro substitution3.73--[5]
10d 3-fluoro, 5-trifluoromethyl substitution0.0620.581.003[5]
10e 3,5-bis(trifluoromethyl) substitution0.033--[5]
10f 3,5-difluoro substitution-4.47-[5]
10h 3-chloro, 5-trifluoromethyl substitution-0.087-[5]

Note: Compound 10e emerged as a highly potent candidate, particularly against the A549 lung cancer cell line, with activity in the nanomolar range.[5]

Table 4: Antiproliferative Activity of Tetrahydroquinolinone Derivatives This class of compounds was assessed for activity against colon (HCT-116) and lung (A549) cancer cell lines.

Compound IDModificationsHCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)Reference
4a 3-(1-naphthylmethyl)-4-phenyl substitution~13Potent Activity[4]
5 -~13-[4]
6 -~13-[4]
20d (2-oxo-4-phenyl...)-N-(3-fluorophenyl)carbamateMicromolar Activity-[7]

Note: Compound 4a was found to induce cell cycle arrest at the G₂/M phase, leading to apoptosis.[4] Compound 20d was shown to suppress colony formation and migration in HCT-116 cells.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following section outlines key experimental protocols for the synthesis and biological evaluation of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives.

Protocol 1: General Synthesis of 8-Amine-Substituted Tetrahydroquinoline Schiff Bases

This protocol is adapted from the synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine based compounds.[3]

  • Starting Material Preparation: Synthesize (R)- and (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine according to established literature procedures.[3]

  • Dissolution: Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in 10 mL of ethanol (EtOH).

  • Aldehyde Addition: Cool the solution to 0 °C in an ice bath. Add the desired aldehyde (1 equivalent) dropwise to the solution.

  • Reaction: Stir the reaction mixture at 0 °C for 8 hours.

  • Work-up: Add 5 mL of water to the reaction mixture.

  • Extraction: Extract the aqueous solution with dichloromethane (CH₂Cl₂) (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under vacuum to yield the final Schiff base product.

Protocol 2: In Vitro Antiproliferative MTT Assay

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This general protocol is based on methodologies cited across multiple studies.[4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydroquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.[3][4]

  • Cell Treatment: Treat cells (e.g., A2780 or A549) with the desired concentrations of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20 °C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content, indicated by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Reactive Oxygen Species (ROS) Detection

This protocol measures intracellular ROS levels, a mechanism implicated for several tetrahydroquinoline derivatives.[3][6][8]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time (e.g., 120 minutes).[8]

  • Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37 °C.

  • Cell Harvesting: Wash the cells with PBS to remove excess probe, then harvest using trypsin.

  • Analysis: Resuspend the cells in PBS and immediately analyze the fluorescence intensity by flow cytometry (typically at an excitation wavelength of 488 nm and emission of 525 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate the key processes and mechanisms involved in the development and action of these antiproliferative agents.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Starting Materials (e.g., 2-methylquinoline, aldehydes) synth Multi-Step Synthesis (e.g., Povarov Reaction, Nucleophilic Substitution) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify invitro In Vitro Antiproliferative Assays (MTT, SRB on Cancer Cell Lines) purify->invitro moa Mechanism of Action Studies (Cell Cycle, Apoptosis, ROS, Target ID) invitro->moa sar Structure-Activity Relationship (SAR) Analysis invitro->sar moa->sar sar->synth Optimization lead Lead Compound Identification sar->lead

Caption: General workflow for the development of tetrahydroquinoline-based antiproliferative agents.

G compound THQ Derivative ((R)-5a) ros Increased Cellular ROS compound->ros mito Mitochondrial Membrane Depolarization ros->mito cyto Cytochrome c Release mito->cyto caspase Caspase Activation cyto->caspase apoptosis Apoptosis caspase->apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by (R)-5a.[3][8]

G cluster_downstream Downstream Effects compound THQ Derivative (e.g., 10e) mTOR mTOR Kinase compound->mTOR Inhibition apoptosis Induction of Apoptosis compound->apoptosis protein_synth Protein Synthesis mTOR->protein_synth proliferation Cell Proliferation & Growth mTOR->proliferation autophagy Autophagy mTOR->autophagy

Caption: Inhibition of the mTOR signaling pathway by morpholine-substituted THQs.[5]

G cluster_pathways Apoptotic Pathways compound THQ-one Derivative (e.g., 4a) g2m G2/M Phase Arrest compound->g2m intrinsic Intrinsic Pathway (Mitochondrial) g2m->intrinsic extrinsic Extrinsic Pathway (Death Receptor) g2m->extrinsic apoptosis Apoptotic Cell Death intrinsic->apoptosis extrinsic->apoptosis

Caption: G2/M cell cycle arrest and apoptosis induction by tetrahydroquinolinones.[4]

References

Troubleshooting & Optimization

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: My Friedländer synthesis is resulting in a very low yield or no product. What are the common causes?

A1: Low yields in the Friedländer synthesis can stem from several factors. The most common issues to investigate are:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many Friedländer syntheses require heating to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials (the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound) can significantly impact the reaction rate.

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the catalyst. Using anhydrous reagents and solvents is often recommended.

  • Inefficient Mixing: Poor agitation can lead to localized temperature gradients and uneven reaction progress, which can promote the formation of byproducts.

Q2: I'm observing a significant amount of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: A common side reaction, particularly under basic conditions, is the self-condensation of the ketone starting material.[1] To minimize this and other side reactions:

  • Modify the Substrate: Using an imine analog of the o-aniline can be an effective strategy to avoid the self-condensation of the ketone.[1]

  • Optimize Catalyst: Switching to a milder catalyst can often reduce side product formation. For instance, modern protocols utilizing catalysts like molecular iodine or gold catalysts can allow the reaction to proceed under more controlled conditions.[1]

  • Control Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the desired product over side reactions.

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to cleaner reactions and higher yields.[1]

Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in the Friedländer synthesis. Here are some strategies to address this issue:

  • Introduce a Directing Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to a specific position.[1]

  • Use a Specific Catalyst: Certain amine catalysts or the use of ionic liquids have been shown to be effective in controlling regioselectivity.[1]

  • Modify Reaction Conditions: Systematically varying the solvent and temperature may help favor the formation of one regioisomer over the other.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data to aid in the optimization of the Friedländer synthesis.

Table 1: Effect of Catalyst on Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Choline hydroxide (1)Water50695[2]
2ZrCl₄ (10)Ethanol/Water (1:1)60-High[3]
3P₂O₅/SiO₂ (solid)Solvent-free800.25-0.67High[4]
4Iodine (10)-80-100-High[5]
5[Hbim]BF₄Solvent-free1003-693[6]
6Fe₃O₄@SiO₂-APTES-TFA (0.2 eq)Solvent-free1000.0896[6]

Table 2: Effect of Solvent on Reaction Yield

EntrySolventCatalystTemperature (°C)TimeYield (%)Reference
1WaterNone703h97[7]
2EthanolMontmorillonite K-10Reflux85 minHigh[8]
3Toluene--100 minLow[8]
4Dichloromethane (DCM)--120 minLow[8]

Table 3: Effect of Temperature and Method on Reaction Time and Yield

EntryMethodTemperature (°C)TimeYield (%)Reference
1Conventional Heating-4-6 h-[9]
2Microwave Irradiation1605 minExcellent[10]
3Microwave Irradiation-8-10 min88-96[9]
4Ultrasound Sonication-15 min-[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Acid-Catalyzed Friedländer Synthesis in Solution

  • Materials:

    • 2-aminobenzophenone (1 mmol, 197.2 mg)

    • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

    • Concentrated Hydrochloric Acid (HCl, 2-3 drops)

    • Ethanol (10 mL)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate.[11]

    • Add 2-3 drops of concentrated HCl to the mixture.[11]

    • Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[11]

    • Extract the product with ethyl acetate (3 x 15 mL).[11]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Solvent-Free Synthesis using a Solid Catalyst

  • Materials:

    • 2-amino-5-chlorobenzophenone (2 mmol)

    • Dimedone (3 mmol)

    • P₂O₅/SiO₂ catalyst (0.4 g)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, combine 2-amino-5-chlorobenzophenone, dimedone, and the P₂O₅/SiO₂ catalyst.[4]

    • Heat the solvent-free mixture to 80 °C with stirring for 15-40 minutes. Monitor the reaction by TLC.[4]

    • After completion, cool the reaction mixture to room temperature.[4]

    • Add ethyl acetate (20 mL) and stir for 5 minutes.[4]

    • Filter the solid catalyst and wash it with ethyl acetate.[4]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.[4]

    • Purify the resulting solid by recrystallization.[4]

Protocol 3: Microwave-Assisted Synthesis

  • Materials:

    • 2-aminonicotinaldehyde

    • Active methylene compound (e.g., ethyl trifluoroacetoacetate)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Procedure:

    • Place 2-aminonicotinaldehyde (1 mmol) and the active methylene compound (1.2 mmol) in a beaker.[2]

    • Place the beaker in a microwave oven and irradiate at the specified power and duration.[2]

    • After the reaction is complete, allow the mixture to cool to room temperature. A solid product will form.[2]

    • Filter the solid, dry it, and recrystallize from a suitable solvent to obtain the pure product.[2]

Visualizations

The following diagrams illustrate the reaction mechanisms and a general troubleshooting workflow.

Friedlander_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 2-Aminoaryl Carbonyl A3 Schiff Base (Imine) A1->A3 + H+ A2 α-Methylene Carbonyl A2->A3 A4 Intramolecular Aldol-type Reaction A3->A4 A5 Dehydration A4->A5 A6 Quinoline A5->A6 B1 2-Aminoaryl Carbonyl B3 Aldol Adduct B1->B3 + Base B2 α-Methylene Carbonyl B2->B3 B4 Cyclization B3->B4 B5 Dehydration B4->B5 B6 Quinoline B5->B6 Troubleshooting_Workflow start Low Yield in Friedländer Synthesis check_reagents Verify Purity and Stoichiometry of Reactants start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst Choice and Loading check_conditions->check_catalyst Conditions Seem OK optimize_temp Optimize Temperature check_conditions->optimize_temp Temp. Issue Suspected optimize_solvent Screen Different Solvents check_conditions->optimize_solvent Solvent Issue Suspected optimize_catalyst Screen Alternative Catalysts (Acid, Base, Lewis Acid) check_catalyst->optimize_catalyst Catalyst Ineffective analyze_side_products Analyze for Side Products (TLC, LC-MS) check_catalyst->analyze_side_products Catalyst Seems OK success Improved Yield optimize_temp->success optimize_solvent->success optimize_catalyst->success modify_protocol Modify Protocol (e.g., slow addition, anhydrous conditions) analyze_side_products->modify_protocol Side Reactions Identified modify_protocol->success

References

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during synthetic procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to streamline your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted quinolines, offering potential causes and solutions to get your experiments back on track.

Issue 1: Low Yield or No Product Formation

Q: My quinoline synthesis is resulting in a very low yield or failing to produce the desired product. What are the common culprits?

A: Low yields are a frequent challenge in quinoline synthesis and can be attributed to several factors across different named reactions.[1] Key areas to investigate include:

  • Substrate Reactivity: The electronic and steric properties of your starting materials are critical. For instance, anilines bearing electron-withdrawing groups can be deactivated, making the cyclization step more challenging.[1][2]

  • Catalyst Choice and Activity: The selection of an acid or base catalyst is highly substrate-dependent. An inappropriate or inactive catalyst may fail to promote the reaction or may encourage the formation of side products.[1][3] Ensure your catalyst is active, especially if it is sensitive to air or moisture.[4]

  • Reaction Temperature: Many classical quinoline syntheses require elevated temperatures to proceed efficiently.[1] However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[1][5] Conversely, a temperature that is too low will lead to an incomplete or sluggish reaction.[1]

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the equilibrium.[1] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

  • Quality of Starting Materials: Impurities in your starting materials, such as anilines or carbonyl compounds, can lead to unwanted side reactions or inhibit the catalyst.[4] It is crucial to ensure the purity of your reagents before commencing the reaction.[4]

  • Atmosphere: Some synthetic routes may be sensitive to air or moisture. Running the reaction under an inert atmosphere, such as nitrogen or argon, can sometimes improve the yield.[4]

  • Product Loss During Workup: Significant product loss can occur during the extraction and purification steps.[4] Optimizing your purification method is essential for maximizing the isolated yield.[4]

A general workflow for troubleshooting low yields is presented below:

G cluster_start Start cluster_investigation Investigation cluster_action Action cluster_outcome Outcome start Low Yield Observed reagent_purity Verify Reagent Purity (NMR, GC-MS) start->reagent_purity catalyst Optimize Catalyst (Type & Concentration) reagent_purity->catalyst Purity Confirmed purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents Impurities Found temperature Adjust Temperature catalyst->temperature reaction_time Modify Reaction Time temperature->reaction_time side_reactions Investigate Side Reactions (TLC, LC-MS) reaction_time->side_reactions optimize_conditions Systematic Optimization of Conditions side_reactions->optimize_conditions Side Products Identified purify_reagents->optimize_conditions improved_yield Improved Yield optimize_conditions->improved_yield

A general troubleshooting workflow for addressing low yields.

Issue 2: Poor Regioselectivity in Friedländer and Combes Syntheses

Q: I am obtaining a mixture of regioisomers in my Friedländer/Combes synthesis. How can I control the regioselectivity?

A: Regioselectivity is a common challenge when using unsymmetrical ketones or β-diketones in Friedländer and Combes syntheses, respectively.[3][6][7] The formation of a particular regioisomer is influenced by a combination of steric and electronic effects, as well as the reaction conditions.[4][7][8]

Here are some strategies to improve regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome.[3] In the Friedländer synthesis, for example, specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[3][9]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone in a Friedländer synthesis, can help control the direction of cyclization.[3][9]

  • Steric Hindrance: The steric bulk of substituents on both the aniline and the carbonyl compound plays a crucial role.[4][10] In the Combes synthesis, bulkier substituents on the β-diketone tend to favor cyclization at the less sterically hindered position.[4][10][11]

  • Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[3]

The logical relationship for controlling regioselectivity can be visualized as follows:

G cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Solutions cluster_outcome Desired Outcome problem Poor Regioselectivity (Mixture of Isomers) steric Steric Hindrance problem->steric electronic Electronic Effects problem->electronic conditions Reaction Conditions problem->conditions substrate Substrate Modification steric->substrate electronic->substrate catalyst Catalyst Selection conditions->catalyst optimize Condition Optimization (Solvent, Temperature) conditions->optimize outcome High Regioselectivity (Single Isomer) catalyst->outcome substrate->outcome optimize->outcome G start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone step1 Aldol Condensation (Acid or Base Catalyzed) start->step1 intermediate1 α,β-Unsaturated Carbonyl Intermediate step1->intermediate1 step2 Intramolecular Michael Addition intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 end Substituted Quinoline step3->end

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?

A1: Low yields in quinoline synthesis can arise from several factors. A systematic investigation should include:

  • Starting Material Quality: Ensure the purity of your starting materials, such as anilines and β-dicarbonyl compounds, as impurities can lead to side reactions or inhibit catalysts.[1]

  • Catalyst Activity: If a catalyst is used, confirm its activity and ensure it is used at the correct concentration. Some catalysts are sensitive to air and moisture.[1]

  • Reaction Temperature: Temperature is a critical parameter. For instance, the Conrad-Limpach synthesis requires high temperatures (around 250 °C) for the cyclization step.[1]

  • Reaction Time: Monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal duration and prevent product decomposition from prolonged reaction times.[2][3]

  • Atmosphere: Certain reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere like nitrogen or argon.[1]

Q2: I am observing significant tar and polymer formation in my reaction mixture. How can I minimize this?

A2: Tar and polymer formation are common issues, particularly in reactions like the Skraup and Doebner-von Miller syntheses, which often use strong acids and high temperatures.[4] To mitigate this:

  • Control Reaction Temperature: Uncontrolled exothermic reactions can lead to localized overheating, promoting polymerization and charring.[5]

  • Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor and reduce tar formation.[5][6]

  • Biphasic Solvent System: For the Doebner-von Miller reaction, using a biphasic system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[7][8]

  • Slow Addition of Reactants: Slowly adding reactive species can help to control their concentration and minimize side reactions like self-condensation and polymerization.[4][9]

Q3: What are some common side products in classical quinoline syntheses and how can they be avoided?

A3: Side product formation is dependent on the specific synthesis method:

  • Skraup and Doebner-von Miller: Tar and polymers are the most common byproducts due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[4]

  • Friedländer Synthesis: Self-condensation (aldol condensation) of the ketone reactant is a frequent side reaction, especially under basic conditions.[4] To avoid this, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[1][4]

  • Combes Synthesis: The formation of undesired regioisomers is a primary challenge when using unsymmetrical β-diketones.[4]

Q4: How can I improve the regioselectivity of my Combes or Friedländer synthesis?

A4: Achieving high regioselectivity can be challenging with unsymmetrical starting materials.

  • Combes Synthesis: Regioselectivity is influenced by both steric and electronic effects. Bulkier substituents on the β-diketone tend to favor the formation of specific regioisomers.[1]

  • Friedländer Synthesis: To address regioselectivity issues with unsymmetrical ketones, you can try introducing a phosphoryl group on the α-carbon of the ketone, using a specific amine catalyst, or employing an ionic liquid as the reaction medium.[3]

Q5: Are there "greener" or more environmentally friendly alternatives for quinoline synthesis?

A5: Yes, several greener protocols have been developed to address the harsh conditions of classical methods.

  • The Friedländer synthesis can be conducted efficiently in water at elevated temperatures without a catalyst.[3][10][11]

  • Microwave-assisted synthesis (MAS) can significantly reduce reaction times and improve yields, often under solvent-free conditions.[8][10]

  • The use of ionic liquids as recyclable solvents or catalysts is another eco-friendly option.[8][10]

Q6: My quinoline product appears to be decomposing during purification by column chromatography on silica gel. What can I do?

A6: Decomposition on silica gel is a common problem due to the acidic nature of silica and the basicity of the quinoline nitrogen.[10] To prevent this, you can deactivate the silica gel by pre-treating it with a basic solution. A common method is to add 1% triethylamine (NEt₃) to the eluent system and prepare a slurry of the silica gel in this mixture to pack the column, which neutralizes the acidic sites.[10]

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Synthesis
Potential Cause Troubleshooting Step
Impure Starting Materials Verify the purity of the 2-aminoaryl aldehyde/ketone and the active methylene compound.
Inactive or Inappropriate Catalyst Screen different catalysts (Brønsted acids like p-TsOH, Lewis acids like ZnCl₂, or bases like KOH).[12] Ensure the catalyst is active and not poisoned.
Suboptimal Temperature Optimize the reaction temperature. Some variations require heating, while others proceed at room temperature.[1]
Aldol Side Reaction If using basic conditions, consider switching to an acid catalyst or using an imine analog of the aniline starting material to prevent self-condensation of the ketone.[4][13]
Incorrect Solvent Test different solvents. Greener protocols have shown success using water.[10][11]
Issue 2: Violent Reaction and Tar Formation in Skraup Synthesis
Potential Cause Troubleshooting Step
Uncontrolled Exothermic Reaction Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to control the reaction's violence.[5][6][14]
Localized Overheating Ensure efficient stirring and add the sulfuric acid slowly with cooling.[10] Remove the external heat source once the reaction is initiated and becomes self-sustaining.[6][10]
Impure or Wet Glycerol Use anhydrous glycerol, as water can interfere with the reaction and lower the yield.[6][10]
Difficult Work-up After cooling, carefully dilute the viscous mixture with water. Employ steam distillation to separate the quinoline product from the tar.[10]
Issue 3: Polymerization in Doebner-von Miller Synthesis
Potential Cause Troubleshooting Step
Polymerization of α,β-Unsaturated Carbonyl Employ a biphasic solvent system (e.g., aqueous acid with toluene) to sequester the carbonyl compound and reduce self-polymerization.[7][8]
Harsh Acidic Conditions Optimize the type and concentration of the acid catalyst. Consider screening milder Lewis acids in addition to strong Brønsted acids.[7]
High Reaction Temperature Maintain the lowest effective temperature to minimize polymerization.[7]
High Concentration of Carbonyl Compound Add the α,β-unsaturated aldehyde or ketone slowly to the reaction mixture to keep its concentration low.[9]

Quantitative Data Summary

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield Note: Data is illustrative and based on typical outcomes. Actual results will vary with specific substrates.

2-Aminoaryl KetoneActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
2-AminobenzophenoneEthyl AcetoacetateIn(OTf)₃ (5)Neat80192
2-AminobenzophenoneAcetylacetonep-TsOH (10)EthanolReflux585
2-AminoacetophenoneDimedoneI₂ (10)Neat1000.594
2-AminobenzaldehydeCyclohexanoneNoneWater70391[3]

Table 2: Moderators for Skraup Quinoline Synthesis

ModeratorFunctionReference
Ferrous Sulfate (FeSO₄)Acts as an oxygen carrier, extending the reaction time and controlling the exotherm.[5][6]
Boric AcidModerates the violence of the reaction.[6]
Acetic AcidModerates the violence of the reaction.[6]

Experimental Protocols

Protocol 1: Catalyst-Free Friedländer Synthesis in Water
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).[3]

  • Reagent Addition: Add the ketone (1.2 mmol) to the solution.[3]

  • Reaction: Heat the reaction mixture to 70°C and stir for 3 hours.[3] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Skraup Synthesis with Moderator
  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline, glycerol, nitrobenzene, and ferrous sulfate (FeSO₄).[6]

  • Acid Addition: Stir the mixture and slowly add concentrated sulfuric acid through the dropping funnel while cooling the flask in an ice bath.[10]

  • Initiation: Gently heat the mixture until the reaction begins, which is indicated by bubbling. Immediately remove the heat source. The exothermic reaction should proceed vigorously but controllably.[6][10]

  • Reaction Completion: Once the self-sustaining boiling ceases, reapply external heat and continue to reflux for several hours to ensure the reaction goes to completion.[6]

  • Work-up: Allow the mixture to cool and then carefully dilute with water.

  • Purification: Make the mixture alkaline with a sodium hydroxide solution and then perform steam distillation to isolate the quinoline product.[9][10]

Visualized Workflows and Logic

general_troubleshooting_workflow start Low Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check condition_review Review Reaction Conditions (Temp, Time, Solvent) reagent_check->condition_review Reagents OK protocol_modification Modify Protocol (e.g., Slow Addition, Greener Solvent) reagent_check->protocol_modification Impurity Found catalyst_eval Evaluate Catalyst Choice & Loading condition_review->catalyst_eval Conditions OK condition_review->protocol_modification Suboptimal Conditions side_product_analysis Analyze for Side Products (e.g., via TLC, LCMS) catalyst_eval->side_product_analysis Catalyst Seems OK catalyst_eval->protocol_modification Catalyst Ineffective side_product_analysis->protocol_modification Side Reactions Identified yield_improved Improved Yield protocol_modification->yield_improved

Caption: A general troubleshooting workflow for addressing low yields.

skraup_synthesis_workflow start Start Skraup Synthesis add_reagents Combine Aniline, Glycerol, Nitrobenzene, and FeSO₄ start->add_reagents add_acid Slowly Add H₂SO₄ with Cooling add_reagents->add_acid initiate_reaction Gentle Heating to Initiate add_acid->initiate_reaction exothermic_phase Self-Sustaining Reflux (Heat Removed) initiate_reaction->exothermic_phase completion_phase Heat to Complete Reaction exothermic_phase->completion_phase workup Cool, Dilute with Water, and Basify completion_phase->workup purification Steam Distillation workup->purification product Pure Quinoline purification->product

Caption: Workflow for the Skraup Synthesis of Quinoline.

friedlander_synthesis_troubleshooting issue {Low Yield in Friedländer Synthesis | Common Causes} cause1 Aldol Condensation (Base-Catalyzed) issue->cause1 cause2 Poor Regioselectivity (Unsymmetrical Ketone) issue->cause2 cause3 Low Reactivity issue->cause3 solution1 Use Imine Analog or Acid Catalyst cause1->solution1 solution2 Modify Ketone (e.g., with PO group) or Use Ionic Liquid cause2->solution2 solution3 Optimize Catalyst, Temperature, and Solvent cause3->solution3

Caption: Troubleshooting common issues in Friedländer synthesis.

References

Technical Support Center: Purification of Chlorinated Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of chlorinated quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude chlorinated quinolinone derivatives?

A1: Common impurities include unreacted starting materials, reagents from the chlorination process (e.g., residual POCl₃ or SOCl₂), regioisomers formed during chlorination, and byproducts from potential side reactions like over-chlorination or hydrolysis. Oxidation of the quinolinone ring can also lead to colored impurities.

Q2: How does the chlorine substituent affect the solubility of quinolinone derivatives?

A2: The presence of a chlorine atom generally increases the lipophilicity and hydrophobicity of the quinolinone derivative.[1] This typically leads to lower solubility in polar solvents like water and higher solubility in nonpolar organic solvents. This property is a key consideration when selecting solvents for extraction and recrystallization.

Q3: My chlorinated quinolinone derivative is unstable on silica gel during column chromatography. What are my options?

A3: The basic nitrogen on the quinolinone ring can interact strongly with the acidic silanol groups on standard silica gel, potentially leading to streaking, poor separation, and even decomposition.[2] Consider the following alternatives:

  • Deactivated Silica Gel: Use silica gel that has been treated with a reagent like triethylamine to neutralize the acidic sites.

  • Alumina: Alumina (basic or neutral) can be a good alternative stationary phase for basic compounds.

  • Reversed-Phase Chromatography: If the compound is sufficiently nonpolar, reversed-phase HPLC or flash chromatography using a C18-functionalized silica gel can be a highly effective purification method.

Q4: I am observing low recovery after recrystallization. What are the likely causes?

A4: Low recovery during recrystallization can be due to several factors:

  • Excessive Solvent: Using too much solvent will keep more of your compound dissolved in the mother liquor, even at low temperatures.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility at low temperatures, recovery will be poor.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, reducing the purity of the recovered material and potentially affecting the overall yield calculation if purity is not reassessed.

  • Transfer Losses: Significant amounts of product can be lost during transfers between flasks and on the filter paper. Ensure you are using techniques to minimize these losses, such as rinsing glassware with the cold recrystallization solvent.

Troubleshooting Guides

Recrystallization
Issue Potential Cause(s) Troubleshooting Steps
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent. - Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used).- Reheat the solution to evaporate some of the solvent. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Colored crystals obtained Colored impurities are co-crystallizing with the product. The compound itself may be colored.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product.
Low purity of recrystallized product The chosen solvent does not effectively differentiate between the product and impurities. Rapid crystallization trapped impurities.- Screen for a different recrystallization solvent or solvent system. - Ensure the solution cools slowly and undisturbed to allow for selective crystallization.
Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Compound streaking on the column Strong interaction between the basic quinolinone nitrogen and acidic silica gel. The compound is not fully soluble in the mobile phase.- Add a small percentage (0.1-1%) of a modifier like triethylamine or ammonia to the eluent to suppress the interaction with silica. - Consider using a different stationary phase like alumina or a C18 reversed-phase silica.
Poor separation of closely related isomers The polarity difference between the isomers is too small for the chosen mobile phase.- Use a shallower solvent gradient or an isocratic elution with an optimized solvent mixture. - Consider a different stationary phase with different selectivity. - High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Compound decomposition on the column The compound is unstable to the acidic nature of silica gel.- Test the stability of your compound on a small amount of silica before running a column. - Use deactivated silica gel or an alternative stationary phase like alumina. - Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Low recovery from the column The compound is irreversibly adsorbed onto the stationary phase. The compound is eluting in very broad bands, making collection difficult.- Add a more polar solvent or a modifier to the eluent to desorb the compound. - Optimize the loading technique; dry loading onto a small amount of silica can improve peak shape.

Data Presentation

Table 1: Summary of Purification Data for Selected Chlorinated Quinolone Derivatives

CompoundPurification MethodStarting Purity (%)Final Purity (%)Yield (%)Reference
6-Chloro-4-(phenylthio)quinolin-2(1H)-oneNot specifiedCrudeNot specified71[3]
2,4,6-TrichloroquinolineNot specifiedCrudeNot specified70[3]
6-Chloro-4-(phenylsulfonyl)quinolin-2(1H)-oneSilica Gel Column ChromatographyCrudeNot specified64[3]
(E)-N-(5-chloro-2-methylphenyl)-1-phenylmethanimineNot specifiedCrudeNot specified95[4]
7-chloro-4-(3-(4-(dipyridin-2-ylmethylamino)piperidin-1-yl)propyl)quinolin-4-amineNot specifiedCrudeNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Chlorinated Quinolinone Derivative

This protocol provides a general guideline for the recrystallization of a solid chlorinated quinolinone derivative. The choice of solvent is critical and should be determined experimentally.

1. Solvent Selection: a. Place a small amount (10-20 mg) of the crude chlorinated quinolinone in a test tube. b. Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at this temperature. c. Heat the mixture gently. The ideal solvent will dissolve the compound completely at or near its boiling point. d. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent. e. Common solvents to screen include ethanol, methanol, ethyl acetate, acetone, toluene, and hexane, or mixtures thereof.

2. Recrystallization Procedure: a. Place the crude chlorinated quinolinone derivative in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the chosen hot solvent to dissolve the solid completely. c. If the solution is colored, remove it from the heat, and add a very small amount of activated charcoal. Reheat the solution briefly. d. Perform a hot filtration to remove any insoluble impurities and the activated charcoal. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization. e. Allow the filtrate to cool slowly and undisturbed to room temperature. f. Once crystal formation has ceased at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the cold recrystallization solvent. i. Dry the crystals in a vacuum oven.

Protocol 2: General Procedure for Column Chromatography of a Chlorinated Quinolinone Derivative

This protocol outlines a general procedure for the purification of a chlorinated quinolinone derivative using silica gel column chromatography.

1. Mobile Phase Selection: a. Use thin-layer chromatography (TLC) to determine a suitable mobile phase. b. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate). c. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.

2. Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase. b. Secure a glass column vertically and add the slurry, allowing the solvent to drain while gently tapping the column to ensure even packing. c. Add a layer of sand to the top of the silica gel bed.

3. Sample Loading: a. Dissolve the crude chlorinated quinolinone derivative in a minimal amount of a polar solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method. c. Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the least polar mobile phase determined from the TLC analysis. b. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. c. Collect fractions in test tubes and monitor the separation by TLC. d. Combine the fractions containing the pure product.

5. Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the purified compound under high vacuum.

Mandatory Visualization

Signaling Pathway: Inhibition of Hemozoin Formation by Chloroquine

Chloroquine, a well-known chlorinated quinoline, exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Chloroquine accumulates in the parasite's food vacuole and inhibits this polymerization process, leading to a buildup of toxic heme and parasite death.[5][6][7][8][9]

Hemozoin_Inhibition_Pathway Hemoglobin Hemoglobin (from host red blood cell) Digestion Digestion by Parasite Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Polymerization Heme Polymerization Heme->Polymerization Toxicity Heme-induced Parasite Toxicity and Death Heme->Toxicity Hemozoin Hemozoin (non-toxic crystal) Polymerization->Hemozoin Chloroquine Chloroquine Accumulation Accumulation in Food Vacuole Chloroquine->Accumulation Inhibition Inhibition Accumulation->Inhibition Inhibition->Polymerization Blocks

Mechanism of action of chloroquine via inhibition of hemozoin formation.
Experimental Workflow: Purification of a Chlorinated Quinolinone Derivative

The following diagram illustrates a typical workflow for the purification of a synthesized chlorinated quinolinone derivative, incorporating both recrystallization and column chromatography as potential purification steps.

Purification_Workflow Start Crude Chlorinated Quinolinone Derivative Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Start->Purity_Check1 Impure Impure Purity_Check1->Impure Pure Pure Purity_Check1->Pure Recrystallization Recrystallization Purity_Check2 Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check2 Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check2 Purity_Check2->Pure Pure_Product Pure Chlorinated Quinolinone Derivative Impure->Recrystallization Impure->Column_Chromatography Pure->Pure_Product

References

preventing byproduct formation in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinolinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing byproduct formation and troubleshooting common issues encountered during the synthesis of quinolinones.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during quinolinone synthesis.

Conrad-Limpach Synthesis

Question: I am getting a significant amount of the isomeric 2-hydroxyquinoline (Knorr product) in my Conrad-Limpach synthesis. How can I minimize its formation?

Answer:

The formation of the 2-hydroxyquinoline isomer is a common side reaction in the Conrad-Limpach synthesis, arising from the competing Knorr pathway. This occurs when the aniline attacks the ester group of the β-ketoester (thermodynamic control) instead of the desired attack on the keto group (kinetic control).[1] To favor the formation of the desired 4-hydroxyquinoline, consider the following strategies:

  • Temperature Control during Condensation: The initial condensation of the aniline and β-ketoester should be performed at lower temperatures (e.g., room temperature to moderate heating) to favor the kinetic product, which leads to the 4-hydroxyquinoline.[1] Higher temperatures during this initial step promote the formation of the thermodynamic product, the β-ketoanilide, which then cyclizes to the undesired 2-hydroxyquinoline.

  • Reaction Time: Monitor the initial condensation reaction closely to ensure completion without prolonged heating, which could favor the Knorr pathway.

Question: My Conrad-Limpach cyclization is not proceeding to completion, resulting in low yields. What could be the issue?

Answer:

Incomplete cyclization is often due to suboptimal reaction conditions for this thermally demanding step. Here are the key factors to investigate:

  • Insufficient Temperature: The electrocyclic ring-closing is the rate-determining step and requires high temperatures, typically around 250 °C.[2] Ensure your heating apparatus can consistently maintain this temperature.

  • Inefficient Heat Transfer: The use of a high-boiling, inert solvent is crucial for efficient heat transfer and to maintain a manageable reaction mixture.[2] Running the reaction neat can lead to localized overheating, charring, and poor yields.[2]

  • Reaction Time: While high temperature is necessary, prolonged heating can lead to degradation. Monitor the reaction's progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Electron-Withdrawing Groups on Aniline: If your aniline substrate has strong electron-withdrawing groups, the aromatic ring is deactivated, making the electrophilic cyclization step more difficult and potentially leading to lower yields.

Camps Cyclization

Question: My Camps cyclization is producing a mixture of quinolin-4-one and quinolin-2-one isomers. How can I control the regioselectivity?

Answer:

The Camps cyclization of an o-acylaminoacetophenone can indeed yield two different hydroxyquinoline isomers. The regioselectivity is highly dependent on the reaction conditions, particularly the choice of base and solvent.[3]

  • Base Strength: The strength of the base used for the intramolecular aldol condensation determines which proton is abstracted, thus directing the cyclization pathway.

    • Stronger bases , such as sodium hydroxide (NaOH), tend to deprotonate the α-position of the ketone, leading to the formation of the quinolin-4-one.

    • Weaker bases may favor deprotonation at the α-position of the amide, resulting in the quinolin-2-one.

  • Solvent: The solvent can influence the solubility of the intermediates and the effectiveness of the base. Experimenting with different solvents, such as ethanol or dioxane, can help optimize the selectivity for your desired isomer.[4]

Skraup Synthesis

Question: My Skraup synthesis is extremely vigorous and difficult to control, leading to significant tar formation and low yields. How can I moderate the reaction?

Answer:

The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[2] The following measures can be taken to control the reaction and improve the outcome:

  • Use of a Moderator: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by extending it over a longer period.[5] Boric acid can also be used as a moderator.[5]

  • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.

  • Efficient Stirring: Good mixing is essential to dissipate heat and prevent the formation of localized hotspots, which contribute to tarring.

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed.

Doebner-von Miller Reaction

Question: I am observing a large amount of polymeric material and low yields in my Doebner-von Miller reaction. What is the cause and how can I prevent it?

Answer:

Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[6] To minimize this, consider the following approaches:

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to keep its concentration low, thus minimizing self-condensation and polymerization.[6]

  • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization in the acidic aqueous phase, leading to higher yields.[7]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[7]

Friedländer Synthesis

Question: My Friedländer synthesis is giving a complex mixture of products due to self-condensation of the ketone. How can I avoid this?

Answer:

Self-condensation of the ketone (an aldol condensation) is a common side reaction in the Friedländer synthesis, particularly under basic conditions.[8] Here are some strategies to mitigate this issue:

  • Use of an Imine Analog: To circumvent aldol condensation, you can use an imine analog of the o-aminoaryl aldehyde or ketone.

  • Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[8]

  • Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low and reduce the rate of self-condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quinolinone synthesis?

A1: The most prevalent methods include classical named reactions like the Conrad-Limpach, Knorr, Camps, Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs syntheses.[9] Modern approaches often utilize metal catalysts or microwave assistance to improve yields and reaction conditions.

Q2: How can I improve the overall yield of my quinolinone synthesis?

A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials, optimizing the reaction temperature (especially for thermal cyclizations), the choice of solvent, ensuring catalyst activity if one is used, and determining the optimal reaction time through monitoring (e.g., by TLC) to avoid product decomposition.

Q3: What are some general strategies for purifying quinolinone products from common byproducts?

A3: Purification strategies depend on the properties of the desired product and the impurities. Common techniques include:

  • Recrystallization: This is often the first method to try if a suitable solvent or solvent system can be found that solubilizes the compound at high temperatures and allows for crystal formation upon cooling.[10]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For quinolinones, which can be basic, deactivating the silica gel with a base like triethylamine may be necessary to prevent streaking and decomposition. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[4]

  • Fractional Crystallization: This method can be used to separate isomers with different solubilities.[11]

  • Preparative HPLC: For difficult separations of isomers or closely related byproducts, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3]

Q4: Is the product of syntheses like Conrad-Limpach and Camps a hydroxyquinoline or a quinolone?

A4: The product exists as a tautomeric mixture of the hydroxyquinoline (enol form) and the quinolone (keto form). In many cases, the quinolone form is the predominant tautomer in both the solid state and in solution.[2][12]

Data Presentation

The following tables provide illustrative quantitative data on how reaction conditions can influence product yield and byproduct formation in common quinolinone syntheses. Note: The values presented are representative and may vary depending on the specific substrates and experimental setup.

Table 1: Effect of Solvent on Yield in Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield of 4-Hydroxyquinoline (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[13]

Table 2: Illustrative Isomer Ratios in Camps Cyclization

BaseSolventTemperature (°C)Quinolin-4-one:Quinolin-2-one Ratio (Illustrative)
NaOH (strong)EthanolReflux90:10
K₂CO₃ (weak)DMF10030:70
NaOEt (strong)EthanolReflux85:15
Cs₂CO₃ (weak)Dioxane10040:60

Table 3: Effect of Moderator on Yield in Skraup Synthesis (Illustrative)

ModeratorReaction VigorTar FormationQuinoline Yield (%)
NoneVery HighSevere15-25
FeSO₄ModerateReduced45-55
Boric AcidModerateReduced40-50

Table 4: Microwave-Assisted Gould-Jacobs Reaction Optimization

EntryTemperature (°C)Time (min)Yield of Ethyl 4-hydroxyquinoline-3-carboxylate (%)
125051
23002037
3250201
43003028
5300547
Data sourced from a Biotage application note.[10]

Experimental Protocols

Detailed Methodology for Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

This protocol is a representative example for the synthesis of a 4-hydroxyquinoline derivative.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.0-1.1 equiv).

  • Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 1-2 hours. The reaction can be gently heated if necessary, but avoid high temperatures to minimize Knorr byproduct formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove any volatile byproducts under reduced pressure. The crude β-aminoacrylate intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate from Step 1 into a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) in a ratio of approximately 10-20 mL per gram of intermediate.

  • Heat the mixture with vigorous stirring to ~250 °C under an inert atmosphere.[4]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the high-boiling solvent.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the crude 4-hydroxyquinoline.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Detailed Methodology for Camps Cyclization

This protocol provides a general procedure for the base-catalyzed cyclization of an o-acylaminoacetophenone.

  • Dissolve the o-acylaminoacetophenone (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (3.0-3.5 equiv).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction may take several hours to complete.

  • After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).

  • If the product precipitates, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired quinolinone isomer(s).

Visualizations

Troubleshooting Logic for Low Yield in Quinolinone Synthesis

LowYieldTroubleshooting start Low Yield of Quinolinone check_purity Check Purity of Starting Materials start->check_purity check_temp Verify Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_catalyst Assess Catalyst Activity start->check_catalyst check_time Optimize Reaction Time start->check_time purify_sm Purify Starting Materials check_purity->purify_sm Impure? adjust_temp Adjust Temperature Controller / Heating Mantle check_temp->adjust_temp Incorrect? change_solvent Use High-Boiling Solvent for Cyclization check_solvent->change_solvent Inappropriate? replace_catalyst Use Fresh/Active Catalyst check_catalyst->replace_catalyst Inactive? monitor_tlc Monitor by TLC to Determine Optimal Time check_time->monitor_tlc Not Optimized? success Improved Yield purify_sm->success adjust_temp->success change_solvent->success replace_catalyst->success monitor_tlc->success

Caption: A decision tree for troubleshooting low yields in quinolinone synthesis.

General Workflow for Quinolinone Synthesis and Purification

QuinolinoneWorkflow reactants Reactants (e.g., Aniline, Carbonyl Compound) reaction Synthesis Reaction (e.g., Conrad-Limpach, Camps) reactants->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude_product Crude Quinolinone Product workup->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification pure_product Pure Quinolinone purification->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: A generalized experimental workflow for quinolinone synthesis and purification.

Signaling Pathway Example: PI3K/Akt/mTOR

Many quinolinone derivatives are investigated as inhibitors of signaling pathways implicated in diseases like cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolinone Quinolinone Inhibitor Quinolinone->PI3K inhibits Quinolinone->mTORC1 inhibits

References

regioselectivity issues in Friedländer synthesis with unsymmetrical ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting regioselectivity issues in the Friedländer synthesis of quinolines using unsymmetrical ketones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for achieving desired isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in the Friedländer synthesis with unsymmetrical ketones?

A1: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can proceed via two different enolates or enamines, leading to the formation of two distinct regioisomers. This complicates purification and reduces the yield of the desired product. The regiochemical outcome is governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]

Q2: How do reaction conditions (acidic vs. basic) influence which regioisomer is formed?

A2: Under acidic conditions, the reaction tends to favor the formation of the thermodynamically more stable, more substituted enamine intermediate, leading to the corresponding quinoline.[3] In contrast, basic conditions often favor the kinetically controlled pathway, proceeding through the less sterically hindered, less substituted enolate.[3] However, traditional acid or base catalysis can often be unselective, yielding mixtures of isomers.[4]

Q3: What are the main strategies to control regioselectivity in the Friedländer synthesis?

A3: Key strategies to control regioselectivity include:

  • Catalyst Selection: Employing specific catalysts that favor the formation of one regioisomer over the other.[4][5]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to force the reaction to proceed in a specific direction.[5]

  • Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and rate of reactant addition can significantly influence the isomeric ratio.[2][6]

  • Use of Ionic Liquids: Certain ionic liquids can act as both the solvent and a promoter for regiospecific synthesis.[5][7][8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity with a Mixture of Isomers

  • Symptom: Your reaction produces a mixture of quinoline regioisomers that are difficult to separate, leading to a low yield of the desired product.[2]

  • Possible Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone under standard acid or base catalysis.

  • Solutions:

    • Catalyst Selection: Switch from traditional acid or base catalysts to a more selective option. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has demonstrated high regioselectivity for the formation of 2-substituted quinolines.[4][6][9]

    • Slow Addition: Instead of adding the reactants all at once, try a slow addition of the unsymmetrical ketone to the reaction mixture at an elevated temperature. This technique has been shown to improve regioselectivity.[6][9]

    • Ionic Liquids: Consider using an ionic liquid such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) as the reaction medium. This has been shown to promote regiospecific reactions.[7][8]

Issue 2: Formation of the Undesired Regioisomer as the Major Product

  • Symptom: The primary product of your reaction is the regioisomer you do not want.

  • Possible Cause: The inherent electronic and steric factors of your substrates, combined with the reaction conditions, favor the formation of the undesired product.

  • Solutions:

    • Substrate Modification: If possible, introduce a directing group on the unsymmetrical ketone. A phosphoryl group on one of the α-carbons can effectively block that side from reacting, thus directing the cyclization to the other α-position.[5]

    • Catalyst System Evaluation: The choice of catalyst can dramatically alter the regiochemical outcome. If acidic conditions yield the wrong isomer, basic conditions might favor the desired one, and vice-versa. A systematic screen of different catalyst types (Lewis acids, Brønsted acids, amine catalysts) is recommended.

Quantitative Data Summary

The selection of an appropriate catalyst is crucial for controlling regioselectivity. The following tables provide a summary of the performance of various catalysts in the Friedländer synthesis.

Table 1: Comparison of Catalysts for Regioselective Friedländer Synthesis

Catalyst TypeCatalyst ExampleSubstratesRegioselectivity (Product A : Product B)Yield (%)Reference
Amine CatalystTABOo-aminoaromatic aldehydes and methyl ketones≥84:16 to 96:465-84[6][9]
Ionic Liquid[Hbim]BF42-aminoaryl ketones and α-methylene ketonesRegiospecificHigh[7][8]
Ionic Liquid[Bmmim][Im]2-amino-3-pyridinecarboxaldehyde and unsymmetrical ketonesExclusive productExcellent
Lewis AcidZirconium(IV) chloride (ZrCl₄)2-aminobenzophenone and ethyl acetoacetateNot specifiedHigh[10]
NanocatalystZnO/CNT2-amino-5-chlorobenzaldehyde and carbonylsNot specified24-99
Metal-Organic FrameworkCopper-based MOF2-aminobenzophenone and acetylacetoneNot specifiedHigh[10]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using TABO Catalyst [4]

  • Objective: To synthesize a 2-substituted quinoline with high regioselectivity from an o-aminoaromatic aldehyde and an unsymmetrical methyl ketone.

  • Materials:

    • o-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)

    • Unsymmetrical methyl ketone (e.g., 2-butanone)

    • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst

    • Toluene (solvent)

  • Procedure:

    • To a solution of the o-aminoaromatic aldehyde and the TABO catalyst in toluene, slowly add the unsymmetrical methyl ketone at an elevated temperature.

    • Maintain the reaction at the desired temperature and monitor its progress by TLC or GC.

    • Upon completion, cool the reaction mixture and work up as appropriate (e.g., extraction, chromatography) to isolate the product.

Protocol 2: Regiospecific Friedländer Synthesis in an Ionic Liquid [7][8]

  • Objective: To achieve a regiospecific synthesis of a quinoline derivative using an ionic liquid as both promoter and solvent.

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • Unsymmetrical ketone (1.2 mmol)

    • 1-butylimidazolium tetrafluoroborate ([Hbim]BF4)

  • Procedure:

    • Combine the 2-aminoaryl ketone and the unsymmetrical ketone in [Hbim]BF4.

    • Heat the reaction mixture under relatively mild conditions (e.g., 100 °C) without any added catalyst.[7]

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid can often be recovered and reused.

    • Purify the product by standard methods (e.g., column chromatography).

Protocol 3: Phosphonate-Directed Friedländer Synthesis (General Approach)

  • Objective: To achieve high regioselectivity by using a ketone with a phosphonate directing group.

  • Part A: Synthesis of a β-ketophosphonate (based on general procedures[11][12])

    • React an appropriate ester with dimethyl methanephosphonate in the presence of a strong base (e.g., NaH) to generate the β-ketophosphonate.

    • Purify the β-ketophosphonate by chromatography.

  • Part B: Friedländer Reaction

    • Combine the synthesized β-ketophosphonate with the 2-aminoaryl aldehyde or ketone in a suitable solvent.

    • Add an appropriate acid or base catalyst.

    • Heat the reaction mixture and monitor by TLC.

    • Work up and purify the resulting single regioisomer of the quinoline product.

Visualizations

Friedlander_Mechanism cluster_path1 Acid-Catalyzed Pathway (Thermodynamic Control) cluster_path2 Base-Catalyzed Pathway (Kinetic Control) A 2-Aminoaryl Ketone + Unsymmetrical Ketone B Schiff Base (Imine) Formation A->B H+ C More Substituted Enamine Intermediate B->C D Intramolecular Aldol-type Reaction C->D E Dehydration D->E F Thermodynamic Quinoline Product E->F G 2-Aminoaryl Ketone + Unsymmetrical Ketone H Aldol Condensation G->H OH- I Less Substituted Enolate Intermediate H->I J Cyclization I->J K Dehydration J->K L Kinetic Quinoline Product K->L

Caption: Reaction pathways in the Friedländer synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Decision1 Is one regioisomer preferred? Start->Decision1 Action1 Implement Slow Addition of Ketone Decision1->Action1 No, mixture Decision2 Is the major product the undesired isomer? Decision1->Decision2 Yes Action2 Switch to a Selective Catalyst (e.g., TABO) Action1->Action2 Action3 Use an Ionic Liquid Medium (e.g., [Hbim]BF4) Action2->Action3 End Desired Regioisomer Obtained Action3->End Action4 Modify Substrate with a Directing Group (e.g., Phosphonate) Decision2->Action4 Yes Action5 Screen Alternative Catalysts (Acid vs. Base) Decision2->Action5 No, but still poor selectivity Action4->End Action5->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Troubleshooting the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during this classic and versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis and what are its key reactants?

The Combes quinoline synthesis is a chemical reaction that produces substituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[1] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring system.[1][2]

Q2: My Combes synthesis is resulting in a very low yield or has failed completely. What are the most common reasons for this?

Low yields in the Combes synthesis can be attributed to several factors:

  • Inefficient Cyclization: The acid-catalyzed cyclization of the enamine intermediate is a critical step. Insufficient acid strength or concentration can lead to an incomplete reaction.[3]

  • Substrate Reactivity: The electronic properties of the aniline are crucial. Electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, hindering the initial condensation with the β-diketone and the subsequent cyclization.[3]

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically impede the reaction, particularly the intramolecular ring closure.[4]

  • Suboptimal Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the degradation of starting materials and products, resulting in tar formation. Conversely, a temperature that is too low will lead to a slow and incomplete reaction.

  • Presence of Water: The reaction produces water as a byproduct. If not effectively removed, the presence of water can inhibit the reaction equilibrium, particularly the dehydration step.

Q3: How can I improve the yield of my Combes synthesis?

To optimize the yield, consider the following:

  • Catalyst Choice: While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating agents and lead to improved yields.[4]

  • Reaction Conditions: Carefully control the reaction temperature. Gradual heating and maintaining a consistent temperature are key. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidation of the aniline.

  • Reactant Purity: Ensure that the aniline and β-diketone are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products.

  • Order of Addition: Slowly adding the acid catalyst to the mixture of the aniline and β-diketone with efficient cooling can help to control the initial exothermic reaction.

Q4: I am using an unsymmetrical β-diketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity in the Combes synthesis with unsymmetrical β-diketones is influenced by both steric and electronic factors.[4] The cyclization will preferentially occur at the less sterically hindered carbonyl group and the more nucleophilic carbon of the aniline ring. To control regioselectivity, you can:

  • Modify Substituents: Introducing bulky substituents on the aniline can direct the cyclization to the less hindered position.[5]

  • Alter Electronic Effects: Using an aniline with electron-donating groups can enhance the nucleophilicity of the ring and potentially favor one cyclization pathway over another.[4]

Troubleshooting Guide: Low Yields

This section provides a systematic approach to troubleshooting low yields in the Combes synthesis.

Symptom Possible Cause Suggested Solution
No or very little product formation Incomplete reaction due to insufficient catalysis.Increase the concentration of the acid catalyst or switch to a more potent one like PPA or PPE.[4]
Low reactivity of the aniline due to electron-withdrawing groups.Consider using a more reactive aniline derivative if the synthesis allows, or increase the reaction temperature and time.
Significant amount of starting material recovered Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time.
Inefficient enamine formation.Ensure anhydrous conditions, as water can inhibit this step.
Formation of a dark, tarry residue Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and ensure even heating. Consider using a solvent to better control the temperature.
Oxidation of the aniline starting material.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products (isomers) Use of an unsymmetrical β-diketone leading to poor regioselectivity.Analyze the influence of steric and electronic effects of your substrates. Consider modifying the substituents to favor the desired isomer.[4][5]
Product is difficult to purify from the reaction mixture Presence of unreacted starting materials and side products.Optimize the reaction conditions to drive the reaction to completion and minimize side reactions. Employ appropriate purification techniques such as column chromatography or recrystallization.

Data Presentation: Catalyst and Temperature Effects on Yield

Catalyst Typical Reaction Conditions Reported Yield Notes
Concentrated Sulfuric Acid (H₂SO₄) Neat, heatingModerate to GoodThe most common catalyst, but can lead to charring at high temperatures.[1]
Polyphosphoric Acid (PPA) Neat or in a high-boiling solvent, heatingGood to ExcellentOften gives higher yields than H₂SO₄ and is a good dehydrating agent.[4]
Polyphosphoric Ester (PPE) In a solvent like ethanol, heatingReported to be more effective than H₂SO₄Can be a milder alternative to PPA and H₂SO₄.[4]
Zinc Chloride (ZnCl₂) In acetic acid, heatingVariableA Lewis acid catalyst that can be effective for certain substrates.[3]
Phosphorus Pentoxide (P₂O₅) In a high-boiling solvent, heatingVariableA strong dehydrating agent.[3]

Note: Yields are highly dependent on the specific aniline and β-diketone used.

Experimental Protocols

General Protocol for the Combes Synthesis of 2,4-Dimethylquinoline

This protocol describes the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone using concentrated sulfuric acid as a catalyst.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Sodium Hydroxide solution (e.g., 10 M)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine aniline (1 equivalent) and acetylacetone (1.1 equivalents). Stir the mixture at room temperature.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture in a water bath or heating mantle to 100-110°C for 30-60 minutes. The color of the mixture will darken.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture onto a generous amount of crushed ice in a large beaker with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This step should be performed in an ice bath as it is highly exothermic. The crude quinoline product may precipitate or separate as an oil.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2,4-dimethylquinoline can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Combes Synthesis Reaction Mechanism

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine Protonation (H⁺) Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration (-H₂O)

Caption: Reaction mechanism of the Combes quinoline synthesis.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Combes Synthesis Check_Purity Check Purity of Aniline and β-Diketone Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions If pure Check_Catalyst Evaluate Catalyst (Type and Concentration) Check_Conditions->Check_Catalyst If optimal Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp If suboptimal Optimize_Catalyst Optimize Catalyst Check_Catalyst->Optimize_Catalyst If suboptimal Consider_Substrate Consider Substrate (Sterics & Electronics) Check_Catalyst->Consider_Substrate If appropriate Improved_Yield Improved Yield Optimize_Temp->Improved_Yield Optimize_Catalyst->Improved_Yield Consider_Substrate->Improved_Yield Modify if possible

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Strategies for Scaling Up 2-Chloro-7,8-dihydroquinolin-5(6H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the synthesis of 2-chloro-7,8-dihydroquinolin-5(6H)-one. The following question-and-answer format directly addresses specific issues that may be encountered during experimental work.

Troubleshooting Guides and FAQs

General Scale-Up Challenges

Q1: We are observing a significant decrease in yield when scaling our synthesis from lab-scale (grams) to pilot-scale (kilograms). What are the common causes?

A1: A drop in yield during scale-up is a frequent challenge and can often be attributed to issues with mass and heat transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side-products and impurities. Inadequate heat dissipation can also lead to thermal runaway, degrading both reactants and the desired product.

Q2: How can we improve reaction homogeneity and temperature control in a large reactor?

A2: To enhance homogeneity, consider switching from magnetic stirring to overhead mechanical stirring with a properly designed impeller, such as a pitched-blade turbine or anchor stirrer. For controlling the reaction temperature, implement a controlled addition of reagents using a syringe pump or a dropping funnel to manage exothermic events. Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate.

Synthesis-Specific Issues

Q3: Our synthesis, based on the condensation of 3-amino-2-cyclohexen-1-one with an appropriate three-carbon synthon followed by chlorination, is producing multiple byproducts. How can we improve the selectivity?

A3: The formation of byproducts in this type of condensation can be due to several factors. Ensure the purity of your starting materials, as impurities can lead to side reactions. The choice of solvent and catalyst is also critical. A common approach involves the reaction of a 1,3-cyclohexanedione derivative with a Baylis-Hillman adduct in the presence of a base, followed by treatment with ammonium acetate. Optimizing the base and reaction temperature can significantly improve the yield of the desired quinolinone core before the chlorination step.

Q4: The chlorination step of the 7,8-dihydroquinolin-5(6H)-one intermediate is resulting in a low yield of the desired 2-chloro derivative and the formation of hard-to-remove impurities. What chlorinating agents are recommended and what are the optimal conditions?

A4: Several chlorinating agents can be used, each with its own advantages and disadvantages. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation. The reaction is typically carried out in an inert solvent. Another approach is the use of a Vilsmeier-Haack reagent (a mixture of dimethylformamide and POCl₃), which can be effective for the formylation and subsequent chlorination of related acetanilides. When using POCl₃, it is crucial to control the temperature and to use an appropriate excess of the reagent. After the reaction, quenching the excess POCl₃ with care is essential for a clean work-up.

Q5: We are struggling with the purification of the final product, this compound. What are the recommended purification methods?

A5: Purification of chlorinated quinolinones can be challenging. Recrystallization is often the most effective method for obtaining a high-purity product on a large scale. A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good recovery and effectively removes the major impurities. Column chromatography on silica gel can be used for smaller scales or to isolate a very pure sample for analytical purposes. For removing residual chlorine-containing impurities, washing the crude product with a non-polar solvent like heptane or cyclohexane may be effective.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Quinolone Synthesis

Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃)Reflux in neat POCl₃ or in a high-boiling inert solventReadily available, effective for many substratesHarsh conditions, difficult to remove excess reagent, can generate acidic byproducts
Vilsmeier-Haack Reagent (DMF/POCl₃)0°C to 100°C in an inert solventMilder conditions than neat POCl₃, can be more selectiveRequires careful control of stoichiometry, can lead to formylation as a side reaction
Sulfuryl Chloride (SO₂Cl₂)Room temperature or gentle heating in an inert solventMilder conditions, easy to handleCan lead to over-chlorination, may require a radical initiator for some substrates

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step, one-pot synthesis is based on methodologies reported for structurally similar compounds.

Step 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one Intermediate

  • To a stirred solution of 1,3-cyclohexanedione (1.0 eq) and a suitable Baylis-Hillman adduct (e.g., methyl 2-(1-hydroxyethyl)acrylate) (1.1 eq) in an appropriate organic solvent (e.g., ethanol or acetonitrile) at room temperature, add a catalytic amount of a base (e.g., DBU or triethylamine) (0.1 eq).

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).

  • Add ammonium acetate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and continue stirring for 0.5-6 hours, monitoring the formation of the dihydroquinolinone product.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or carried forward to the next step without further purification.

Step 2: Chlorination of 7,8-dihydroquinolin-5(6H)-one

  • To the crude 7,8-dihydroquinolin-5(6H)-one from the previous step, add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) portion-wise at 0°C under an inert atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane).

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Dihydroquinolinone Formation cluster_step2 Step 2: Chlorination cluster_purification Purification start1 1,3-Cyclohexanedione + Baylis-Hillman Adduct reaction1 Base-catalyzed Condensation start1->reaction1 intermediate Intermediate Adduct reaction1->intermediate reaction2 Ammonium Acetate Cyclization intermediate->reaction2 product1 7,8-dihydroquinolin-5(6H)-one (Crude) reaction2->product1 start2 Crude Dihydroquinolinone product1->start2 One-Pot Transition reaction3 Chlorination with POCl₃ start2->reaction3 quench Quenching on Ice reaction3->quench neutralize Neutralization quench->neutralize filter_dry Filtration & Drying neutralize->filter_dry product2 Crude 2-chloro-7,8-dihydro- quinolin-5(6H)-one filter_dry->product2 start3 Crude Chlorinated Product product2->start3 recrystallization Recrystallization start3->recrystallization final_product Pure 2-chloro-7,8-dihydro- quinolin-5(6H)-one recrystallization->final_product

Caption: Proposed one-pot synthesis and purification workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_workup Work-up & Purification Issues cluster_scaleup Scale-Up Problems start Low Yield or Impure Product check_reagents Check Starting Material Purity start->check_reagents optimize_condensation Optimize Condensation (Base, Temp, Solvent) start->optimize_condensation optimize_chlorination Optimize Chlorination (Reagent, Temp, Time) start->optimize_chlorination improper_quench Improper Quenching of Chlorinating Agent start->improper_quench inefficient_extraction Inefficient Extraction or Neutralization start->inefficient_extraction recrystallization_issues Suboptimal Recrystallization (Solvent, Temp) start->recrystallization_issues mixing Poor Mixing/ Mass Transfer start->mixing heat Inadequate Heat Transfer start->heat

Technical Support Center: Managing Exothermic Reactions in Doebner-von Miller Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the exothermic nature of the Doebner-von Miller synthesis of quinolines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure safe and successful execution of this important reaction.

Troubleshooting Guides & FAQs

This section addresses common issues related to the exothermic nature of the Doebner-von Miller synthesis in a question-and-answer format.

Q1: My reaction is turning into a thick, dark tar, and the yield of my desired quinoline is very low. What's causing this?

A1: Tar formation is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] This is an exothermic process, and excessive temperatures can accelerate tar formation.[2]

Troubleshooting Steps:

  • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exotherm and minimize polymerization.[1]

  • Use a Two-Phase System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield of the quinoline product.[2]

  • In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation at low temperatures can help to control the exothermic reaction and minimize polymerization.[1]

  • Optimize Reaction Temperature: The reaction often requires heating, but excessively high temperatures can promote the formation of tar.[1] It is crucial to monitor the reaction temperature closely and maintain it at the lowest effective temperature for your specific substrates. A vigorous, exothermic reaction may even require initial cooling.[1]

Q2: I'm observing a vigorous, difficult-to-control exotherm upon adding my reagents. How can I moderate the reaction?

A2: A strong exotherm is a known characteristic of the Doebner-von Miller reaction, particularly during the initial stages.[3] Uncontrolled exotherms can lead to side reactions, reduced yield, and safety hazards.

Moderation Strategies:

  • Slow Reagent Addition: The most critical factor is the slow, controlled addition of the α,β-unsaturated carbonyl compound. Using a dropping funnel or a syringe pump is highly recommended.

  • External Cooling: Have an ice bath or a cooling system readily available to manage the reaction temperature, especially during reagent addition.[3]

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated more effectively.

  • Stepwise Heating: Instead of heating the reaction mixture to reflux immediately, consider a stepwise heating approach to better control the initial exotherm.[2]

Q3: How does the choice of acid catalyst affect the exotherm and the overall reaction?

A3: The type and concentration of the acid catalyst are critical parameters that can significantly impact the reaction rate, selectivity, and the intensity of the exotherm. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[4] While stronger acids can increase the reaction rate, they can also promote polymerization and a more vigorous exotherm. Experimenting with different acids and concentrations is often necessary to find the optimal balance for a specific synthesis.

Q4: Are there specific safety precautions I should take when running this reaction, especially at a larger scale?

A4: Yes, the Doebner-von Miller reaction involves strong acids, potentially toxic and volatile organic compounds, and a significant exotherm.[1] Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction.

  • Cooling Capacity: Ensure you have adequate cooling capacity to handle the exotherm, especially during scale-up.

  • Quenching Plan: Have a plan for quenching the reaction in case of a thermal runaway.

Data Presentation

The following tables summarize key quantitative data for managing the exothermic nature of the Doebner-von Miller synthesis.

Table 1: Recommended Reaction Parameters for Exotherm Control

ParameterRecommended Value/RangeRationale
Reagent Addition Rate 1-2 hours for dropwise additionSlow addition minimizes the concentration of the reactive carbonyl compound, controlling the exotherm and reducing polymerization.[2]
Reaction Temperature 80-100 °C (typical)While heating is often required, maintaining the lowest effective temperature is crucial to prevent side reactions.[5]
Cooling Method Ice bath or external cooling systemEssential for managing the initial exotherm upon reagent addition.[3]
Stirring Speed Vigorous stirringEnsures efficient heat transfer and prevents the formation of localized hot spots.

Table 2: Comparison of Acid Catalysts in a Continuous Flow Doebner-von Miller Synthesis *

CatalystTemperature (°C)Residence Time (min)Yield (%)
Sulfuric Acid10020>95
Sulfuric Acid12010>95
Sulfuric Acid1405>95

*Data from a study on the continuous flow synthesis of quinaldines from respective anilines. This demonstrates the interplay of temperature and residence time. Higher temperatures allow for shorter reaction times while maintaining high yields in a controlled flow environment.[6]

Experimental Protocols

Below are detailed experimental protocols for the Doebner-von Miller synthesis with a focus on managing the exothermic reaction.

Protocol 1: Synthesis of 2-Methylquinoline with Minimized Tar Formation

This protocol utilizes a biphasic system and slow addition to control the exotherm and reduce polymerization.[2]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. Monitor the internal temperature and use external cooling if necessary to control any vigorous exotherm.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: High-Yield Synthesis of 2-Methylquinoline (Quinaldine) with In Situ Carbonyl Generation

This protocol generates the reactive α,β-unsaturated carbonyl in situ at low temperature to control the exotherm.[1]

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Zinc chloride (anhydrous)

  • Calcium hydroxide (slaked lime)

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.

  • Cool the flask in an ice bath.

  • Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. This in situ aldol condensation to form crotonaldehyde is exothermic and should be controlled by the addition rate and cooling.

  • After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

  • Heat the reaction mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime.

  • Perform a steam distillation of the neutralized mixture to isolate the 2-methylquinoline.

  • Extract the aqueous layer of the distillate with chloroform.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships for managing exothermic reactions in the Doebner-von Miller synthesis.

Exotherm_Management_Workflow start Start: Doebner-von Miller Synthesis reagent_prep Prepare Aniline in Acid start->reagent_prep carbonyl_addition Slowly Add α,β-Unsaturated Carbonyl reagent_prep->carbonyl_addition temp_monitoring Monitor Internal Temperature carbonyl_addition->temp_monitoring cooling Apply External Cooling as Needed temp_monitoring->cooling If Temp > Setpoint reflux Heat to Reflux temp_monitoring->reflux If Temp Stable cooling->temp_monitoring reaction_monitoring Monitor Reaction by TLC reflux->reaction_monitoring workup Workup and Purification reaction_monitoring->workup Reaction Complete end End: Purified Quinoline workup->end

Caption: Experimental workflow for managing exotherms.

Troubleshooting_Logic problem Problem: Low Yield & Tar Formation cause1 Cause: Uncontrolled Exotherm problem->cause1 cause2 Cause: High Reagent Concentration problem->cause2 cause3 Cause: High Reaction Temperature problem->cause3 solution1 Solution: Slow Reagent Addition cause1->solution1 solution5 Solution: External Cooling cause1->solution5 solution2 Solution: Use Biphasic System cause2->solution2 solution3 Solution: In Situ Carbonyl Generation cause2->solution3 solution4 Solution: Optimize Temperature cause3->solution4

References

Technical Support Center: Overcoming Steric Hindrance in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance in classical quinoline synthesis methods. Steric hindrance, arising from the spatial arrangement of bulky substituents on reactant molecules, can significantly impede reaction rates, lower yields, and affect regioselectivity. This guide offers practical solutions and detailed experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect quinoline synthesis?

A1: Steric hindrance is a phenomenon in which the spatial bulk of substituents on a molecule impedes a chemical reaction. In quinoline synthesis, bulky groups on the aniline, carbonyl compound, or β-diketone can obstruct the approach of reactants, hinder the formation of key intermediates, and influence the regiochemical outcome of the cyclization step. This often leads to lower reaction yields and the formation of undesired isomers.

Q2: Are there general strategies to mitigate steric hindrance in quinoline synthesis?

A2: Yes, several general strategies can be employed. Optimizing reaction conditions, such as temperature and solvent, is a primary approach. The use of microwave irradiation can provide rapid and uniform heating, often overcoming kinetic barriers associated with steric hindrance.[1] Additionally, the selection of appropriate catalysts, such as Lewis acids or solid-supported catalysts, can facilitate the reaction under milder conditions and improve yields.[2][3]

Q3: How does microwave-assisted synthesis help in overcoming steric hindrance?

A3: Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat the reaction mixture directly and efficiently. This rapid and uniform heating can provide the necessary activation energy to overcome the steric barriers between bulky reactants, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods.[1][4]

Q4: Can the choice of catalyst influence the outcome of a sterically hindered reaction?

A4: Absolutely. The choice of catalyst is crucial. For instance, in the Friedländer synthesis, various Lewis acids like In(OTf)₃ have been shown to be effective for reactions involving sterically hindered substrates.[2] Solid acid catalysts, such as silica-supported sulfuric acid, have also been used effectively in microwave-assisted Friedländer synthesis, offering advantages like reusability and ease of separation.[3]

Q5: What are some common side reactions promoted by steric hindrance?

A5: Steric hindrance can promote alternative reaction pathways, leading to the formation of byproducts. For example, in the Doebner-von Miller reaction, sterically hindered α,β-unsaturated carbonyl compounds can lead to complex mixtures with only trace amounts of the desired quinoline.[5] In the Friedländer synthesis, aldol condensation of the ketone reactant can be a competing side reaction.[6]

Troubleshooting Guides

Combes Quinoline Synthesis
Problem Probable Cause Recommended Solution
Low to no yield of the desired quinoline Steric hindrance from bulky substituents on the aniline or β-diketone preventing the initial condensation or the subsequent acid-catalyzed cyclization.- Increase the reaction temperature or prolong the reaction time.- Employ microwave irradiation to provide sufficient energy to overcome the steric barrier.- Use a stronger acid catalyst, such as polyphosphoric acid (PPA), to facilitate cyclization.
Formation of undesired regioisomers with unsymmetrical β-diketones Steric and electronic effects of the substituents directing the cyclization to an undesired position. The electrophilic aromatic annulation step is often rate-determining and influenced by sterics.[3]- Increase the steric bulk of one of the substituents on the β-diketone to favor the formation of a single regioisomer. For example, using a bulkier R group on the diketone can favor the formation of 2-substituted quinolines.[3]- Modify the electronic properties of the aniline. Methoxy-substituted anilines tend to favor 2-substituted quinolines, while halo-substituted anilines may favor 4-substituted regioisomers.[3]
Conrad-Limpach Synthesis
Problem Probable Cause Recommended Solution
Low yield of 4-hydroxyquinoline Steric hindrance on the aniline or β-ketoester preventing the initial condensation to form the β-aminoacrylate intermediate.- Increase the reaction temperature to promote the condensation reaction.- Use a catalyst to facilitate the reaction at a lower temperature.
Reaction fails to cyclize at higher temperatures The cyclization step is often a high-energy process. Steric hindrance can further increase this energy barrier.- Employ very high boiling point solvents to achieve the necessary temperature for cyclization.- Consider alternative, more forcing conditions or catalytic methods to promote the ring-closing step.
Doebner-von Miller Synthesis
Problem Probable Cause Recommended Solution
Low or no yield, formation of complex mixtures Steric hindrance from γ-substituted α,β-unsaturated aldehydes or ketones disfavoring the desired cyclization pathway.[5]- If possible, choose a less sterically hindered α,β-unsaturated carbonyl compound.[5]- Systematically optimize reaction conditions, including the choice of acid catalyst (Lewis or Brønsted), solvent, and temperature.[5]- For anilines with electron-withdrawing groups, which are known to give low yields, consider a modified Doebner hydrogen-transfer reaction.[5]
Significant tar formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is a common side reaction.[7]- Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low concentration and minimize polymerization.[7]- Control the reaction temperature carefully to avoid excessive heat, which can promote tar formation.[7]
Friedländer Synthesis
Problem Probable Cause Recommended Solution
Low yield and long reaction times Steric hindrance from bulky groups on the o-aminoaryl aldehyde/ketone or the α-methylene ketone. Electron-rich or sterically hindered substrates often require longer reaction times.[8]- Utilize microwave irradiation to accelerate the reaction. Excellent yields can be achieved in minutes.[1]- Employ an effective Lewis acid catalyst, such as In(OTf)₃, which has been shown to be efficient for a range of substrates, including sterically hindered ones.[2]- For solvent-free conditions, consider using a solid acid catalyst like silica sulfuric acid under microwave irradiation.[3]
Formation of aldol condensation byproducts The ketone reactant can undergo self-condensation, especially under basic conditions.[6]- Use an imine analog of the o-aminoaryl aldehyde or ketone to circumvent the aldol side reaction.[6]
Skraup Synthesis
Problem Probable Cause Recommended Solution
Low yield with sterically demanding anilines Bulky substituents on the aniline ring, particularly at the ortho position, can hinder the cyclization reaction.- Modify the reaction conditions by using a moderator like ferrous sulfate to control the exothermic nature of the reaction.[9]- While ortho-substituted anilines are challenging, exploring alternative, milder synthesis routes for highly substituted quinolines may be necessary if yields remain low.
Violent, uncontrollable reaction The Skraup synthesis is notoriously exothermic.[9]- Add a moderator such as ferrous sulfate to make the reaction less vigorous.[9]- Add the sulfuric acid slowly and with efficient cooling to control the initial exotherm.

Data Presentation

Table 1: Comparison of Yields for Friedländer Synthesis of Sterically Hindered Quinolines

2-Aminoaryl KetoneKetoneCatalystConditionsYield (%)Reference
2-AminobenzophenoneCyclohexanoneIn(OTf)₃Solvent-free, 80°C, 1.5 h92[2]
2-Amino-5-chlorobenzophenoneCyclopentanoneIn(OTf)₃Solvent-free, 80°C, 2 h90[2]
2-AminobenzophenoneAcetophenoneIn(OTf)₃Solvent-free, 80°C, 2.5 h85[2]
2-AminobenzophenoneCyclohexanoneAcetic AcidMicrowave, 160°C, 5 minExcellent[10]

Table 2: Effect of Catalyst on the Yield of a Doebner-von Miller Reaction

CatalystYield of 2-carboxy-4-phenylquinoline (%)
TFA25
Sc(OTf)₃45
Yb(OTf)₃52
In(OTf)₃68
Bi(OTf)₃75

Data adapted from a study on the reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester.[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Sterically Hindered Quinoline

This protocol describes the synthesis of a quinoline derivative from 2-aminobenzophenone and cyclohexanone using microwave irradiation.

Materials:

  • 2-Aminobenzophenone

  • Cyclohexanone

  • Glacial Acetic Acid

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine 2-aminobenzophenone (1 mmol), cyclohexanone (1.2 mmol), and glacial acetic acid (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Lewis Acid-Catalyzed Friedländer Synthesis of a Sterically Hindered Quinoline under Solvent-Free Conditions

This protocol outlines the synthesis of a quinoline derivative from 2-aminobenzophenone and cyclohexanone using Indium(III) triflate as a catalyst.[2]

Materials:

  • 2-Aminobenzophenone

  • Cyclohexanone

  • Indium(III) triflate (In(OTf)₃)

  • Round-bottom flask

  • Oil bath

Procedure:

  • To a round-bottom flask, add 2-aminobenzophenone (1 mmol), cyclohexanone (1.2 mmol), and In(OTf)₃ (5 mol%).

  • Heat the mixture in an oil bath at 80 °C for 1.5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Modified Doebner-von Miller Synthesis to Minimize Tar Formation

This protocol describes a procedure for the synthesis of 2-methylquinoline that aims to reduce the formation of polymeric byproducts.[5]

Materials:

  • Aniline

  • 6 M Hydrochloric acid

  • Crotonaldehyde

  • Toluene

  • Sodium hydroxide solution

  • Round-bottom flask with reflux condenser and addition funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-methylquinoline by vacuum distillation.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product in Quinoline Synthesis check_sterics Are sterically hindered substrates being used? start->check_sterics no_sterics Investigate other factors: - Reagent purity - Reaction time - Stoichiometry check_sterics->no_sterics No increase_energy Increase Reaction Energy check_sterics->increase_energy Yes mw_synthesis Microwave Synthesis increase_energy->mw_synthesis high_temp Higher Temperature / Longer Reaction Time increase_energy->high_temp optimize_catalyst Optimize Catalyst mw_synthesis->optimize_catalyst high_temp->optimize_catalyst lewis_acid Use Stronger / More Effective Lewis or Brønsted Acid optimize_catalyst->lewis_acid solid_catalyst Employ Solid-Supported or Heterogeneous Catalyst optimize_catalyst->solid_catalyst modify_reagents Modify Reagents lewis_acid->modify_reagents solid_catalyst->modify_reagents less_hindered Use Less Hindered Analogs (if possible) modify_reagents->less_hindered protecting_groups Introduce/Remove Protecting Groups modify_reagents->protecting_groups outcome Improved Yield less_hindered->outcome protecting_groups->outcome

Caption: Troubleshooting workflow for sterically hindered quinoline synthesis.

Microwave_Optimization start Microwave-Assisted Quinoline Synthesis solvent_choice Select Solvent System (Polar or Solvent-Free) start->solvent_choice set_temp Set Target Temperature (e.g., 100-180 °C) solvent_choice->set_temp set_time Set Reaction Time (e.g., 5-30 min) set_temp->set_time run_reaction Run Reaction in Microwave Reactor set_time->run_reaction analyze_product Analyze Product Mixture (TLC, LC-MS, NMR) run_reaction->analyze_product check_yield Is Yield Satisfactory? analyze_product->check_yield success Reaction Optimized check_yield->success Yes troubleshoot Troubleshoot check_yield->troubleshoot No adjust_temp Adjust Temperature troubleshoot->adjust_temp adjust_time Adjust Reaction Time troubleshoot->adjust_time change_catalyst Change/Optimize Catalyst troubleshoot->change_catalyst adjust_temp->run_reaction adjust_time->run_reaction change_catalyst->run_reaction

Caption: Workflow for optimizing microwave-assisted quinoline synthesis.

Combes_Regioselectivity cluster_0 Less Hindered Pathway cluster_1 More Hindered Pathway aniline Aniline intermediate1 Intermediate A (Attack at less hindered carbonyl) aniline->intermediate1 intermediate2 Intermediate B (Attack at more hindered carbonyl) aniline->intermediate2 diketone Unsymmetrical β-Diketone (R1 ≠ R2) diketone->intermediate1 diketone->intermediate2 product1 Major Product (Less hindered regioisomer) intermediate1->product1 product2 Minor Product (More hindered regioisomer) intermediate2->product2

Caption: Effect of steric hindrance on Combes synthesis regioselectivity.

References

effective purification of quinolines from starting materials and side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective purification of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of quinolines from starting materials and side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of quinoline and its derivatives, presented in a question-and-answer format.

General Purification Issues

Q1: My quinoline synthesis has resulted in a low yield after purification. What are the general factors I should investigate?

A1: Low yields after purification can stem from several factors. A systematic investigation should include:

  • Starting Material Quality: Ensure the purity of your initial reactants. Impurities can lead to side reactions, complicating purification and reducing the yield of the desired product.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can lead to incomplete reactions or the formation of difficult-to-remove byproducts.[1][2]

  • Catalyst Activity: If a catalyst is used, confirm its activity and appropriate concentration. Some catalysts are sensitive to air and moisture.[2]

  • Purification Method: Product loss during workup and purification is a common cause of low yields.[2] Ensure your chosen purification method is suitable for your specific quinoline derivative and that you are performing the technique correctly.

Distillation

Q2: I am trying to purify quinoline by vacuum distillation, but the boiling point seems inconsistent. Why is this happening?

A2: Inconsistent boiling points during vacuum distillation can be caused by pressure fluctuations within the system. Ensure all joints are properly sealed and that your vacuum source is providing a stable pressure. Pure compounds may not distill at a constant temperature if the pressure is changing.[3]

Q3: My crude quinoline from a Skraup synthesis is a dark, tarry substance. How can I effectively purify it using distillation?

A3: For tarry crude products from syntheses like the Skraup reaction, a combination of steam distillation followed by vacuum distillation is highly effective.[1][4]

  • Steam Distillation: This initial step helps to separate the volatile quinoline from non-volatile tars and inorganic salts.[5][6]

  • Vacuum Distillation: After extraction of the quinoline from the steam distillate, vacuum distillation is used to purify it further from any remaining higher-boiling impurities.[4][5]

Crystallization & Recrystallization

Q4: I have dissolved my crude quinoline derivative in a hot solvent, but no crystals are forming upon cooling. What should I do?

A4: The absence of crystal formation is a common issue and can be addressed by several methods:[7][8]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[7][8]

    • Seeding: Add a tiny, pure crystal of your compound (a seed crystal) to the solution to initiate crystallization.[7][8]

  • Increase Supersaturation:

    • Evaporate Solvent: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[7][8]

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution to decrease overall solubility and promote crystallization.[7]

Q5: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this "oiling out"?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point. To resolve this:[7][8]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add more of the primary solvent to dilute the solution and allow it to cool more slowly.[7]

  • Adjust the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[7]

Q6: My final crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[8][9]

Acid-Base Extraction

Q7: How do I perform an acid-base extraction to separate my basic quinoline product from acidic and neutral impurities?

A7: Acid-base extraction leverages the different solubilities of acidic, basic, and neutral compounds in aqueous and organic solvents.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic solution with an aqueous acid (e.g., 5% HCl). The basic quinoline will be protonated to form a water-soluble salt and will move to the aqueous layer. Acidic and neutral impurities will remain in the organic layer.[10]

  • Separate the aqueous layer containing the quinoline salt.

  • To recover the quinoline, make the aqueous layer basic by adding a base (e.g., NaOH) until the quinoline precipitates or can be extracted back into an organic solvent.[11]

Q8: I am not getting a clean separation between the organic and aqueous layers. What could be the cause?

A8: The formation of emulsions can prevent a clean separation. To break up an emulsion, you can try:

  • Gently swirling the separatory funnel instead of vigorous shaking.

  • Adding a small amount of brine (saturated NaCl solution).

  • Allowing the mixture to stand for a longer period.

Column Chromatography

Q9: My quinoline derivative is streaking or tailing on the TLC plate and during column chromatography. How can I improve the separation?

A9: Streaking is often due to strong interactions between the basic nitrogen of the quinoline and the acidic silica gel.[12] To mitigate this:

  • Add a Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can significantly reduce tailing by competing for the active sites on the silica gel.[12]

  • Deactivate the Silica Gel: You can pre-treat the silica gel with a triethylamine solution to neutralize the acidic sites before packing the column.[13]

  • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.[12]

Q10: My quinoline compound appears to be decomposing on the silica gel column. What can I do to prevent this?

A10: Decomposition on silica gel can be a problem for sensitive quinoline derivatives.[12] Consider the following:

  • Deactivation of Silica Gel: As mentioned above, neutralizing the silica gel with triethylamine can prevent acid-catalyzed decomposition.[12]

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[12]

  • Alternative Purification Methods: If decomposition persists, consider other techniques like recrystallization or preparative HPLC.[12]

Q11: My compound is not eluting from the column. What are the possible reasons?

A11: Several factors could lead to your compound not eluting:

  • Incorrect Solvent System: The mobile phase may not be polar enough to move your compound down the column. Try increasing the polarity of your eluent.

  • Decomposition: The compound may have decomposed on the column.[14]

  • Strong Adsorption: Your compound might be too strongly adsorbed to the stationary phase. In this case, a more polar eluent or a different stationary phase might be necessary.

Data Presentation: Comparison of Purification Techniques

The following table summarizes quantitative data for various quinoline purification methods, providing a comparison of their effectiveness.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[4][5]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[4]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[4]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[4]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[4]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>98Not specified[4]
Column Chromatography 2-Substituted-quinoline-4-carboxylic acid derivativesSilica Gel, Chloroform:Petroleum Ether:Ethyl Acetate (9.5:0.5)VariesVaries[12]
2-Methoxyquinoline-3-carbaldehydeSilica Gel, Petroleum Ether:Ethyl Acetate (85:15)Not specifiedNot specified[12]

Experimental Protocols

Protocol 1: Purification of Quinoline from Skraup Synthesis via Distillation

This protocol is adapted for the purification of crude quinoline from a Skraup synthesis.

  • First Steam Distillation: The crude reaction mixture is subjected to steam distillation to remove unreacted volatile starting materials like nitrobenzene.[5][6]

  • Basification: The remaining mixture in the distillation flask is made strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.[6]

  • Second Steam Distillation: A second steam distillation is performed on the alkaline mixture to isolate the crude quinoline.[4]

  • Salt Formation and Aniline Removal: The collected crude quinoline is dissolved in dilute sulfuric acid to form quinoline sulfate. Any remaining aniline is removed by diazotization with sodium nitrite, followed by heating to convert it to phenol.[15]

  • Final Isolation and Vacuum Distillation: The quinoline is liberated again by adding a strong base. The resulting quinoline is separated, dried (e.g., over anhydrous potassium carbonate), and subjected to vacuum distillation. The pure quinoline fraction is collected at 110-114°C at 14 mmHg.[4]

Protocol 2: General Recrystallization of a Quinoline Derivative
  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of your crude product. The ideal solvent should dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to just dissolve it.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[16]

Protocol 3: General Acid-Base Extraction of a Quinoline Derivative
  • Dissolution: Dissolve the crude reaction mixture, containing your basic quinoline product and neutral/acidic impurities, in an organic solvent like diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M HCl. The basic quinoline will move to the aqueous layer as its hydrochloride salt. Repeat the extraction on the organic layer to ensure complete transfer.

  • Separation: Combine the aqueous extracts. The organic layer now contains the neutral and acidic impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath and make them basic by slowly adding 6M NaOH until a precipitate (the neutral quinoline) forms or until the solution is strongly alkaline (pH > 10).

  • Final Extraction and Isolation: Extract the now neutral quinoline from the aqueous solution with fresh organic solvent. Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous Na₂SO₄), and remove the solvent under reduced pressure to yield the purified quinoline.

Protocol 4: General Column Chromatography of a Quinoline Derivative
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your desired quinoline derivative an Rf value of approximately 0.2-0.3 and separates it from impurities.[13]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Gently pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and add a thin layer of sand on top to prevent disturbance.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the column.[12]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[12][17]

  • Elution: Start eluting with the non-polar solvent system and gradually increase the polarity. Collect fractions of a consistent volume.[12]

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.[12]

Visualizations

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Forming start->no_crystals oiling_out Oiling Out Occurred start->oiling_out low_yield Low Yield start->low_yield induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes increase_supersaturation Increase Supersaturation (Evaporate/Add Anti-solvent) no_crystals->increase_supersaturation Still No Crystals reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes change_solvent Change Solvent System oiling_out->change_solvent If Oiling Persists optimize_solvent_vol Optimize Solvent Volume (Use Minimum Hot Solvent) low_yield->optimize_solvent_vol Yes induce_nucleation->increase_supersaturation If Needed cool_thoroughly Ensure Thorough Cooling optimize_solvent_vol->cool_thoroughly recover_from_mother_liquor Recover from Mother Liquor cool_thoroughly->recover_from_mother_liquor

Caption: Troubleshooting workflow for common recrystallization issues.

Chromatography_Workflow start Start: Crude Quinoline Mixture tlc 1. Select Solvent System via TLC (Target Rf ~0.2-0.3) start->tlc pack_column 2. Pack Column with Stationary Phase (e.g., Silica Gel) tlc->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end End: Purified Quinoline evaporate->end

Caption: General experimental workflow for column chromatography.

Troubleshooting_Column_Chromatography start Column Chromatography Problem streaking Streaking/Tailing? start->streaking decomposition Decomposition on Column? start->decomposition no_elution Compound Not Eluting? start->no_elution add_modifier Add Modifier to Eluent (e.g., Triethylamine) streaking->add_modifier Yes deactivate_silica2 Deactivate Silica Gel decomposition->deactivate_silica2 Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes deactivate_silica Deactivate Silica Gel add_modifier->deactivate_silica If persists change_stationary_phase Change Stationary Phase (e.g., Alumina) deactivate_silica->change_stationary_phase If persists flash_chromatography Use Flash Chromatography (Minimize Contact Time) deactivate_silica2->flash_chromatography other_methods Consider Other Methods (Recrystallization, HPLC) flash_chromatography->other_methods If persists check_decomposition Check for Decomposition increase_polarity->check_decomposition If persists change_stationary_phase2 Change Stationary Phase check_decomposition->change_stationary_phase2 If not decomposed

Caption: Troubleshooting logic for column chromatography issues.

References

addressing poor regioselectivity in direct halogenation of quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the direct halogenation of quinazolinone scaffolds, with a specific focus on controlling and troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor regioselectivity in the direct halogenation of quinazolinones?

Poor regioselectivity is a common issue resulting from several factors. The quinazolinone scaffold contains two aromatic rings, and direct electrophilic halogenation can lead to a mixture of isomers (e.g., 6-halo, 8-halo) that are often difficult to separate.[1] Key causes include:

  • Inherent Ring Electronics: The benzene portion of the quinazolinone is more electron-rich and thus more susceptible to electrophilic attack than the pyrimidine portion.[2] Substituents on this ring will dictate the position of halogenation.

  • Substituent Effects: Electron-donating groups (EDGs) on the quinazolinone ring activate it towards electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate it.[3] The position of these groups plays a critical role in directing the incoming halogen.[3]

  • Harsh Reaction Conditions: The use of highly reactive halogenating agents or high temperatures can decrease selectivity, leading to multiple products.[1]

Q2: How do substituents on the quinazolinone ring influence the position of halogenation?

Substituents are crucial in directing the regioselectivity of the reaction due to both electronic and steric effects.[3]

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups activate the ring and are typically ortho, para-directing. This can lead to mixtures if multiple ortho and para positions are available.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃): These groups deactivate the ring and are meta-directing. Strongly deactivating groups can significantly reduce reaction yields.[3][4]

  • Halogens (e.g., -Cl, -Br): Halogens are a unique case; they are deactivating yet ortho, para-directing due to a combination of inductive withdrawal and resonance donation effects.[5][6]

Q3: What are the most effective methods for achieving high regioselectivity?

For precise control, especially for ortho-halogenation, transition-metal-catalyzed C-H activation is a highly effective strategy.[1][3]

  • Palladium-Catalyzed C-H Activation: This method often employs a palladium catalyst, like Pd(OAc)₂, with N-halosuccinimides (NCS, NBS, NIS) as the halogen source.[3][7][8] It offers excellent regioselectivity by using a directing group within the quinazolinone substrate to guide the halogen to a specific position, typically ortho to the directing group.[7][8]

  • Alternative Synthetic Routes: If direct halogenation proves unselective, a more reliable strategy is to begin with a pre-halogenated starting material, such as a halogenated anthranilic acid, to build the quinazolinone ring.[1] This ensures the halogen is in the desired position from the outset.

Q4: How do reaction conditions like solvent and temperature affect regioselectivity?

Solvent and temperature are critical parameters that must be optimized.[3]

  • Solvent: Common solvents include DMF, acetonitrile, and dichloromethane.[3] The choice can influence the solubility of the reactants and the efficacy of the catalyst, thereby affecting selectivity.[3]

  • Temperature: Reaction temperatures can range from room temperature to over 100°C.[3] While higher temperatures can increase the reaction rate, they may also lead to a loss of selectivity and the formation of side products or decomposition.[1][3] It is crucial to screen conditions to find the optimal balance for a specific substrate.[3]

Troubleshooting Guides

Problem 1: A mixture of regioisomers (e.g., 6-halo and 8-halo products) is formed.

Possible CauseRecommended Solution
Sub-optimal Reaction Conditions Regioselectivity is highly sensitive to the catalyst, solvent, and temperature.[3] Systematically screen different conditions to identify the optimal set for your specific substrate.[3]
Highly Reactive Halogenating Agent A harsh or overly reactive halogenating agent may lack selectivity.[1] Switch to a milder, more selective agent (e.g., use N-Bromosuccinimide (NBS) instead of Br₂).[1]
Inherent Substrate Reactivity The electronic nature of the substituents on your quinazolinone may direct halogenation to multiple positions.[1]
Solution A: Employ C-H Activation. Use a palladium-catalyzed method with a directing group to force halogenation at a specific ortho position.[1][7]
Solution B: Modify the Synthetic Strategy. Synthesize the desired halo-quinazolinone by starting with an anthranilic acid that is already halogenated in the correct position.[1]

Problem 2: Over-halogenation (di- or poly-halogenated products) is observed.

Possible CauseRecommended Solution
Excess Halogenating Agent Too much halogenating agent will lead to multiple substitutions, especially on activated rings.
Action: Reduce the equivalents of the halogenating agent to 1.0-1.1 equivalents.[2]
Prolonged Reaction Time Leaving the reaction for too long can allow for secondary halogenation events.
Action: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[3]

Problem 3: Low or No Product Yield.

Possible CauseRecommended Solution
Inactive Catalyst For Pd-catalyzed reactions, heteroatoms in the substrate can coordinate to the metal and poison the catalyst.[3]
Action: Ensure the catalyst is fresh. Consider increasing the catalyst loading or adding a more robust ligand.[3]
Poor Substrate Solubility If the starting material is not fully dissolved, the reaction will be sluggish or incomplete.
Action: Screen alternative solvents to improve solubility.[3]
Presence of Water/Impurities Water can deactivate certain catalysts and reagents.[3]
Action: Use anhydrous solvents and ensure all reagents are dry.[1]
Inappropriate Temperature The reaction may be too slow at low temperatures or the material may decompose at high temperatures.[3]
Action: Cautiously increase the temperature to improve the rate. If decomposition is suspected, lower the temperature.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity of Quinazolinone Halogenation (Representative Data)

EntryHalogenating Agent (Equiv.)Catalyst (mol%)SolventTemp (°C)Major Product (Regioisomer) & Yield
1NBS (2.5)Pd(OAc)₂ (5)DMF90ortho-bromo (High)
2NCS (2.0)Pd(OAc)₂ (10)Acetonitrile100ortho-chloro (Good)
3NIS (2.5)Pd(OAc)₂ (5)DMF90ortho-iodo (High)
4Br₂ (1.1)None (Lewis Acid)CH₂Cl₂25Mixture of 6- and 8-bromo (Variable)
5TCCA (0.36)NoneAcetonitrile25C5-chloro (on quinoline) (Good)[2]

Data is synthesized from reported literature, particularly for palladium-catalyzed ortho-halogenation protocols.[3] Yields and selectivity are highly substrate-dependent.

Experimental Protocols

Key Experiment: General Protocol for Palladium-Catalyzed Ortho-Bromination of 2-Phenylquinazolinone

This protocol is a representative method for achieving high regioselectivity via C-H activation.[3]

Materials:

  • 2-Phenylquinazolinone substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.5 equiv)[3]

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)[3]

  • Anhydrous Dimethylformamide (DMF)[3]

  • Nitrogen or Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry reaction vessel, add the 2-phenylquinazolinone substrate (e.g., 0.3 mmol), NBS (0.75 mmol), and Pd(OAc)₂ (0.015 mmol).[3]

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.[3]

  • Add anhydrous DMF (e.g., 2 mL) via syringe.[3]

  • Heat the reaction mixture to 90°C and stir for 24-48 hours under the inert atmosphere.[3]

  • Monitor the reaction progress periodically by TLC or LC-MS.[3]

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.[3]

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-brominated quinazolinone.

Characterization:

  • Confirm the structure and regiochemistry of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Visualized Workflows

troubleshooting_workflow start Poor Regioselectivity Observed (Mixture of Isomers) check_conditions Review Reaction Conditions start->check_conditions check_reagent Evaluate Halogenating Agent check_conditions->check_reagent Conditions OK optimize Systematically screen: - Temperature - Solvent - Catalyst Loading check_conditions->optimize Sub-optimal? check_strategy Consider Synthesis Strategy check_reagent->check_strategy Reagent OK change_reagent Switch to Milder Agent (e.g., NBS, NCS) check_reagent->change_reagent Too Harsh? use_ch Employ Directed C-H Activation (e.g., Pd-Catalysis) check_strategy->use_ch Ortho-selectivity needed? pre_halogenate Modify Route: Start with Pre-Halogenated Anthranilic Acid check_strategy->pre_halogenate Direct method fails? success High Regioselectivity Achieved optimize->success change_reagent->success use_ch->success pre_halogenate->success

Caption: Troubleshooting workflow for addressing poor regioselectivity.

experimental_workflow sub 1. Prepare Reactants (Substrate, Reagent, Catalyst) setup 2. Assemble Reaction (Dry Glassware, Inert Atm.) sub->setup react 3. Run Reaction (Solvent, Temp, Time) setup->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Work-up (Quench, Extract) monitor->workup purify 6. Purify Product (Column Chromatography) workup->purify char 7. Characterize (NMR, MS) purify->char

References

Validation & Comparative

A Comparative Guide to Quinolinone Synthesis: From Classic Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals with diverse therapeutic applications. The efficient and versatile synthesis of these bicyclic heterocycles is, therefore, a critical endeavor in drug discovery and development. This guide provides a comprehensive comparative analysis of the most prominent methods for quinolinone synthesis, encompassing both time-honored named reactions and contemporary catalytic approaches. We present a detailed examination of their reaction parameters, substrate scope, and yields, supported by explicit experimental protocols and mechanistic diagrams to empower researchers in selecting the optimal strategy for their synthetic targets.

At a Glance: A Comparative Overview of Quinolinone Synthesis Methods

The choice of a synthetic route to quinolinones is often a strategic decision based on the desired substitution pattern, the availability and stability of starting materials, and the required reaction conditions. The following table summarizes the key features of several widely employed methods.

Synthesis MethodStarting MaterialsTypical ProductsGeneral YieldsKey AdvantagesKey Limitations
Conrad-Limpach Synthesis Anilines, β-Ketoesters4-HydroxyquinolinesModerate to ExcellentGood for 4-hydroxyquinolines.Requires high temperatures for cyclization; can produce isomeric mixtures.
Knorr Quinoline Synthesis β-Ketoanilides2-HydroxyquinolinesGood to ExcellentEffective for 2-hydroxyquinolines.Requires strong acid; regioselectivity can be an issue.
Friedländer Annulation 2-Aminoaryl Aldehydes/Ketones, Active Methylene CompoundsPolysubstituted Quinolines/QuinolinonesGood to ExcellentHigh versatility and regioselectivity; milder conditions possible.Starting materials can be complex to synthesize.
Camps Cyclization o-Acylaminoacetophenones2- and 4-HydroxyquinolinesGood to ExcellentEfficient for hydroxyquinolines.Can produce a mixture of isomers.
Doebner-von Miller Reaction Anilines, α,β-Unsaturated CarbonylsSubstituted QuinolinesModerate to GoodUtilizes simple starting materials.Harsh acidic conditions; potential for side reactions and tar formation.
Palladium-Catalyzed Synthesis o-Haloanilines, Alkynes/Alkenes, COVarious Substituted QuinolinonesGood to ExcellentHigh efficiency and functional group tolerance.Catalyst cost and removal can be a concern.
Microwave-Assisted Synthesis Various (depends on the specific reaction)Various Substituted QuinolinonesGood to ExcellentDramatically reduced reaction times; often improved yields.Requires specialized equipment; scalability can be a challenge.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthesis method, including a description of the reaction, its mechanism, and a representative experimental protocol.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step process for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[1] The initial reaction at lower temperatures forms a β-aminoacrylate (kinetic product), which then undergoes thermal cyclization at high temperatures to yield the 4-hydroxyquinoline.[1][2]

Quantitative Data:

Anilineβ-KetoesterCyclization ConditionsProductYield (%)
AnilineEthyl acetoacetateDowtherm A, 250°C, 15 min2-Methyl-4-hydroxyquinoline~90
4-NitroanilineEthyl 3-ethoxybut-2-enoate1,2,4-Trichlorobenzene, reflux, 1 h4-Hydroxy-2-methyl-6-nitroquinoline~65
3-ChloroanilineDiethyl malonateDiphenyl ether, 250°C, 30 min7-Chloro-4-hydroxyquinolin-2(1H)-one70-80

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline [3]

  • Enamine Formation: A mixture of aniline (18.6 g, 0.2 mol) and ethyl acetoacetate (26 g, 0.2 mol) is heated at 140-150°C for 1 hour.

  • Cyclization: The resulting crude ethyl β-anilinocrotonate is added dropwise to a preheated inert solvent, such as Dowtherm A or mineral oil, at 250°C.

  • The mixture is maintained at this temperature for 15-30 minutes.

  • Workup: After cooling, the precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to afford 2-methyl-4-hydroxyquinoline.

Reaction Workflow:

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization reactants1 Aniline + β-Ketoester conditions1 Low Temperature (e.g., 140-150°C) reactants1->conditions1 intermediate β-Aminoacrylate (Kinetic Product) conditions1->intermediate conditions2 High Temperature (~250°C) intermediate->conditions2 product 4-Hydroxyquinoline conditions2->product G start β-Ketoanilide protonation Protonation of Carbonyls (H+) start->protonation cyclization Intramolecular Electrophilic Aromatic Substitution protonation->cyclization dehydration Dehydration cyclization->dehydration tautomerization Tautomerization dehydration->tautomerization product 2-Hydroxyquinoline tautomerization->product G cluster_path1 Pathway 1: Aldol Addition First cluster_path2 Pathway 2: Schiff Base First start1 2-Aminoaryl Carbonyl + Active Methylene Cmpd aldol Aldol Addition start1->aldol dehydration1 Dehydration aldol->dehydration1 imine_form Intramolecular Imine Formation dehydration1->imine_form dehydration2 Dehydration imine_form->dehydration2 product1 Quinoline dehydration2->product1 start2 2-Aminoaryl Carbonyl + Active Methylene Cmpd schiff Schiff Base Formation start2->schiff int_aldol Intramolecular Aldol Addition schiff->int_aldol dehydration3 Dehydration int_aldol->dehydration3 product2 Quinoline dehydration3->product2 G start o-Acylaminoacetophenone base Base (e.g., OH-) start->base enolate_a Enolate Formation (at acetyl group) base->enolate_a enolate_b Enolate Formation (at acyl group CH2) base->enolate_b cyclization_a Intramolecular Aldol (forms 6-membered ring) enolate_a->cyclization_a cyclization_b Intramolecular Aldol (forms 6-membered ring) enolate_b->cyclization_b dehydration_a Dehydration cyclization_a->dehydration_a dehydration_b Dehydration cyclization_b->dehydration_b product_a 4-Hydroxyquinoline dehydration_a->product_a product_b 2-Hydroxyquinoline dehydration_b->product_b G reactants Aniline + α,β-Unsaturated Carbonyl conditions Strong Acid (e.g., HCl) Heat reactants->conditions michael Michael Addition conditions->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation product Substituted Quinoline oxidation->product

References

A Comparative Guide to Quinolinone Synthesis: Conrad-Limpach vs. Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinolinone scaffold is a cornerstone of many research endeavors. Quinolinones are a privileged structural motif found in a wide array of biologically active compounds. Among the classical methods for their preparation, the Conrad-Limpach and Gould-Jacobs reactions are two of the most established and frequently utilized. This guide provides an objective comparison of these two named reactions, supported by experimental data, to aid in the selection of the most appropriate synthetic route.

At a Glance: Key Differences

FeatureConrad-Limpach ReactionGould-Jacobs Reaction
Starting Materials Anilines and β-ketoestersAnilines and alkoxymethylenemalonate esters
Key Intermediate β-aminoacrylateAnilinomethylenemalonate
Primary Product 4-Hydroxyquinolines (often substituted at C2)4-Hydroxyquinoline-3-carboxylates
Key Reaction Step High-temperature thermal cyclization (~250 °C)High-temperature thermal cyclization (>250 °C), followed by hydrolysis and decarboxylation
Substitution Pattern Primarily yields C2-substituted 4-quinolinones.Yields 4-quinolinones with a carboxylic acid group at C3, which can be subsequently removed.
Key Advantages Direct route to C2-substituted 4-quinolinones.Versatility in introducing substituents at C3 (via the carboxylate).
Common Limitations Potential for the competing Knorr synthesis to yield 2-hydroxyquinolines at higher initial condensation temperatures.[1]Can produce mixtures of regioisomers with asymmetrically substituted anilines and may have low overall yields.[2]

Reaction Mechanisms and Pathways

Both the Conrad-Limpach and Gould-Jacobs reactions proceed through a high-temperature intramolecular cyclization as the key ring-forming step. However, the nature of the starting materials and the initial condensation step dictates the final substitution pattern of the quinolinone ring.

The Conrad-Limpach reaction involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate.[1][3] This is typically followed by a thermal cyclization at temperatures around 250 °C to yield the 4-hydroxyquinoline.[1][3] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether can significantly improve the yield of the cyclization step, with reported yields increasing from below 30% to as high as 95%.[1][2]

The Gould-Jacobs reaction commences with the reaction of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate.[4] This is followed by a high-temperature cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[4] Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline.[4]

Deciding on a Synthetic Route

The choice between the Conrad-Limpach and Gould-Jacobs reactions often depends on the desired substitution pattern of the target quinolinone. The following diagram illustrates a simplified decision-making process:

G Choosing a Quinolinone Synthesis Route start Desired Quinolinone Substitution c2_sub Substitution primarily at C2? start->c2_sub c3_sub Substitution or functionalization at C3? c2_sub->c3_sub No cl_reaction Conrad-Limpach Reaction c2_sub->cl_reaction Yes gj_reaction Gould-Jacobs Reaction c3_sub->gj_reaction Yes no_sub Unsubstituted at C2 and C3? c3_sub->no_sub No no_sub->gj_reaction Yes (via decarboxylation) other_methods Consider other methods no_sub->other_methods No

Caption: A flowchart to guide the selection between the Conrad-Limpach and Gould-Jacobs reactions based on the desired substitution pattern of the quinolinone product.

Performance Comparison: Experimental Data

The following table summarizes representative experimental data for the synthesis of quinolinone derivatives via the Conrad-Limpach and Gould-Jacobs reactions. It is important to note that the reaction conditions and substrates are from different studies and are presented here for illustrative comparison.

ReactionStarting MaterialsProductReaction ConditionsYield (%)Reference
Conrad-Limpach Aniline, Ethyl acetoacetate4-Hydroxy-2-methylquinoline1) Reflux in ethanol; 2) High-boiling solvent, ~250 °CUp to 95% (with appropriate solvent)[1][2]
Conrad-Limpach 4-Nitroaniline, Ethyl acetoacetate4-Hydroxy-2-methyl-6-nitroquinoline1) Toluene, reflux; 2) Dowtherm A, 250 °C65%(Illustrative, based on similar syntheses)
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateEthyl 4-hydroxyquinoline-3-carboxylate1) Heat, ~110 °C; 2) Diphenyl ether, ~250 °C~80-90% (for cyclization step)(General procedure yields)
Gould-Jacobs 3-Chloroaniline, Diethyl ethoxymethylenemalonateEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate1) Neat, 130 °C; 2) Dowtherm A, 255 °C78%(Illustrative, based on similar syntheses)
Gould-Jacobs (Microwave) Aniline, Diethyl ethoxymethylenemalonateEthyl 4-hydroxyquinoline-3-carboxylateMicrowave, 250 °C, 10 min61%(Illustrative, based on microwave-assisted protocols)

Experimental Protocols

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Step 1: Synthesis of Ethyl 3-anilinobut-2-enoate

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and collect the water that azeotropes off.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure. The crude β-aminoacrylate can be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-anilinobut-2-enoate from Step 1.

  • Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 10 mL per gram of intermediate).

  • Heat the mixture with stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature. The product should precipitate.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

Step 1: Synthesis of Diethyl 2-(anilinomethylene)malonate

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture to 100-110 °C for 1-2 hours. Ethanol is evolved during the reaction.

  • The progress of the reaction can be monitored by observing the cessation of ethanol evolution.

  • The crude product can be used directly in the next step.

Step 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate

  • To the crude product from Step 1, add a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to aid precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

Conclusion

Both the Conrad-Limpach and Gould-Jacobs reactions are powerful and enduring methods for the synthesis of 4-quinolinones. The choice between them is primarily dictated by the desired substitution pattern on the quinolinone core. The Conrad-Limpach reaction provides a direct route to C2-substituted 4-quinolinones, while the Gould-Jacobs reaction offers the versatility of introducing functionality at the C3 position via a carboxylate intermediate. Both methods traditionally require high temperatures, a factor that has been addressed in some cases by the advent of microwave-assisted synthesis. By understanding the mechanisms, advantages, and limitations of each reaction, researchers can make an informed decision to best suit their synthetic goals in the pursuit of novel quinolinone-based compounds.

References

Comparative ¹H NMR Analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed ¹H NMR analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, presenting experimental data in comparison with related structural motifs. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate and compares it with the precursor, 8-hydroxyquinolin-2(1H)-one, and a representative 4-chlorobenzoate compound. This comparative approach facilitates the identification of key structural features and the impact of the 4-chlorobenzoyl group on the chemical shifts of the quinoline core protons. All data was recorded in DMSO-d₆.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [1][2]H-36.55d9.2
H-47.98d9.2
H-57.63dd7.6, 1.2
H-67.23dd7.8, 7.8
H-77.44dd7.6, 1.2
H-2'7.76d8.4
H-3'8.05d8.4
8-hydroxyquinolin-2(1H)-one [1]H-36.48d9.2
H-47.84d9.2
H-57.10dd7.6, 1.2
H-66.95dd7.6, 1.2
H-76.99dd7.8, 7.8
NH, OH10.45br s-
4-Chlorobenzoic Acid [3][4][5]H-2, H-67.97 - 8.05m-
H-3, H-57.58 - 7.76m-
COOH12.95 - 13.20s-

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring the ¹H NMR spectrum of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.[1]

  • The spectrometer is tuned and shimmed to ensure optimal resolution and lineshape.

  • The spectrum is acquired at room temperature.

  • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected.

  • Baseline correction is applied to ensure a flat baseline.

  • The chemical shifts, multiplicities, coupling constants, and integrations of the signals are determined.

Visualizations

The following diagrams illustrate the chemical structure of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate with proton numbering corresponding to the data table and the general workflow for ¹H NMR analysis.

General Workflow for ¹H NMR Analysis A Sample Preparation (Dissolution in DMSO-d₆) B Data Acquisition (400 MHz NMR Spectrometer) A->B Insert into spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Peak Picking, Integration, J-coupling analysis) C->D Generate Spectrum E Structure Elucidation / Comparison D->E Assign Signals

References

A Comparative Guide to 13C NMR Spectral Data of Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectral data for a range of substituted quinolinones. Quinolinone scaffolds are pivotal in medicinal chemistry, and a thorough understanding of their structural characterization is essential for drug discovery and development. This document provides tabulated 13C NMR chemical shift data for various substituted quinolin-2-ones and quinolin-4-ones, a detailed experimental protocol for data acquisition, and a visual representation of substituent effects on the quinolinone core.

13C NMR Spectral Data of Substituted Quinolinones

The 13C NMR chemical shifts of quinolinones are sensitive to the nature and position of substituents on the carbocyclic ring. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm) of the carbon signals, particularly for the carbons ortho and para to the substituent.

Quinolin-2(1H)-one Derivatives

The following table summarizes the 13C NMR chemical shifts (δ, ppm) for a series of substituted quinolin-2(1H)-ones, with DMSO-d6 as the solvent.[1]

SubstituentC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther
4-Methyl [1]161.9120.9148.3115.6124.9130.5121.9119.8138.718.6 (CH3)
6-Methoxy [1]161.6122.3139.8116.4119.7154.1109.3119.6133.355.4 (OCH3)
6-Fluoro [1]162.1120.1139.9117.3118.7157.9 (d, J=237.6 Hz)113.1 (d, J=22.8 Hz)120.3136.1
6-Chloro [1]162.4121.3140.8118.9127.7127.1123.4131.0135.7
6-Bromo [1]162.1121.3139.6117.7130.3113.8123.6133.3138.4
Quinolin-4(1H)-one Derivatives

The table below presents the 13C NMR chemical shifts (δ, ppm) for various substituted quinolin-4(1H)-ones in DMSO-d6.

SubstituentC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther
Unsubstituted 149.98107.32176.92123.24124.86131.80124.71118.71140.50
2-Phenyl [2]149.98107.32176.92123.24124.86131.80124.71118.71140.50Phenyl: 134.21, 130.44, 128.99, 127.41
2-(p-Tolyl) 149.91107.16176.90123.21124.82131.76124.66118.69140.48p-Tolyl: 138.16, 131.39, 129.62, 127.35, 21.05 (CH3)
2-(4-Fluorophenyl) [2]148.97107.38176.90123.30124.83131.85124.72118.69140.47p-F-Ph: 163.37 (d, J=246 Hz), 130.65, 129.89 (d, J=8 Hz), 115.98 (d, J=22 Hz)
2-(4-Chlorophenyl) [2]148.72107.48176.92123.36124.86131.91124.72118.72140.47p-Cl-Ph: 135.26, 132.96, 129.29, 129.00

Experimental Protocol: 13C NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR data.[3][4]

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 20-50 mg of the substituted quinolinone sample. The required amount may vary based on the sensitivity of the NMR instrument.[4]

  • Solvent Selection: Use a high-purity deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3).[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[3][4]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[3]

2. NMR Data Acquisition:

  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer's spinner.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is essential for sharp and symmetrical peaks.[3]

  • Typical 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[3]

    • Spectral Width (SW): Approximately 0-200 ppm.[3][4]

    • Acquisition Time (AQ): 1-2 seconds.[3]

    • Relaxation Delay (D1): 2-5 seconds.[3][4]

    • Number of Scans (NS): 128 or more scans are generally required, depending on the sample concentration, due to the low natural abundance of the 13C isotope.[3]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Reference the spectrum using the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

  • Integrate the signals if quantitative analysis is required, though routine 13C NMR is not inherently quantitative without specific experimental setup.

Substituent Effects on Quinolinone 13C NMR Chemical Shifts

The electronic nature of a substituent significantly influences the chemical shifts of the carbon atoms in the quinolinone ring system. The following diagram illustrates the general trends observed for electron-donating and electron-withdrawing groups.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) e.g., -OCH3, -CH3 cluster_EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -Cl EDG EDG Ortho_EDG Ortho Carbon (Upfield Shift) EDG->Ortho_EDG Resonance & Inductive Effects Para_EDG Para Carbon (Upfield Shift) EDG->Para_EDG Resonance Effect Quinolinone Quinolinone Core Ortho_EDG->Quinolinone Para_EDG->Quinolinone EWG EWG Ortho_EWG Ortho Carbon (Downfield Shift) EWG->Ortho_EWG Resonance & Inductive Effects Para_EWG Para Carbon (Downfield Shift) EWG->Para_EWG Resonance Effect Ortho_EWG->Quinolinone Para_EWG->Quinolinone

Caption: Substituent Effects on 13C NMR Shifts.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of various chloro-quinolinone isomers. Understanding these patterns is crucial for the unambiguous identification and structural elucidation of these compounds in complex matrices, a common challenge in pharmaceutical research and development. This document summarizes key fragmentation data, outlines experimental protocols, and presents visual aids to facilitate the differentiation of these closely related structures.

Introduction to Chloro-Quinolinone Fragmentation

The fragmentation of chloro-quinolinones in mass spectrometry, particularly under electron ionization (EI), is governed by the inherent stability of the quinolinone core and the influence of the chlorine substituent. Common fragmentation pathways involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), as well as the elimination of the chlorine atom or a chlorine radical. The position of the chlorine atom on the quinolinone ring significantly influences the relative abundance of fragment ions, providing a basis for isomer differentiation.

Comparative Fragmentation Data of Chloro-Quinolinone Isomers

The following table summarizes the major fragment ions observed in the electron ionization mass spectra of several monochloro-substituted quinoline and quinolinone derivatives. The data has been compiled from publicly available spectral databases and scientific literature. It is important to note that the relative intensities of fragment ions can vary depending on the specific instrumentation and analytical conditions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
4-Chloroquinoline 163/165 (M/M+2)128 [M-Cl], 101 [M-Cl-HCN]
6-Chloroquinoline 163/165 (M/M+2)128 [M-Cl], 101 [M-Cl-HCN]
8-Chloroquinoline 163/165 (M/M+2)128 [M-Cl], 101 [M-Cl-HCN]
7-Chloro-2-methylquinoline 177/179 (M/M+2)142 [M-Cl], 115 [M-Cl-HCN]
5-Chloro-8-hydroxyquinoline 179/181 (M/M+2)151/153 [M-CO], 116 [M-CO-Cl]
7-Chloro-4-hydroxyquinoline 179/181 (M/M+2)151/153 [M-CO], 116 [M-CO-Cl]

Note: The presence of the chlorine isotope pattern (M/M+2 ratio of approximately 3:1) is a characteristic feature for all listed compounds.

General Fragmentation Pathways

The fragmentation of chloro-quinolinones can be rationalized through several key pathways. The quinolinone core often undergoes retro-Diels-Alder reactions or sequential losses of small neutral molecules. The position of the chlorine atom can direct fragmentation by influencing bond strengths and the stability of the resulting fragment ions.

fragmentation_pathway M Chloro-Quinolinone Molecular Ion (M+) F1 [M-CO]+ M->F1 -CO F2 [M-Cl]+ M->F2 -Cl F3 [M-HCN]+ M->F3 -HCN F4 [M-CO-Cl]+ F1->F4 -Cl F5 [M-Cl-HCN]+ F2->F5 -HCN

General fragmentation pathways for chloro-quinolinones.

Experimental Protocols

The mass spectral data presented in this guide are primarily based on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chloro-Quinolinone Analysis

A typical GC-MS protocol for the analysis of chloro-quinolinone isomers is outlined below. Optimization of these parameters may be required for specific isomers or complex matrices.

  • Sample Preparation: Dissolve the chloro-quinolinone sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

    • Transfer Line Temperature: 280 °C.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Chloro-Quinolinone Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch FragmentationAnalysis Fragmentation Pattern Analysis DataAcquisition->FragmentationAnalysis

Unlocking Therapeutic Potential: A Comparative Analysis of Quinolinone Analogs' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Quinolinone and its analogs have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the anticancer and antimicrobial performance of various quinolinone derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery efforts.

The diverse pharmacological properties of quinolinone analogs, ranging from anticancer to antimicrobial and anti-inflammatory effects, have positioned them as privileged scaffolds in medicinal chemistry.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes such as kinases or interference with microbial growth processes.[4][5] This comparative guide delves into the quantitative biological data of select quinolinone derivatives, offering a clear overview of their potential as therapeutic leads.

Anticancer Activity: A Focus on Kinase Inhibition

Many quinolinone analogs exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

A series of novel quinolinone derivatives has been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

Comparative Anticancer Activity (IC50) of Quinolinone Analogs
CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4j MCF-7 (Breast Cancer)0.00017 (HER-2), 0.00007 (PDGFR-β)Sorafenib0.00028 (HER-2), 0.00013 (PDGFR-β)
5d G+ and G- Bacteria0.125–8 (MIC in µg/mL)--
Compound 65 MCF-7, HL-60, HCT-116, HeLa0.02–0.04--
Compound 63 K5620.002–0.011CA-40.011–0.014
Compound 59 MCF-7, HeLa0.003, 0.01--
Compound 9 HSV-1, H1N1, SARS-CoV-20.32, 1.76, 1.06--

MCF-7: Human breast adenocarcinoma cell line; HL-60: Human promyelocytic leukemia cells; HCT-116: Human colon cancer cell line; HeLa: Human cervical cancer cell line; K562: Human myelogenous leukemia cell line. G+ and G-: Gram-positive and Gram-negative bacteria.

The data clearly indicates that certain quinolinone analogs exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range. For instance, compound 4j shows promising inhibitory activity against HER-2 and PDGFR-β kinases, even surpassing the reference drug sorafenib in the case of PDGFR-β inhibition.[6] Furthermore, compounds like 65 and 59 demonstrate broad-spectrum antiproliferative activity against a panel of human cancer cell lines.[7]

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

The following diagram illustrates the general mechanism of action for quinolinone analogs that function as receptor tyrosine kinase (RTK) inhibitors. These compounds typically compete with ATP for binding to the kinase domain of the RTK, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor Ligand->RTK Binds ATP ATP ATP->RTK Binds to kinase domain Quinolinone Quinolinone Analog Quinolinone->RTK Competitively Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Quinolinone analogs competitively inhibit ATP binding to RTKs.

Antimicrobial Activity: A Broad Spectrum of Action

In addition to their anticancer properties, quinolinone analogs have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[8][9] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.

Comparative Antimicrobial Activity (MIC) of Quinolinone Analogs
CompoundTarget MicroorganismMIC (µg/mL)
5d Gram-positive & Gram-negative bacteria0.125–8
Compounds 2 & 6 Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12–50
Compound 15 Staphylococcus aureus, Bacillus cereus0.8 (µM)
Hybrid 7b Staphylococcus aureus2
Hybrid 7b Mycobacterium tuberculosis H37Rv10
Hybrid 7h Staphylococcus aureus20
HSN584 & HSN739 Fluoroquinolone-resistant S. aureus4–8

The data highlights the broad-spectrum antibacterial and antifungal activity of various quinolinone derivatives.[10][11][12][13] Notably, some analogs, such as HSN584 and HSN739, are effective against drug-resistant strains like fluoroquinolone-resistant S. aureus, addressing a critical need in the face of rising antimicrobial resistance.[13]

Experimental Workflow: Determination of Antimicrobial Activity

The following diagram outlines a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of quinolinone analogs.

MIC_Workflow A Prepare Quinolinone Analog Stock Solutions B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate at Optimal Temperature and Time D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5.0 x 10³ cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.[14]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized quinolinone analogs (e.g., 0-100 µM). A positive control (e.g., cisplatin) and a vehicle control are also included.[14]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: A stock solution of each quinolinone analog is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: A standardized microbial inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][12]

Conclusion

The presented data underscores the significant potential of quinolinone analogs as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The potent activity profiles, particularly against drug-resistant microbial strains and key cancer-related kinases, warrant further investigation. This guide provides a foundational comparison to inform future research directions, including lead optimization, mechanism of action studies, and in vivo efficacy evaluations, ultimately paving the way for the development of next-generation therapeutics.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of 2-chloro-7,8-dihydroquinolin-5(6H)-one, with a focus on X-ray crystallography as the gold standard for absolute configuration determination.

While a specific crystal structure for this compound is not publicly available, this guide leverages crystallographic data from the closely related analogue, 5,6,7,8-tetrahydroquinolin-8-one, to provide a robust comparative analysis. This approach, common in medicinal chemistry, allows for insightful structural inferences. Complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are also discussed to present a holistic view of the validation process.

Structural Elucidation Workflow

The validation of a novel chemical entity like this compound follows a logical progression of analytical techniques. The workflow begins with synthesis and purification, followed by spectroscopic characterization to confirm the molecular formula and connectivity. The final and most definitive step is single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms.

cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR Crystallization Single Crystal Growth Purification->Crystallization Validation Structure Validated MS->Validation IR->Validation NMR->Validation XRD X-ray Diffraction Crystallization->XRD Structure Structure Solution & Refinement XRD->Structure Structure->Validation

A streamlined workflow for the synthesis and structural validation of a small molecule.

X-ray Crystallography: A Definitive Look at Molecular Geometry

Single-crystal X-ray crystallography provides unparalleled detail into the atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map can be generated, revealing bond lengths, bond angles, and torsional angles.

For the purpose of this guide, we will compare the expected structural features of this compound with the experimentally determined parameters of its analogue, 5,6,7,8-tetrahydroquinolin-8-one.[1]

Crystallographic Parameter5,6,7,8-Tetrahydroquinolin-8-one (Analogue)[1]This compound (Predicted)
Crystal System Orthorhombic-
Space Group P212121-
a (Å) 6.936 (2)-
b (Å) 8.848 (3)-
c (Å) 12.356 (4)-
α, β, γ (°) 90, 90, 90-
Volume (Å3) 758.3 (4)-
Z 4-
Calculated Density (g/cm3) 1.275~1.4 (estimated)
Key Structural Features Pyridine ring is planar. Cyclohexenone ring in a sofa conformation.Pyridine ring expected to be planar. Cyclohexenone ring likely in a sofa or distorted boat conformation due to the C5-keto group. The C-Cl bond is expected to be in the plane of the pyridine ring.

The pyridine ring in the analogue is planar, and a similar planarity is expected for the chlorinated derivative.[1] The partially saturated cyclohexenone ring in the analogue adopts a sofa conformation, and a similar, albeit potentially more distorted, conformation is anticipated for this compound due to the placement of the carbonyl group at the 5-position.

Comparative Structural Features

The primary structural differences between this compound and its non-chlorinated analogue, 5,6,7,8-tetrahydroquinolin-8-one, are the presence of a chloro substituent on the pyridine ring and the position of the ketone. These modifications are expected to influence the electronic properties and intermolecular interactions of the molecule.

cluster_features Structural Features Target This compound Pyridine Planar Pyridine Ring Target->Pyridine Cyclohexenone Non-planar Cyclohexenone Ring Target->Cyclohexenone Chloro Chloro Substituent at C2 Target->Chloro Ketone5 Ketone at C5 Target->Ketone5 Analogue 5,6,7,8-tetrahydroquinolin-8-one Analogue->Pyridine Analogue->Cyclohexenone Ketone8 Ketone at C8 Analogue->Ketone8

References

A Comparative Guide to Purity Assessment of Synthesized 2-chloro-7,8-dihydroquinolin-5(6H)-one by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality control and a prerequisite for further investigation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-chloro-7,8-dihydroquinolin-5(6H)-one. Detailed experimental protocols, comparative data, and a visual representation of the analytical workflow are presented to assist in selecting the most appropriate method for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Predicted Impurity Profile

Based on common synthetic routes for quinolinone derivatives, such as the Friedländer or Conrad-Limpach-Knorr synthesis, the following impurities are likely to be present in a sample of this compound:

  • Impurity A: Unreacted 2-amino-chlorobenzaldehyde (or a similar chlorinated aniline precursor).

  • Impurity B: Unreacted 1,3-cyclohexanedione.

  • Impurity C: Aldol self-condensation product of 1,3-cyclohexanedione.

  • Impurity D: Incompletely cyclized intermediate.

Proposed HPLC Method and Performance

A gradient RP-HPLC method using a C18 stationary phase is proposed for the effective separation of this compound from its potential impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Table 2: Hypothetical HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area% Area
Impurity C3.218,0000.6
Impurity B4.512,0000.4
Impurity A6.827,0000.9
Impurity D8.115,0000.5
This compound 10.2 2,928,000 97.6

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and reproducibility; well-established for purity analysis.May require reference standards for impurity identification and quantification; potential for co-elution.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides absolute purity without a specific reference standard for the analyte; non-destructive; gives structural information.Lower sensitivity than HPLC; requires a certified internal standard; potential for signal overlap.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.High sensitivity and selectivity; provides molecular weight and structural information for impurity identification.Quantification can be more complex than with UV detection; response can be matrix-dependent.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution under an electric field.High separation efficiency; low sample and reagent consumption; alternative selectivity to HPLC.Lower concentration sensitivity compared to HPLC-UV; can have lower reproducibility.

Experimental Protocols

HPLC Method
  • System Preparation: Set up the HPLC system with a C18 column and the specified mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of methanol to prepare a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject 10 µL of the sample solution and run the gradient program as detailed in Table 1.

  • Data Processing: Integrate the peaks in the resulting chromatogram and calculate the area percentage of the main peak and any impurities.

Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.

  • Data Acquisition: Acquire the 1H NMR spectrum using a spectrometer of 400 MHz or higher. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) is used for accurate integration.

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter Injection Inject Sample Filter->Injection MobilePhase Prepare Mobile Phases HPLC_System HPLC System Setup & Equilibration MobilePhase->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Logical Relationship of Purity Assessment

Purity_Assessment cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Assessment Outcome Synthesized_Compound Synthesized this compound HPLC HPLC-UV Synthesized_Compound->HPLC is analyzed by qNMR qNMR Synthesized_Compound->qNMR is analyzed by LCMS LC-MS Synthesized_Compound->LCMS is analyzed by CE CE Synthesized_Compound->CE is analyzed by Purity_Value Quantitative Purity (%) HPLC->Purity_Value determines qNMR->Purity_Value determines absolute Impurity_Profile Impurity Identification LCMS->Impurity_Profile identifies CE->Purity_Value provides orthogonal Final_Decision Release / Further Purification Purity_Value->Final_Decision informs Impurity_Profile->Final_Decision informs

Caption: Logical flow of purity assessment for synthesized compounds.

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry and materials science, owing to the broad spectrum of biological activities and functional properties exhibited by this heterocyclic scaffold. The efficiency of quinoline synthesis is critically dependent on the catalytic system employed. This guide provides a comparative analysis of different catalysts, focusing on their efficacy as demonstrated by experimental data. Detailed experimental protocols and a generalized workflow are included to assist researchers in navigating this vital area of organic synthesis.

Catalyst Efficacy Comparison

The choice of catalyst significantly influences the yield, reaction time, and environmental impact of quinoline synthesis. Catalysts for this purpose can be broadly classified into transition-metal catalysts, metal-free catalysts, and nanocatalysts.[1] This comparison focuses on representative examples from each category, highlighting their performance in the widely-used Friedländer annulation and related synthetic strategies.

Catalyst SystemCatalyst TypeReaction TypeSubstratesTemp. (°C)Time (h)Yield (%)Reference
Cobalt(II) chloride Transition-MetalCyclization2-aminoaryl alcohols, ketonesAmbient12up to 94%[2]
Nafion NR50 Solid Acid (Metal-Free)Friedländer Synthesis2-aminoaryl ketones, α-methylene carbonyl compounds80 (Microwave)0.5 - 1up to 98%[2]
Fe3O4-supported Ionic Liquid NanocatalystFriedländer Annulation2-aminoaryl ketone, α-methylene carbonyl compound60-1002up to 96%[1]
Trifluoromethanesulfonic acid (TFA) Superacid (Metal-Free)Condensation/CyclizationAromatic amines, α,β-unsaturated carbonyl compoundsNot specifiedNot specifiedHigh[2]
Copper(I) iodide Transition-MetalAnnulationKetone oxime acetates, ortho-trifluoroacetyl anilines10012up to 98%[2]

Detailed Experimental Protocols

Cobalt-Catalyzed Quinoline Synthesis

This protocol describes a ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones to produce substituted quinolines.[2]

Materials:

  • 2-aminoaryl alcohol (1.0 mmol)

  • Ketone (2.0 mmol)

  • Cobalt(II) chloride (10 mol%)

  • Toluene (3 mL)

Procedure:

  • A mixture of the 2-aminoaryl alcohol, ketone, and cobalt(II) chloride in toluene is stirred in a sealed tube at ambient temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 12 hours), the reaction mixture is purified by column chromatography on silica gel to afford the desired quinoline derivative.

Nafion NR50 Catalyzed Friedländer Synthesis under Microwave Conditions

This method utilizes a reusable solid acid catalyst, Nafion NR50, for the environmentally friendly synthesis of quinolines via the Friedländer reaction under microwave irradiation.[2]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Nafion NR50 (20 mg)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe vessel, a mixture of the 2-aminoaryl ketone, α-methylene carbonyl compound, and Nafion NR50 in ethanol is prepared.

  • The vessel is sealed and subjected to microwave irradiation at 80°C for the required time (typically 30-60 minutes).

  • After cooling, the catalyst is filtered off.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Reusable Nanocatalyst for Polysubstituted Quinoline Synthesis

This protocol outlines the synthesis of polysubstituted quinolines using a reusable magnetic nanocatalyst, such as an iron oxide-supported ionic liquid.[1]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe3O4-supported ionic liquid nanocatalyst (0.02 g)

  • Ethanol (5 mL, if not solvent-free)

Procedure:

  • In a round-bottom flask, the 2-aminoaryl ketone, α-methylene carbonyl compound, and the nanocatalyst are combined. Ethanol is added if the reaction is not performed under solvent-free conditions.

  • The mixture is stirred at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).

  • Reaction progress is monitored by TLC.

  • Upon completion, if the catalyst is magnetic, it is separated using an external magnet. Otherwise, it is removed by filtration.[1]

  • The solvent (if used) is evaporated, and the crude product is purified by column chromatography.[1]

  • The recovered catalyst can be washed, dried, and reused.[1]

Mandatory Visualizations

Experimental Workflow for Catalyst Comparison in Quinoline Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Select Substrates (e.g., 2-aminoaryl ketone, α-methylene carbonyl) Reaction1 Reaction A Reactants->Reaction1 Reaction2 Reaction B Reactants->Reaction2 Reaction3 Reaction C Reactants->Reaction3 Catalyst1 Catalyst 1 (e.g., CoCl2) Catalyst1->Reaction1 Catalyst2 Catalyst 2 (e.g., Nafion NR50) Catalyst2->Reaction2 Catalyst3 Catalyst 3 (e.g., Nanocatalyst) Catalyst3->Reaction3 TLC Monitor by TLC Reaction1->TLC Reaction2->TLC Reaction3->TLC Workup Workup & Catalyst Recovery TLC->Workup Purification Column Chromatography Workup->Purification Analysis Yield & Characterization Purification->Analysis

References

A Comparative Guide to the Antioxidant Properties of Novel Spiroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel therapeutic agents with potent antioxidant properties is a cornerstone of modern drug discovery, aimed at combating oxidative stress-implicated pathologies. Among the diverse heterocyclic scaffolds, spiroquinolines have emerged as a promising class of compounds. This guide provides an objective comparison of the antioxidant performance of recently synthesized, novel spiroquinoline derivatives against established antioxidant agents. The data presented is supported by established experimental protocols to ensure reproducibility and aid in the rational design of future antioxidant candidates.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of novel spiroquinolines is typically evaluated using radical scavenging assays, which measure a compound's ability to neutralize stable free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant potency. The following tables summarize the IC50 values for various novel spiroquinoline derivatives from recent studies, compared against the standard antioxidant, Ascorbic Acid.

Compound IDFunctional GroupsDPPH IC50 (µM)ABTS IC50 (µM)Reference
Novel Spiroquinolines
4aUnsubstituted34.47 ± 0.8825.22 ± 0.48[1]
4dp-OCH312.95 ± 0.3413.16 ± 0.43[1]
4fp-CH323.25 ± 0.536.77 ± 0.73[1]
4g3,4-di-OCH3Excellent Activity-[1]
4l--11.02 ± 0.88[1][2]
Standard Antioxidant
Ascorbic Acid-90.10 ± 0.7441.84 ± 0.25[1][2]

Table 1: Comparison of DPPH and ABTS radical scavenging activities (IC50 in µM) of selected novel spiroquinoline derivatives against Ascorbic Acid. Lower IC50 values denote higher antioxidant activity.

Compound IDFunctional GroupsDPPH IC50 (mM)ABTS IC50 (mM)FRAP IC50 (mM)Reference
Novel Spiropyrrolidines
5c-3.26 ± 0.327.03 ± 0.073.69 ± 0.72[3]
Standard Antioxidant
BHT-3.52 ± 0.084.64 ± 0.11-[4][5]

Table 2: Antioxidant activity of novel spiropyrrolidine derivatives compared to Butylated Hydroxytoluene (BHT).[3][4][5] Spiropyrrolidines are another class of spiro compounds evaluated for antioxidant potential.

Key Insights from the Data:

  • Several novel spiroquinoline derivatives, particularly compounds 4d and 4f , demonstrate significantly more potent radical scavenging activity than the standard antioxidant, Ascorbic Acid, in both DPPH and ABTS assays.[1]

  • The structure-activity relationship (SAR) suggests that the presence of electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3) groups at the para position of the phenyl ring, enhances the antioxidant capacity of the spiroquinoline scaffold.[1] In contrast, electron-withdrawing groups tend to result in weaker radical scavengers.[1]

  • The antioxidant activity is not limited to spiroquinolines; other spiro-heterocyclic systems like spiropyrrolidines also exhibit remarkable antioxidant potential, in some cases exceeding that of the synthetic antioxidant BHT.[3]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of antioxidant properties. The following are generalized protocols for the most commonly employed assays in the cited studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Test compounds (novel spiroquinolines) at various concentrations

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox, or BHT)

  • Methanol or Ethanol (99.5%)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the DPPH radical in methanol.

  • Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants neutralize this radical, causing a loss of color that is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Test compounds at various concentrations

  • Standard antioxidant (e.g., Ascorbic Acid or Trolox)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of ABTS and potassium persulfate solutions.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for several days when stored in the dark.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.

  • Prepare a series of dilutions for the test compounds and the standard.

  • Add a small volume of the test compound or standard to a 96-well plate, followed by the ABTS•+ working solution.

  • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described in the DPPH assay protocol.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in research. Below are Graphviz visualizations for a typical experimental workflow and a key signaling pathway relevant to antioxidant activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antioxidant Screening cluster_analysis Data Analysis synthesis Synthesis of Novel Spiroquinolines characterization Structural Characterization (NMR, HRMS, etc.) synthesis->characterization dpph DPPH Assay characterization->dpph abts ABTS Assay characterization->abts other_assays Other Assays (e.g., FRAP) characterization->other_assays ic50 IC50 Value Calculation dpph->ic50 abts->ic50 other_assays->ic50 sar Structure-Activity Relationship (SAR) ic50->sar comparison Comparison with Standard Antioxidants ic50->comparison conclusion Conclusion on Antioxidant Potency sar->conclusion comparison->conclusion

Caption: Experimental workflow for evaluating antioxidant properties of novel spiroquinolines.

Nrf2_Pathway cluster_nuc ROS Oxidative Stress (ROS/RNS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 induces Spiro Spiroquinoline (Potential Activator) Spiro->Keap1_Nrf2 may induce dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 dissociation Nrf2 Nrf2 (Released) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes binding Proteins Antioxidant Proteins & Enzymes Genes->Proteins translation Response Cellular Protection Proteins->Response

Caption: The Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.

References

comparing the antiproliferative activity of chiral 2-methyl-5,6,7,8-tetrahydroquinoline-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antiproliferative Activity of Chiral 2-methyl-5,6,7,8-tetrahydroquinoline-based Compounds

This guide provides a detailed comparison of the antiproliferative activity of various chiral 2-methyl-5,6,7,8-tetrahydroquinoline-based compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and proposed mechanisms of action to support further research and development.

Comparative Antiproliferative Activity

A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines and a non-cancerous cell line.[1][2][3] The cancer cell lines included human T-lymphocyte (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H).[1][2][3] The non-cancer human dermal microvascular endothelial cells (HMEC-1) were used to assess selectivity.[1][2][3]

Compounds that demonstrated significant activity were further synthesized as pure enantiomers to investigate the influence of stereochemistry on their biological effects.[1][2][3] The half-maximal inhibitory concentration (IC50) values for the most active enantiomers are summarized in the table below.

Table 1: Antiproliferative Activity (IC50, µM) of Chiral 2-methyl-5,6,7,8-tetrahydroquinoline Derivatives

CompoundHT-29A2780MSTO-211H
(R)-3a >2011.7 ± 1.115.3 ± 1.2
(S)-3a >20>20>20
(R)-5a 12.5 ± 1.16.2 ± 0.58.3 ± 0.7
(S)-5a >2010.4 ± 0.914.2 ± 1.2
(R)-2b 15.4 ± 1.310.1 ± 0.912.8 ± 1.1
(S)-2b >2016.5 ± 1.418.9 ± 1.6

Data sourced from Facchetti et al., 2020.[1][2][3]

Among the tested compounds, the (R)-enantiomers consistently demonstrated greater antiproliferative activity than their (S)-counterparts. Notably, compound (R)-5a emerged as the most potent derivative, with an IC50 value of 6.2 µM against the A2780 ovarian carcinoma cell line.[1][2][3] This highlights the critical role of stereochemistry in the biological activity of these compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis

The effect of the most active compound, (R)-5a, on the cell cycle distribution of A2780 cells was analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment: A2780 cells were treated with different concentrations of (R)-5a for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Mitochondrial Membrane Potential (ΔΨm) Assay

Changes in the mitochondrial membrane potential were assessed using the fluorescent probe JC-1.

  • Cell Treatment: A2780 cells were treated with various concentrations of (R)-5a.

  • JC-1 Staining: After treatment, cells were incubated with JC-1 (2 µM) for 30 minutes at 37°C.

  • Analysis: The fluorescence was measured using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

Reactive Oxygen Species (ROS) Production Assay

The intracellular generation of ROS was measured using the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Cell Loading: A2780 cells were pre-incubated with DCFDA (10 µM) for 30 minutes.

  • Compound Treatment: The cells were then washed and treated with different concentrations of (R)-5a for 120 minutes.

  • Fluorescence Measurement: The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), was measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the most active compound.

G cluster_0 Antiproliferative Screening cluster_1 Chiral Synthesis & Evaluation cluster_2 Mechanism of Action Studies start Synthesize Racemic Compounds screen MTT Assay on Cancer Cell Panel start->screen select Identify Active Compounds screen->select chiral_syn Synthesize Pure Enantiomers select->chiral_syn chiral_eval MTT Assay with (R) and (S) Isomers chiral_syn->chiral_eval cell_cycle Cell Cycle Analysis (PI Staining) chiral_eval->cell_cycle mmp Mitochondrial Potential (JC-1 Assay) chiral_eval->mmp ros ROS Production (DCFDA Assay) chiral_eval->ros

Caption: Experimental workflow for activity screening and mechanism of action studies.

G compound (R)-5a ros Increased ROS Production compound->ros cell_cycle Cell Cycle Arrest compound->cell_cycle mito Mitochondrial Membrane Depolarization (ΔΨm ↓) ros->mito induces apoptosis Apoptosis mito->apoptosis proliferation Inhibition of Cell Proliferation apoptosis->proliferation cell_cycle->proliferation

Caption: Proposed mechanism of antiproliferative activity for compound (R)-5a.

Conclusion

The chiral 2-methyl-5,6,7,8-tetrahydroquinoline scaffold represents a promising framework for the development of novel antiproliferative agents. The antiproliferative activity of these compounds is significantly influenced by their stereochemistry, with the (R)-enantiomers generally exhibiting higher potency. The most active compound, (R)-5a, exerts its effects on ovarian carcinoma cells by inducing cell cycle arrest, promoting the production of reactive oxygen species, and triggering mitochondrial membrane depolarization, ultimately leading to apoptosis.[1][2][3] These findings provide a strong foundation for the further optimization of this class of compounds as potential cancer therapeutics.

References

Comparative Analysis of 7-Chloroquinoline Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-pressing search for novel antifungal therapies, 7-chloroquinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antifungal properties of various 7-chloroquinoline derivatives, summarizing key experimental data on their efficacy against a range of fungal pathogens. Detailed experimental protocols and an overview of the potential mechanisms of action are presented to support researchers, scientists, and drug development professionals in this critical area of study.

Quantitative Antifungal Activity

The antifungal efficacy of several 7-chloroquinoline derivatives has been evaluated against various fungal species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to quantify their antifungal potency. The data below, compiled from multiple studies, highlights the performance of different structural classes of 7-chloroquinoline derivatives.

Derivative ClassCompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Hydrazones 7-chloro-4-(2-fluorophenylhydrazinyl)quinolineCandida albicans2550[1]
7-chloro-4-(2-fluorophenylhydrazinyl)quinolineCandida parapsilosis5050[1]
7-chloro-4-(2-fluorophenylhydrazinyl)quinolineCandida lipolytica5050[1]
7-chloro-4-(2-fluorophenylhydrazinyl)quinolineCandida tropicalis5050[1]
7-chloro-4-(4-nitrophenylhydrazinyl)quinolineCandida albicans>200>200[1]
Schiff Bases IIa (7-chloro-2-hydroxyquinoline-3-carbaldehyde derivative)Candida albicans62.5-[2]
IIb (7-chloro-2-hydroxyquinoline-3-carbaldehyde derivative)Candida albicans62.5-[2]
IId (7-chloro-2-hydroxyquinoline-3-carbaldehyde derivative)Candida albicans62.5-[2]
Sulphonamides Compound 2Aspergillus niger- (IZD: 26 mm)-[3]
Compound 3Aspergillus niger- (IZD: 25 mm)-[3]
Compound 4Aspergillus niger- (IZD: 25 mm)-[3]
Compound 6Aspergillus niger- (IZD: 28 mm)-[3]
Compound 2Penicillium simplicissimum- (IZD: 24 mm)-[3]
Compound 3Penicillium simplicissimum- (IZD: 25 mm)-[3]
Compound 4Penicillium simplicissimum- (IZD: 25 mm)-[3]
Compound 6Penicillium simplicissimum- (IZD: 26 mm)-[3]
Chalcones Compound 6cAspergillus nigerModerate Activity-[4]
Compound 6a, 6eAspergillus nigerPoor Activity-[4]

*IZD: Inhibition Zone Diameter. A larger IZD indicates greater antifungal activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 7-chloroquinoline derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used to determine the MIC and MFC of antifungal agents.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for 24-48 hours.

    • A suspension of the fungal culture is prepared in sterile saline (0.85% NaCl) or RPMI-1640 medium.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions:

    • The 7-chloroquinoline derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS. The final concentrations typically range from 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts.

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC and MFC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well.

    • To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated for a further 24-48 hours. The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.

Agar Well Diffusion Method

This method is often used for preliminary screening of antifungal activity.

  • Preparation of Agar Plates:

    • A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for fungi) is poured into sterile Petri dishes and allowed to solidify.

    • The surface of the agar is uniformly inoculated with a standardized fungal suspension.

  • Application of Test Compounds:

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

    • A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antifungal drug (e.g., fluconazole) serves as a positive control.

  • Incubation and Measurement:

    • The plates are incubated at an appropriate temperature for 24-48 hours.

    • The antifungal activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well.

Potential Mechanism of Action

The precise antifungal mechanism of action for 7-chloroquinoline derivatives is still under investigation, but preliminary studies on quinoline compounds suggest a multi-targeted approach that disrupts fungal cell integrity. The proposed mechanism involves the disruption of the fungal cell membrane, leading to increased permeability and the subsequent leakage of essential intracellular components, ultimately resulting in cell death. Some evidence also points towards the potential for these compounds to interact with fungal DNA.

Antifungal_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell 7CQ_Derivative 7-Chloroquinoline Derivative CellWall Cell Wall 7CQ_Derivative->CellWall Initial Interaction CellMembrane Cell Membrane CellWall->CellMembrane Passage Cytoplasm Cytoplasm CellMembrane->Cytoplasm Disruption & Increased Permeability DNA DNA Cytoplasm->DNA Potential Interaction CellDeath Cell Death Cytoplasm->CellDeath Leakage of Intracellular Components DNA->CellDeath Inhibition of Replication

Caption: Proposed antifungal mechanism of 7-chloroquinoline derivatives.

Structure-Activity Relationship (SAR)

The antifungal activity of 7-chloroquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring and its appended moieties.

  • Hydrazone Derivatives: The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring of the hydrazone moiety appears to be crucial for antifungal activity. For instance, a 2-fluoro substitution showed significant activity, while a 4-nitro substitution resulted in a loss of activity.[1]

  • Schiff Bases: Modifications at the 7-position of the quinoline ring and the nature of the hydrazide component in Schiff bases influence their antifungal potency.[2]

  • Sulphonamides: The incorporation of a sulphonamide moiety can lead to potent antifungal activity, with some derivatives showing greater inhibition zones than the standard drug fluconazole against Aspergillus niger and Penicillium simplicissimum.[3]

  • Chalcones: The antifungal activity of quinoline-chalcone hybrids is dependent on the substitution pattern of the chalcone moiety.[4]

Conclusion

7-Chloroquinoline derivatives represent a versatile scaffold for the development of new antifungal agents. The data presented in this guide demonstrates that various structural modifications can lead to compounds with significant activity against a broad spectrum of fungal pathogens. Further research into the mechanism of action and optimization of the structure-activity relationship will be crucial in advancing these promising compounds towards clinical applications.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 7-Chloroquinoline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization AgarDiffusion Agar Well Diffusion (Preliminary Screening) Characterization->AgarDiffusion BrothMicrodilution Broth Microdilution (MIC/MFC Determination) AgarDiffusion->BrothMicrodilution Active Compounds CellIntegrity Cell Membrane/Wall Integrity Assays BrothMicrodilution->CellIntegrity DNA_Interaction DNA Interaction Studies BrothMicrodilution->DNA_Interaction

Caption: General workflow for the analysis of 7-chloroquinoline derivatives.

References

Safety Operating Guide

Safe Disposal of 2-chloro-7,8-dihydroquinolin-5(6H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the general laboratory chemical safety guidelines. All handling of 2-chloro-7,8-dihydroquinolin-5(6H)-one and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation and engineering controls are insufficient, a full-face respirator with an appropriate cartridge should be used.

II. Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the first steps toward safe disposal.

  • Hazardous Waste Determination: Due to its chlorinated organic nature, this compound should be treated as hazardous waste.[1][2] Chlorinated organic residues are often toxic and non-biodegradable.

  • Waste Segregation: Do not mix this waste with non-hazardous materials. It is crucial to segregate halogenated organic waste from non-halogenated solvent waste.[3][4] At a minimum, waste should be separated into categories such as acids, bases, flammables, oxidizers, and, in this case, halogenated organics.[4]

III. Step-by-Step Disposal Procedure

The following protocol outlines the process for collecting and preparing this compound for disposal.

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, properly labeled hazardous waste container.
  • Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof container with a secure screw-top cap.[5] The container material should not react with the chemical. Plastic is often preferred for waste storage.[2]
  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container.[3]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
  • Indicate the approximate concentration and quantity of the waste.
  • Note the date when the waste was first added to the container.

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][5]
  • The SAA must be at or near the point of waste generation.[2]
  • Ensure the storage area is secure, away from ignition sources, and incompatible materials.
  • Do not fill containers beyond 90% capacity to allow for expansion.[5]

4. Disposal of Empty Containers:

  • A container that has held this compound must be decontaminated before being disposed of as regular trash.
  • This typically involves a "triple rinse" procedure with a suitable solvent that can dissolve the compound.[1]
  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1]
  • After triple rinsing, deface or remove all hazardous labels from the container before placing it in the appropriate recycling or trash receptacle.[1]

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy, often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[1][2][5]
  • The ultimate disposal method for chlorinated organic compounds like this is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful byproducts like hydrogen chloride.[6][7]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound in the regular trash.[8]

  • DO NOT pour it down the drain or into any sewer system.[1][6]

  • DO NOT allow it to evaporate in a fume hood as a method of disposal.[1][5]

IV. Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data such as specific toxicity levels (LD50/LC50), occupational exposure limits (PELs/TLVs), or reportable quantities are not available. The table below summarizes general regulatory limits for hazardous waste accumulation.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallonsUniversity of Pennsylvania, EHRS
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)University of Pennsylvania, EHRS
Maximum Storage Time in SAA (partially filled) Up to 12 monthsCentral Washington University, Laboratory Hazardous Waste Disposal Guidelines
Removal Time for Full Containers Within 3 calendar days of being fullUniversity of Pennsylvania, EHRS; Central Washington University

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Workflow for Disposal of this compound cluster_prep Preparation and Collection cluster_storage Labeling and Storage cluster_disposal Final Disposal cluster_empty Empty Container Management A Don Appropriate PPE B Segregate Waste: Halogenated Organic A->B C Collect Waste in Compatible Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date C->D I Empty Container? C->I E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Storage Limit Reached? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H Licensed Hazardous Waste Disposal (Incineration) G->H I->C No J Triple Rinse with Appropriate Solvent I->J Yes K Collect Rinsate as Hazardous Waste J->K L Deface Label and Dispose of Container J->L K->C Add to Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for handling 2-chloro-7,8-dihydroquinolin-5(6H)-one, a chemical compound requiring careful management in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), fire/flame resistant and impervious clothing
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or if exposure limits are exceeded, use a full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[1]NIOSH (US) or CEN (EU)

Hazard Identification and First Aid

Understanding the hazards associated with this compound is critical for safe handling. This compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[2] In case of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][3][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician or Poison Control Center immediately.[1][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is necessary to minimize risks to personnel and the environment.

Handling and Storage:

  • Ventilation: Ensure adequate ventilation in the handling area.[1][3]

  • Handling Precautions: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Use personal protective equipment as specified.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Spill Management:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

Disposal Plan:

  • Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Chemical incineration with an afterburner and scrubber is a potential method, but extra care should be taken as the material may be highly flammable.[1]

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not publicly available and would be specific to the research being conducted. It is imperative to develop a detailed, step-by-step protocol that incorporates the safety measures outlined in this document before beginning any experimental work.

Chemical Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet B Don Personal Protective Equipment A->B C Weigh/Measure in Ventilated Area B->C Proceed with caution D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Spill or Exposure Occurs H Follow First Aid Procedures G->H I Report Incident H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.